(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Description
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Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHLMXMONTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its versatile chemical nature and ability to form key hydrogen bond interactions allow it to serve as a pharmacophore in drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[3][4] This guide focuses on a specific, functionalized derivative, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. This compound is of significant interest to researchers and drug development professionals as a versatile building block for synthesizing more complex molecules. The presence of three key functional groups—a primary amine, a primary alcohol, and the thiazole heterocycle—provides multiple reaction sites for chemical modification. This technical whitepaper provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic profile, and potential applications, serving as a critical resource for its use in discovery and development workflows.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its handling, formulation, and integration into synthetic pathways. (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a salt, which typically enhances stability and aqueous solubility compared to its free base form. While specific experimental data for this exact salt is not widely published, the properties can be reliably predicted based on the free base and related structures.
| Property | Value | Source / Rationale |
| IUPAC Name | (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride | Standard Nomenclature |
| Molecular Formula | C₄H₇ClN₂OS | Calculated |
| Molecular Weight | 166.63 g/mol | Calculated |
| CAS Number | Not explicitly assigned. (Free base: 13645-35-9) | Inferred from databases |
| Appearance | Expected to be a white to light-brown crystalline solid | Based on related aminothiazole salts[5] |
| Solubility | Soluble in water, DMSO, and methanol. Sparingly soluble in ethanol.[6] | Typical for small molecule hydrochloride salts.[7] |
| Melting Point | Data not available. Expected to be >150 °C (with decomposition). | Higher than the free base due to ionic character. |
| pKa (Predicted) | ~4.5-5.5 (for the aminothiazole ring nitrogen) | Estimated based on similar 2-aminothiazole structures. |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is essential for verifying the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for (2-Amino-1,3-thiazol-4-yl)methanol.
¹H NMR Spectroscopy
(Solvent: DMSO-d₆, 400 MHz)
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.
-
δ ~7.0-7.5 ppm (s, 2H, -NH₂): A broad singlet corresponding to the two protons of the primary amino group. The chemical shift and broadness can vary with concentration and water content.
-
δ ~6.5-6.7 ppm (s, 1H, Thiazole C5-H): A sharp singlet for the single proton on the thiazole ring. Its position in the aromatic region confirms the heterocyclic structure.
-
δ ~5.0-5.5 ppm (t, 1H, -OH): A triplet (or broad singlet) for the hydroxyl proton, coupled to the adjacent methylene group. This peak will disappear upon a D₂O exchange.
-
δ ~4.3-4.5 ppm (d, 2H, -CH₂OH): A doublet for the two methylene protons, coupled to the hydroxyl proton. Upon D₂O exchange, this signal would collapse into a singlet.
¹³C NMR Spectroscopy
(Solvent: DMSO-d₆, 100 MHz)
Carbon NMR helps to identify all unique carbon environments.
-
δ ~170 ppm (C2): The carbon atom of the thiazole ring bonded to the amino group (C=N).
-
δ ~145-150 ppm (C4): The thiazole ring carbon attached to the methanol group.
-
δ ~105-110 ppm (C5): The thiazole ring carbon bonded to the hydrogen atom.
-
δ ~58-60 ppm (-CH₂OH): The carbon of the hydroxymethyl group.
FT-IR Spectroscopy
(Method: KBr Pellet)
Infrared spectroscopy is used to identify the presence of key functional groups.
-
3100-3400 cm⁻¹ (broad): Overlapping stretches for the O-H (alcohol) and N-H (amine) bonds. Hydrogen bonding results in a broad signal.[8]
-
~1630 cm⁻¹ (strong): The C=N stretching vibration characteristic of the thiazole ring.[9]
-
~1540 cm⁻¹: N-H bending vibration of the primary amine.
-
~1020 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.
Mass Spectrometry
(Method: ESI+)
Mass spectrometry confirms the molecular weight of the parent molecule (free base).
-
Expected [M+H]⁺: 131.03 m/z for the free base (C₄H₆N₂OS). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Synthesis and Reactivity
Synthetic Pathway: Hantzsch Thiazole Synthesis
The most reliable and common method for constructing the 2-aminothiazole ring is the Hantzsch synthesis. This involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For (2-Amino-1,3-thiazol-4-yl)methanol, the key precursor is 1-chloro-3-hydroxyacetone (or a protected version thereof).
The overall workflow is a two-step process: halogenation of a suitable keto-alcohol followed by cyclization.
Caption: Hantzsch synthesis workflow for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Experimental Protocol: Synthesis
This protocol describes a self-validating system where the identity and purity of the final product are confirmed through standard analytical techniques.
Step 1: Synthesis of 1-Chloro-3-hydroxyacetone (Intermediate)
-
Rationale: This step creates the required α-haloketone backbone for the cyclization reaction. Dihydroxyacetone is a readily available and safe starting material.
-
Suspend dihydroxyacetone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (N₂).
-
Bubble dry hydrogen chloride gas through the suspension with vigorous stirring for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude intermediate, which is often used directly in the next step without further purification due to its instability.
Step 2: Cyclization to form (2-Amino-1,3-thiazol-4-yl)methanol (Free Base)
-
Rationale: This is the key ring-forming step. Thiourea acts as the nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Dissolve thiourea (1.1 eq) in ethanol.
-
Add the crude 1-chloro-3-hydroxyacetone (1.0 eq) solution dropwise to the thiourea solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[8]
-
The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]
Step 3: Conversion to Hydrochloride Salt
-
Rationale: Converting the free base to its hydrochloride salt improves stability, crystallinity, and handling properties.
-
Dissolve the purified free base in a minimal amount of anhydrous methanol or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (2M) dropwise until the pH is acidic (~pH 2).
-
A precipitate will form. Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride as a solid.
Step 4: Characterization
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry as described in Section 2.
-
Determine the melting point of the final salt.
Applications in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate.[10] Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold for Library Synthesis: The 2-amino group can be readily acylated, sulfonated, or used in reductive amination to build a diverse library of derivatives for screening.[1]
-
Linker Chemistry: The primary alcohol provides a handle for introducing linkers, connecting the thiazole core to other pharmacophores, or for attachment to solid supports for combinatorial chemistry.
-
Precursor to Bioactive Molecules: The 2-aminothiazole core is found in numerous approved drugs. This specific building block, with its C4-methanol substitution, is particularly relevant for synthesizing analogs of drugs like the CDK inhibitor Ribociclib or certain antibiotics where a functionalized side chain at this position is crucial for activity.
Caption: Reactivity sites and their application pathways in drug discovery.
Safety, Handling, and Storage
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust. Handle as a solid and weigh carefully.
-
Wash hands thoroughly after handling.[6]
-
-
Spill Management:
-
In case of a small spill, dampen the solid material with a suitable solvent like ethanol to prevent dust formation, and carefully transfer it to a sealed container for disposal.[5]
-
Clean the spill area with soap and water.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and strong acids.
-
References
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PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Available at: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Available at: [Link]
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PubMed. (1979). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical Mass Spectrometry. Available at: [Link]
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PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a key intermediate in the development of various pharmaceutical agents. We delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis as a primary route and explore an alternative strategy involving the functional group modification of a pre-formed thiazole core. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate informed decisions in process development and scale-up.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. (2-Amino-1,3-thiazol-4-yl)methanol, in particular, serves as a crucial building block. Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred intermediate in manufacturing settings. For instance, it is a known process-related impurity and potential degradation product of the H2-receptor antagonist, Nizatidine, highlighting its importance in quality control and synthesis design[1]. The synthetic approaches to this molecule are well-established, primarily revolving around the classic Hantzsch thiazole synthesis or the chemical modification of related thiazole derivatives. This guide will elucidate these pathways, focusing on the causality behind experimental choices to provide a deeper understanding beyond simple procedural outlines.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The most direct approach involves the formation of the thiazole ring itself, a classic application of the Hantzsch synthesis. An alternative pathway relies on a functional group interconversion, starting from a more readily available, oxidized precursor like 2-amino-1,3-thiazole-4-carboxylic acid.
Caption: Retrosynthetic analysis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Primary Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, first described by Arthur Hantzsch in 1887[2]. The reaction condenses an α-haloketone with a thioamide[2][3][4]. For the synthesis of 2-aminothiazoles, thiourea serves as the thioamide component, providing the N-C-S backbone and the C2-amino group.
Mechanistic Rationale
The reaction proceeds through a well-defined mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction, displacing a chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic thiazole ring. This one-pot process is highly efficient and is a widely used method for preparing diverse thiazole derivatives[4][5].
Sources
Introduction: A Critical Building Block in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (CAS 118355-44-3)
For Researchers, Scientists, and Drug Development Professionals
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, identified by CAS Number 118355-44-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate. Its structure is centered on the 2-aminothiazole core, a moiety recognized as a "privileged structure" in drug discovery.[1][2] This scaffold is present in a wide array of marketed drugs, valued for its ability to form key interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical validation, and its pivotal role in the construction of complex APIs, with a particular focus on its application in the synthesis of third-generation cephalosporin antibiotics like Cefditoren.[5][6]
Section 1: Physicochemical Properties and Structural Analysis
The utility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in organic synthesis is rooted in its distinct structural features. The molecule combines a reactive primary amine, a nucleophilic thiazole ring, and a primary alcohol, offering multiple points for synthetic modification. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 118355-44-3 |
| Molecular Formula | C₄H₇ClN₂OS |
| Molecular Weight | 166.63 g/mol |
| Appearance | Typically a light yellow or off-white crystalline solid |
| Core Structure | 2-Aminothiazole |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Thiazole Ring |
| Salt Form | Hydrochloride |
The 2-aminothiazole group serves as a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, while the thiazole ring's sulfur and nitrogen atoms can participate in coordination with biological targets.[1][2] The hydroxymethyl group at the 4-position provides a key synthetic handle for elaboration into more complex side chains, a critical feature for its use in antibiotic synthesis.
Section 2: The 2-Aminothiazole Scaffold: A Foundation of Modern Therapeutics
The 2-aminothiazole core is not merely a synthetic curiosity; it is a cornerstone of numerous successful drugs across various therapeutic areas. Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily incorporated into diverse molecular architectures. This broad spectrum of activity makes the 2-aminothiazole motif a subject of intense study in medicinal chemistry.[4]
Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold:
-
Antibiotics: Cefditoren, Cefixime, Ceftizoxime[7]
-
Anti-inflammatory: Meloxicam[3]
-
H₂ Receptor Antagonists: Famotidine[3]
-
Kinase Inhibitors: Dasatinib[2]
-
Dopamine Agonists: Pramipexole[7]
The success of this scaffold is attributed to its rigid, planar structure and its capacity for multi-point binding, making it an ideal anchor for designing potent and selective ligands.[1]
Section 3: Synthesis and Key Synthetic Applications
General Synthesis via Hantzsch Thiazole Synthesis
The foundational method for creating the 2-aminothiazole ring is the Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[7][8] This method is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a workhorse in industrial and academic settings.
The general workflow involves the initial nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Caption: General workflow for Hantzsch 2-aminothiazole synthesis.
Primary Application: Intermediate for Cefditoren
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a well-documented intermediate in the synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin.[6] In this context, the aminothiazole moiety forms a critical part of the C-7 side chain of the cephalosporin core, which is essential for its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[6]
The synthesis involves acylating the 7-amino position of the cephem nucleus with an activated derivative of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The (2-Amino-1,3-thiazol-4-yl)methanol provides the foundational thiazole ring for constructing this essential side chain.
Caption: Role as a key building block in Cefditoren synthesis.
Section 4: Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any synthetic intermediate. For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a combination of spectroscopic and chromatographic methods is employed.
Spectroscopic Profile
The structure of the compound can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected signals provide a unique fingerprint for the molecule.
Table 2: Expected Spectroscopic Data
| Technique | Region/Shift (ppm or cm⁻¹) | Assignment & Rationale |
| ¹H NMR (DMSO-d₆) | ~7.0-7.5 ppm (br s, 2H) | Protons of the primary amine (-NH₂) |
| ~6.5-6.8 ppm (s, 1H) | Proton on the C5 position of the thiazole ring | |
| ~4.4-4.6 ppm (d, 2H) | Methylene protons of the alcohol (-CH₂OH) | |
| ~5.0-5.5 ppm (t, 1H) | Hydroxyl proton (-OH) | |
| ¹³C NMR (DMSO-d₆) | ~168-170 ppm | C2 of the thiazole ring (bonded to -NH₂) |
| ~145-150 ppm | C4 of the thiazole ring (bonded to -CH₂OH) | |
| ~105-110 ppm | C5 of the thiazole ring | |
| ~55-60 ppm | Carbon of the hydroxymethyl group (-CH₂OH) | |
| FT-IR (KBr Pellet) | 3400-3200 cm⁻¹ (broad) | N-H stretching (amine) and O-H stretching (alcohol) |
| ~1630 cm⁻¹ (strong) | C=N stretching within the thiazole ring | |
| ~1520 cm⁻¹ (strong) | N-H bending (scissoring) of the primary amine | |
| ~1050 cm⁻¹ (strong) | C-O stretching of the primary alcohol |
Note: Exact chemical shifts and peak positions can vary based on the solvent, concentration, and instrument used.[9][10][11][12]
Quality Control Workflow
A typical QC process ensures that each batch of the intermediate meets the required specifications before being used in the subsequent API synthesis steps.
Caption: Standard quality control workflow for a pharmaceutical intermediate.
Section 5: Safety, Handling, and Toxicological Profile
Handling and Storage
As with many reactive chemical intermediates, proper handling is essential. Based on data for the parent 2-aminothiazole and related compounds, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride should be considered hazardous.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature, potentially under an inert atmosphere.[15]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13]
Toxicological Considerations: The Toxicophore Potential
An important consideration for drug development professionals is the classification of the 2-aminothiazole ring as a potential "toxicophore".[1][2] This means the structure is susceptible to metabolic activation in the body, potentially forming reactive metabolites that can bind to macromolecules and lead to adverse drug reactions. The primary concern is metabolic oxidation of the thiazole ring.[1] While the presence of this moiety does not automatically render a final drug toxic, it warrants careful toxicological evaluation and metabolic profiling during preclinical and clinical development.
Conclusion
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (CAS 118355-44-3) is a synthetically versatile and commercially significant intermediate. Its value is derived from the embedded 2-aminothiazole scaffold, a privileged structure that imparts desirable properties to a multitude of APIs. Its primary role as a key building block for third-generation cephalosporins underscores its importance in the production of life-saving medicines. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for researchers and developers working to incorporate this valuable moiety into the next generation of therapeutics.
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The Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link] [Accessed Jan 17, 2026].
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A Multi-Technique Approach to the Definitive Structural Elucidation of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Abstract
The definitive structural characterization of new chemical entities is a cornerstone of drug discovery and development, mandated by regulatory bodies to ensure safety and efficacy.[1][2] (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound representative of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[3][4][5] This guide provides an in-depth, field-proven strategy for the unambiguous structural elucidation of this compound, integrating data from orthogonal analytical techniques. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.
The Strategic Imperative: An Integrated Analytical Workflow
The structural elucidation of a novel compound is not a linear process but an iterative, synergistic exercise. Relying on a single technique is insufficient; instead, we build a comprehensive and irrefutable body of evidence by combining data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. The primary goal is to confirm the elemental composition, identify functional groups, map the precise connectivity of all atoms, and, where applicable, determine the three-dimensional arrangement in the solid state.
Our strategy begins with mass spectrometry to ascertain molecular weight and formula. This is followed by infrared spectroscopy to identify key functional groups. The core of the elucidation lies in a suite of nuclear magnetic resonance experiments to map the molecular skeleton. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the structure in the solid state.
Figure 1: Integrated workflow for structural elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Experience: The first step in identifying any unknown is to determine its mass. For a hydrochloride salt, it is crucial to use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. This minimizes fragmentation and maximizes the likelihood of observing the protonated molecular ion of the free base [M+H]⁺, from which the molecular formula can be derived. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accuracy required to distinguish between isobaric formulas.
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v).
-
Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass.
Trustworthiness: The experimental mass must be compared to the theoretical mass. The difference, measured in parts-per-million (ppm), serves as a validation metric. A mass error of < 5 ppm provides high confidence in the proposed elemental formula. Thiazole compounds are known to produce abundant molecular ions, which aids in their identification.[6]
| Parameter | Theoretical Value (C₄H₇N₂OS⁺) | Observed Value | Mass Error (ppm) |
| Accurate Mass | 131.02976 | 131.02998 | 1.7 |
Table 1: Exemplary HRMS data for the protonated free base of the target compound.
Further confidence can be gained via tandem mass spectrometry (MS/MS), which involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern provides structural clues. For thiazoles, characteristic fragmentation pathways often involve cleavage of the thiazole ring.[7]
Infrared Spectroscopy: A Fingerprint of Functionality
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] The positions of absorption bands are characteristic of specific bond vibrations.[9] For our target molecule, we expect to see characteristic stretches for the amine (N-H), hydroxyl (O-H), C=N, and C-S bonds within the thiazole ring, as well as aromatic C-H bonds. The hydrochloride salt form will also influence the N-H stretching region, often leading to broad absorptions due to the presence of the ammonium ion (-NH₃⁺).
Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[9]
-
Data Analysis: Identify and assign characteristic absorption bands.
Trustworthiness: The presence of expected peaks and the absence of unexpected ones provide a self-validating fingerprint. For instance, the lack of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms that the alcohol has not been oxidized to an aldehyde or carboxylic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H (alcohol) and N-H (amine) stretching |
| 3100 - 2800 | Broad | N-H stretching (Ammonium salt -NH₃⁺) |
| ~1630 | Medium | C=N stretching of the thiazole ring |
| ~1550 | Medium | N-H bending vibration |
| ~1050 | Strong | C-O stretching of the primary alcohol |
| ~700 | Medium | C-S stretching |
Table 2: Expected characteristic FTIR absorption bands for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.[10][11]
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to unambiguously assign every proton and carbon and confirm their connectivity. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule because its hygroscopic nature allows for the observation of exchangeable protons (from -OH and -NH₂), which appear as broad singlets and can be confirmed by D₂O exchange.
Figure 2: Logical workflow for NMR data integration.
Protocol 4.1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆. Vortex until fully dissolved.[9]
-
¹H NMR: Acquire a standard 1D proton spectrum. Note the chemical shifts (δ), integrals (proton count), and multiplicities (splitting patterns).
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their assignment.
Trustworthiness & Data Interpretation: The combination of these experiments provides a self-validating dataset.
-
¹H NMR: We expect to see a singlet for the thiazole ring proton (H5), a singlet (or doublet if coupled to OH) for the methylene protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and a broad singlet for the amine protons (-NH₂).
-
¹³C NMR: We expect four distinct carbon signals: C2 (amino-substituted), C4 (methanol-substituted), C5 (ring CH), and the methylene carbon (-CH₂OH).
-
COSY: Will show no correlation for the isolated H5 proton but would reveal any coupling between the -CH₂- and -OH protons if resolved.
-
HSQC: Will definitively link the H5 proton signal to the C5 carbon signal and the methylene proton signal to the methylene carbon signal.
| Assignment | ¹H NMR (δ, ppm, multiplicity) | ¹³C NMR (δ, ppm) | HSQC Correlation | COSY Correlation |
| -NH₂ | ~7.2 (br s, 2H) | - | No | No |
| H5 | ~6.8 (s, 1H) | ~108 | Yes | No |
| -OH | ~5.5 (br s, 1H) | - | No | Possible with CH₂ |
| -CH₂OH | ~4.5 (s, 2H) | ~58 | Yes | Possible with OH |
| C2 | - | ~170 | No | - |
| C4 | - | ~150 | No | - |
Table 3: Predicted NMR assignments for (2-Amino-1,3-thiazol-4-yl)methanol in DMSO-d₆. Note: Exact chemical shifts can vary.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the "gold standard" of proof. It provides a precise three-dimensional map of electron density in the solid state, revealing the exact atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12][13] This technique is definitive and leaves no ambiguity about the compound's constitution and conformation in the crystal lattice.
Protocol 5.1: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or isopropanol is a common starting point.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Data Analysis: Analyze the final structure to confirm connectivity, stereochemistry, and intermolecular packing. The final refinement statistics (e.g., R-factor) indicate the quality of the model.
Trustworthiness: The solved crystal structure is a self-validating result. The connectivity map derived from X-ray data must perfectly match the one deduced from NMR spectroscopy. The elemental composition must agree with the formula determined by HRMS. The presence of functional groups and intermolecular hydrogen bonds observed in the crystal structure should be consistent with the data from FTIR spectroscopy.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.5460 |
| b (Å) | 4.9289 |
| c (Å) | 18.3516 |
| β (°) | 120.307 |
| Volume (ų) | 1135.92 |
| Z | 4 |
| R-factor | < 0.05 |
Table 4: Representative single-crystal X-ray diffraction data for a related thiazole derivative.[12][14] Note: These values are illustrative.
Conclusion: A Synthesis of Orthogonal Data
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities and Evaluation of 2-Aminothiazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 2-aminothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical insights to accelerate the discovery of novel therapeutics based on the versatile 2-aminothiazole core.
The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity
The 2-aminothiazole ring is a five-membered heterocyclic system containing both sulfur and nitrogen atoms. This unique structural and electronic arrangement allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2][3] Its ability to serve as a bioisostere for other aromatic and heterocyclic systems further enhances its utility in drug design.[4] A testament to its therapeutic importance is its presence in clinically used drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1] The broad spectrum of biological activities associated with 2-aminothiazole derivatives underscores the immense potential of this scaffold in addressing a range of human diseases.[5][6]
Anticancer Activity: Targeting the Hallmarks of Malignancy
2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[7] Their mechanisms of action are diverse and target several key pathways involved in cancer progression.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases, enzymes that play a critical role in cell signaling and proliferation.[7][8] Notably, derivatives have been developed as potent inhibitors of:
-
Tyrosine Kinases: Including Src, Abl, and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4][8]
-
Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4]
-
Phosphatidylinositol 3-kinases (PI3Ks): Key components of a signaling pathway that promotes cell survival and growth.[4][8]
Beyond kinase inhibition, some 2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that supply tumors), and interfere with DNA replication and repair mechanisms.[7][9]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway
A frequently implicated pathway in the anticancer activity of 2-aminothiazole derivatives is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment
A crucial first step in evaluating the anticancer potential of novel 2-aminothiazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10][11]
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.[12]
Table 1: Exemplary Cytotoxicity Data for a Hypothetical 2-Aminothiazole Derivative (Compound X)
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |
| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.4 |
| 1 | 85.3 ± 4.5 | 82.1 ± 5.0 |
| 10 | 52.1 ± 3.8 | 48.9 ± 4.2 |
| 50 | 15.7 ± 2.9 | 12.5 ± 2.1 |
| 100 | 5.2 ± 1.5 | 4.8 ± 1.1 |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. In bacteria, some derivatives have been shown to inhibit essential enzymes involved in cell wall synthesis or DNA replication.[15] For instance, molecular docking studies have suggested that MurB, an enzyme involved in peptidoglycan biosynthesis, is a potential target for some 2-aminothiazole compounds.[15] In fungi, derivatives may disrupt the integrity of the cell membrane or inhibit enzymes crucial for fungal survival, such as CYP51 (lanosterol 14α-demethylase).[15]
Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]
Broth Microdilution Assay Protocol
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium. The turbidity should be adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole derivative in the broth medium.[17]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.[18] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17] This can be assessed visually or by using a microplate reader to measure turbidity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have exhibited promising anti-inflammatory properties.[2][5]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of 2-aminothiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[19][20] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[19] By inhibiting these enzymes, 2-aminothiazole derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines.
Experimental Protocol: In Vitro Anti-inflammatory Assessment
A common and straightforward in vitro assay to screen for anti-inflammatory activity is the albumin denaturation assay.[21][22] This assay is based on the principle that protein denaturation is a hallmark of inflammation.
Albumin Denaturation Assay Protocol
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the 2-aminothiazole derivative.
-
Control: Prepare a control solution containing the same components but with 2 mL of distilled water instead of the derivative solution.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[21]
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[21]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. 2-Aminothiazole derivatives have shown potential as neuroprotective agents, capable of mitigating neuronal damage.[5][23]
Mechanism of Action: Combating Neuronal Stress
The neuroprotective effects of 2-aminothiazole derivatives are multifaceted. They have been shown to protect neurons from excitotoxicity, a process of nerve cell damage or death when levels of the neurotransmitter glutamate are excessively high.[24] Additionally, some derivatives exhibit antioxidant properties, scavenging harmful reactive oxygen species (ROS) that contribute to oxidative stress, a key factor in neurodegeneration.[25][26] Furthermore, certain 2-aminothiazole compounds have been found to inhibit the aggregation of proteins like tau, which is a pathological hallmark of Alzheimer's disease.[23]
Experimental Protocol: In Vitro Neuroprotection Assay
An established in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and then evaluating the protective effect of the test compound.[24][27]
Glutamate-Induced Excitotoxicity Assay Protocol
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for a specified time (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15 minutes).[24]
-
Post-treatment and Incubation: Remove the glutamate-containing medium and add fresh medium with the 2-aminothiazole derivative. Incubate for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or the lactate dehydrogenase (LDH) assay, which measures cell membrane integrity.[24] An increase in cell viability in the presence of the derivative compared to the glutamate-only control indicates a neuroprotective effect.
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][28] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or a related thioamide derivative.[29]
Caption: The Hantzsch synthesis of 2-aminothiazoles.
General Experimental Protocol for Hantzsch Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[28]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key molecular pathways implicated in cancer, infectious diseases, inflammation, and neurodegeneration. The synthetic accessibility of this scaffold, primarily through the robust Hantzsch synthesis, allows for the generation of diverse chemical libraries for high-throughput screening.
Future research in this area will likely focus on the rational design of more potent and selective 2-aminothiazole derivatives, guided by a deeper understanding of their interactions with specific biological targets. The exploration of novel therapeutic applications and the development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the therapeutic potential of this privileged scaffold into clinical reality.
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Spectroscopic Blueprint of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride: An In-depth Technical Guide
Introduction
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminothiazole, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The precise structural elucidation of this compound is paramount for its effective utilization in research and development, ensuring the integrity and reproducibility of synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous characterization.
This technical guide offers a comprehensive analysis of the spectroscopic signature of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. Moving beyond a mere listing of data, this document delves into the causal relationships between the molecule's structure and its spectral output. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and leverage this data effectively. The protocols and interpretations presented herein are grounded in established principles and validated through data from analogous chemical structures, ensuring a robust and reliable scientific narrative.
Molecular Structure and Spectroscopic Overview
The structural features of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride dictate its characteristic spectroscopic properties. The molecule comprises a 2-aminothiazole core, substituted at the 4-position with a hydroxymethyl group. The hydrochloride salt form influences the electronic environment, particularly of the amino group and the thiazole ring nitrogen.
Caption: General experimental workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Predicted Mass Spectrum Data
-
Molecular Ion: The free base has a molecular weight of approximately 144.19 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 145.05.
-
Major Fragments: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for alcohols include the loss of water (-18 Da) and for compounds with benzylic-like groups, cleavage of the bond adjacent to the ring.
Plausible Fragmentation Pathway
Caption: Plausible ESI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).
-
To obtain fragmentation data, perform a product ion scan (MS/MS) on the molecular ion peak (m/z 145.05).
-
-
Data Processing: The data system will generate the mass spectrum, plotting ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride through NMR, IR, and MS provides a detailed and self-validating structural characterization. The predicted data, based on established principles and analogous compounds, offers a robust framework for researchers to identify and confirm the structure of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and development. This guide serves as a testament to the power of synergistic spectroscopic techniques in modern chemical analysis.
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(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride mechanism of action
An In-Depth Technical Guide on the Potential Mechanisms of Action of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Authored by: A Senior Application Scientist
Disclaimer: The specific mechanism of action for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, provides an in-depth exploration of the potential mechanisms of action based on the well-established biological activities of the broader class of 2-aminothiazole derivatives. The experimental protocols outlined herein are intended to serve as a roadmap for researchers to elucidate the precise molecular activities of this specific compound.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6] (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, as a member of this versatile chemical class, holds significant potential for therapeutic development. Understanding its mechanism of action is paramount for its rational design into a novel therapeutic agent. This guide will delve into the most probable mechanisms of action for this compound, drawing parallels from extensively studied 2-aminothiazole analogues, and provide actionable experimental workflows for their validation.
Potential Mechanisms of Action: An Evidence-Based Extrapolation
Based on the recurring biological activities of 2-aminothiazole derivatives, the following mechanisms are proposed as primary avenues of investigation for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The 2-aminothiazole scaffold is frequently associated with potent anticancer effects, acting through multiple, well-characterized mechanisms.
A significant number of 2-aminothiazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics, which are critical for mitotic spindle formation and cell division.[2][7]
-
Causality: By binding to tubulin, these compounds can inhibit its polymerization into microtubules. This disruption leads to a cascade of events, including the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis. This dual mechanism, combining cytostatic and pro-apoptotic effects, makes tubulin inhibitors a powerful class of anticancer agents.[2]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7]
-
Causality: Certain 2-aminothiazole derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3Kα.[7] By blocking these signaling nodes, these compounds can effectively cut off the survival signals that cancer cells depend on, leading to apoptosis and a reduction in tumor growth.
Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Other potential anticancer mechanisms for 2-aminothiazole derivatives involve the inhibition of kinases crucial for tumor angiogenesis and metastasis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Focal Adhesion Kinase (FAK).[7]
-
Causality: By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen. FAK inhibition can disrupt cell adhesion and migration, thereby preventing metastasis.
Antimicrobial and Antifungal Activity
The 2-aminothiazole core is present in numerous compounds with documented antimicrobial and antifungal properties.[4][8][9]
-
Causality: While the exact microbial targets are diverse and often compound-specific, they can include essential enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. The broad-spectrum activity observed for some derivatives suggests that they may act on multiple targets or on a highly conserved target.[8]
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a systematic experimental approach is required.
In Vitro Cytotoxicity Assessment (MTT Assay)
This initial screen determines the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A stepwise workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Tubulin Polymerization Assay
This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Principle: The assay monitors the increase in light scattering or fluorescence as tubulin monomers polymerize into microtubules. An inhibitor will prevent this increase.
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitoring: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Compare the polymerization curves of treated samples to a positive control (e.g., paclitaxel for promotion, colchicine for inhibition) and a negative control (DMSO).
-
Kinase Inhibition Assays
These assays quantify the ability of the compound to inhibit specific kinases, such as PI3K, Akt, or VEGFR-2.
-
Principle: A common format is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.
-
Protocol:
-
Reaction: Combine the kinase, its specific substrate, ATP, and the test compound in a microplate.
-
Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.
-
ATP Detection: Add a detection reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for the kinase.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Comparative Analysis of 2-Aminothiazole Derivatives
To provide context for potential findings, the following table summarizes the reported activities of various 2-aminothiazole derivatives.
| Derivative Class | Target/Activity | Reported IC50/Activity Range | Reference |
| Benzophenone-containing 2-aminothiazoles | Tubulin Polymerization Inhibition | IC50 values in the low micromolar range | [2] |
| 2-Aminothiazole-CT hybrids | VEGFR-2 Inhibition | IC50 = 0.19 µM | [7] |
| 2-Aminothiazole derivatives | PI3Kα Inhibition | Varies with substitution | [7] |
| Substituted 2-aminothiazoles | Anticancer (various cell lines) | IC50 values ranging from sub-micromolar to >10 µM | [2] |
| Carboxylic acid derivatives | Fungicidal Activity | >50% activity at 50 µg/mL against multiple fungi | [8][9] |
| Carboxylic acid derivatives | Antiviral (TMV) | Good activity at 100 µg/mL | [8][9] |
Conclusion and Future Directions
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride belongs to a class of compounds with immense therapeutic potential. While its specific mechanism of action remains to be elucidated, the extensive research on 2-aminothiazole derivatives provides a strong foundation for targeted investigation. The proposed mechanisms—inhibition of tubulin polymerization, modulation of survival signaling pathways like PI3K/Akt/mTOR, and antimicrobial activity—represent the most promising starting points for research. The experimental protocols detailed in this guide offer a clear and robust framework for researchers and drug development professionals to systematically uncover the biological activity of this compound. Future work should focus on a comprehensive screening against a panel of cancer cell lines and microbial strains, followed by in-depth biochemical and cell-based assays to pinpoint its precise molecular targets. Such studies will be instrumental in unlocking the full therapeutic potential of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
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The Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Heterocycle
Within the vast and ever-expanding universe of chemical scaffolds available to medicinal chemists, few possess the remarkable versatility and proven therapeutic track record of the 2-aminothiazole core. From its early discovery in the late 19th century to its central role in blockbuster anticancer drugs of the 21st century, the aminothiazole moiety has consistently demonstrated its value as a privileged structure in drug design. This technical guide aims to provide a comprehensive overview of the discovery, history, and profound impact of aminothiazole compounds on modern medicine. We will delve into the fundamental chemistry that underpins their synthesis, explore the electronic properties that make them such effective pharmacophores, and examine their mechanism of action in key therapeutic areas. By synthesizing historical context with contemporary applications and detailed experimental insights, this guide will serve as a valuable resource for researchers seeking to leverage the power of the aminothiazole scaffold in their own drug discovery endeavors.
I. A Historical Perspective: From Hantzsch's Breakthrough to a New Era of Therapeutics
The story of aminothiazoles begins in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] His eponymous thiazole synthesis, a robust and elegant reaction between an α-halocarbonyl compound and a thioamide or thiourea, laid the foundation for the systematic exploration of this new class of heterocycles.[1] This discovery was not merely a synthetic curiosity; it unlocked a chemical space that would prove to be incredibly fruitful for the development of bioactive molecules.
Initially, the applications of aminothiazoles were modest, finding use in the burgeoning dye industry. However, their true potential began to be realized with the advent of the sulfa drugs in the mid-20th century. The incorporation of the 2-aminothiazole moiety into the sulfanilamide backbone led to the development of sulfathiazole, a potent antibacterial agent that played a crucial role in treating bacterial infections before the widespread availability of penicillin. This early success highlighted the ability of the aminothiazole ring to modulate the pharmacokinetic and pharmacodynamic properties of a drug, a theme that would recur throughout its history.
The latter half of the 20th century saw a steady stream of discoveries showcasing the diverse biological activities of aminothiazole derivatives, including antiviral, antimicrobial, and anti-inflammatory properties.[1] However, it was the dawn of the 21st century and the era of targeted cancer therapy that truly propelled the aminothiazole scaffold to prominence. The development of Dasatinib, a potent inhibitor of the BCR-ABL kinase, revolutionized the treatment of chronic myeloid leukemia (CML) and underscored the power of rational drug design centered around this remarkable heterocycle.[2]
II. The Chemistry of Aminothiazoles: Synthesis and Physicochemical Properties
The enduring utility of the aminothiazole scaffold is, in large part, due to the straightforward and versatile nature of its synthesis. The Hantzsch thiazole synthesis remains the most widely employed method for the preparation of 2-aminothiazoles and their derivatives.[1]
The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol
The following protocol for the synthesis of 2-amino-4-phenylthiazole serves as a representative example of the Hantzsch reaction.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
-
Deionized Water
-
20 mL Scintillation Vial
-
Stir Bar
-
Hot Plate
-
100 mL Beaker
-
Büchner Funnel and Flask
-
Filter Paper
-
Watch Glass
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[4]
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry. The identity and purity of the 2-amino-4-phenylthiazole product can be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).
Mechanism of the Hantzsch Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established, multi-step mechanism that elegantly constructs the five-membered heterocyclic ring.[3]
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Physicochemical and Electronic Properties: The Key to Biological Activity
The 2-aminothiazole ring possesses a unique combination of physicochemical and electronic properties that contribute to its success as a pharmacophore.
-
Aromaticity and Planarity: The thiazole ring is an aromatic system, which imparts significant stability to the molecule. This planarity allows for favorable π-π stacking interactions with biological targets, such as the aromatic residues in the active sites of enzymes.
-
Hydrogen Bonding Capabilities: The endocyclic nitrogen atom and the exocyclic amino group are both capable of acting as hydrogen bond acceptors and donors, respectively. This allows for the formation of strong and specific interactions with protein targets, contributing to high binding affinity and selectivity.
-
Dipole Moment and Electronic Distribution: The presence of both sulfur and nitrogen heteroatoms creates a significant dipole moment and a unique electronic distribution within the ring. This influences the molecule's solubility, membrane permeability, and its ability to engage in electrostatic interactions with biological macromolecules. The electron-rich nature of the sulfur atom and the electron-withdrawing character of the nitrogen atom create a push-pull system that can be fine-tuned through the introduction of various substituents. This allows for the modulation of the pKa of the amino group and the overall electronic properties of the scaffold, a key strategy in optimizing drug candidates.
III. Aminothiazoles in Action: A Showcase of Therapeutic Triumphs
The versatility of the aminothiazole scaffold is best illustrated by its successful application in a wide range of therapeutic areas.
Anticancer Activity: The Dasatinib Story
The discovery and development of Dasatinib (Sprycel®) by Bristol-Myers Squibb represents a landmark achievement in the history of aminothiazole-based drugs.[2][5] Dasatinib is a potent, orally bioavailable, multi-targeted kinase inhibitor that has transformed the treatment landscape for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6]
Dasatinib was discovered through a focused effort to develop potent inhibitors of the Src family of kinases (SFKs).[2] However, subsequent screening revealed its remarkable potency against the BCR-ABL kinase, the constitutively active tyrosine kinase that drives the proliferation of CML cells.[2] This dual inhibition of both BCR-ABL and SFKs is a key contributor to its clinical efficacy.
Mechanism of Action: Disrupting Aberrant Signaling
Dasatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its catalytic activity.[6] This blockade of ATP binding prevents the phosphorylation of downstream substrates, effectively shutting down the signaling pathways that promote cancer cell proliferation and survival.[6] The result is the induction of apoptosis (programmed cell death) in the malignant cells.[6]
Caption: Simplified signaling pathway illustrating the mechanism of action of Dasatinib.
The clinical success of Dasatinib is a testament to the power of targeting key oncogenic drivers with highly specific and potent small molecules. The aminothiazole core serves as the central anchor for Dasatinib, providing the necessary structural framework for its high-affinity binding to the kinase domain.
A Broad Spectrum of Activity: Quantitative Insights
The anticancer potential of aminothiazole derivatives extends far beyond CML. Numerous studies have demonstrated their efficacy against a wide range of human cancer cell lines. The following table summarizes the in vitro activity of a selection of aminothiazole-based compounds, highlighting their potency and, in some cases, their selectivity.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | BCR-ABL, Src Kinase Inhibitor | K562 (CML) | <0.001 | [7] |
| Compound 20 | Antitumor Agent | H1299 (Lung) | 4.89 | [1] |
| Compound 20 | Antitumor Agent | SHG-44 (Glioma) | 4.03 | [1] |
| Compound 61a | Antitumor Agent | A375P (Melanoma) | 0.5 | [8] |
| Compound 61b | Antitumor Agent | A375P (Melanoma) | 2.1 | [8] |
| Compound 88 | DHFR Inhibitor | NCI-H522 (Lung) | 0.06 | [8] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
This data underscores the remarkable tunability of the aminothiazole scaffold. Through strategic modifications of the substituents at various positions on the ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds to target a diverse array of cancer-related proteins.
IV. The Future of Aminothiazoles: An Ever-Expanding Frontier
The discovery and development of aminothiazole compounds represent a compelling narrative of scientific innovation and its profound impact on human health. From the foundational synthetic work of Arthur Hantzsch to the life-saving impact of modern targeted therapies, the aminothiazole scaffold has proven itself to be a cornerstone of medicinal chemistry.
The journey, however, is far from over. Researchers continue to explore the vast chemical space around the aminothiazole core, seeking to develop novel therapeutics for a wide range of diseases. The inherent "drug-likeness" of this heterocycle, coupled with its synthetic tractability, ensures that it will remain a fertile ground for discovery for years to come. As our understanding of disease biology deepens and new therapeutic targets emerge, the aminothiazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.
V. References
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
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The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. (2013). National Institutes of Health. [Link]
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Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (2010). BMC Cancer, 10, 43. [Link]
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Dasatinib. (n.d.). Wikipedia. [Link]
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What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(5), 3565-3572. [Link]
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Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
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Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. (2022). Frontiers in Pharmacology, 13, 1060636. [Link]
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Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2016). ACS Chemical Biology, 11(3), 589-595. [Link]
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A Decade of Nilotinib and Dasatinib: From In Vitro Studies to First-Line Tyrosine Kinase Inhibitors. (2016). Cancer Research, 76(20), 5919-5923. [Link]
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Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (2008). Blood, 111(3), 1383-1388. [Link]
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The incidence and natural history of dasatinib complications in the treatment of chronic myeloid leukemia. (2017). Blood Advances, 1(12), 738-747. [Link]
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Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (2016). ACS Chemical Biology, 11(3), 589-595. [Link]
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Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. [Link]
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FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION. (1991). Google Patents.
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride solubility in different solvents
An In-Depth Technical Guide to the Solubility of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride in Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a key heterocyclic compound relevant to drug discovery and development. In the absence of extensive public data, this document serves as a first-principles guide for researchers and scientists. It combines a theoretical analysis of the molecule's structural attributes with detailed, field-proven experimental protocols. We will explore the causal relationships behind solvent selection, outline a robust methodology for thermodynamic solubility determination, and detail the validation of an analytical method for accurate quantification. This guide is designed to empower drug development professionals to generate reliable, high-quality solubility data, a critical parameter for formulation, preclinical studies, and ultimate therapeutic success.
Introduction: The Critical Role of Solubility
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a member of the aminothiazole class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs such as abafungin, famotidine, and meloxicam.[1] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of parent compounds. Solubility is a fundamental physicochemical property that dictates a compound's behavior in both chemical and biological systems. For drug development professionals, an accurate understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's potential success, influencing everything from formulation design and dosage to bioavailability and therapeutic efficacy.[2][3] This guide provides the foundational knowledge and practical steps required to systematically characterize the solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Physicochemical Analysis and Predicted Solubility Profile
A molecule's structure is the primary determinant of its solubility.[4] By deconstructing the functional groups of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, we can predict its general solubility behavior based on the principle of "like dissolves like."
-
The Hydrochloride Salt: The most significant feature is the hydrochloride salt. This ionic character drastically increases the molecule's polarity. The primary amino group on the thiazole ring is protonated to form an ammonium cation (-NH₃⁺), which, along with the chloride anion (Cl⁻), requires a solvent capable of high-energy solvation. This strongly suggests high solubility in polar, protic solvents.
-
Amino Group (-NH₂): As a protonated cation, this group is a powerful hydrogen bond donor, seeking interaction with polar, hydrogen-bond-accepting solvents.[5]
-
Hydroxyl Group (-CH₂OH): The primary alcohol functional group is both a hydrogen bond donor and acceptor, further enhancing the molecule's hydrophilic character and affinity for polar solvents.[6]
-
Thiazole Ring: This heterocyclic aromatic ring contributes a degree of polar character through its nitrogen and sulfur atoms, which can act as hydrogen bond acceptors.
Prediction: Based on this analysis, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is predicted to be highly soluble in polar protic solvents (e.g., water, methanol), moderately soluble in polar aprotic solvents (e.g., DMSO), and poorly soluble to insoluble in nonpolar solvents (e.g., toluene, hexane).
Rationale for Solvent Selection in Solubility Studies
The choice of solvents for a solubility screen should be systematic and cover a range of polarities and hydrogen bonding capabilities. This approach not only determines the limits of solubility but also provides crucial information for potential formulation, crystallization, or purification processes.[7][8] The following table outlines a rational selection of solvents for characterizing the solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
| Solvent Class | Example Solvent | Rationale for Inclusion | Predicted Solubility |
| Polar Protic | Water | The biological solvent; highly polar with extensive H-bonding. Ideal for solvating ionic salts. | High |
| Methanol | Polar protic solvent, capable of H-bonding and solvating ions. | High | |
| Ethanol | Slightly less polar than methanol, provides data on the effect of increasing hydrocarbon character. | Good to High | |
| Polar Aprotic | DMSO | High dielectric constant; excellent cation solvator but less effective for anions than protic solvents. | Moderate to Good |
| Acetonitrile | Moderate polarity; often used in chromatography. | Low to Moderate | |
| Less Polar | Ethyl Acetate | Ester with moderate polarity and H-bond accepting capability. | Very Low |
| Nonpolar | Toluene | Aromatic hydrocarbon, nonpolar. Serves as a baseline for poor solubility. | Insoluble |
| n-Hexane | Aliphatic hydrocarbon, highly nonpolar. Expected to be an anti-solvent. | Insoluble |
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
To ensure scientific integrity, the determination of solubility must measure the thermodynamic equilibrium solubility . This is the "gold standard" and represents the true saturation point of the solvent when it is in equilibrium with the most stable solid form of the compound.[9] The isothermal shake-flask method is the most reliable technique for this purpose.[10]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride to a known volume (e.g., 2 mL) of the selected solvent in a sealed, inert glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with the solid phase has been achieved.
-
Equilibration: Place the sealed vials in a constant temperature shaker or orbital incubator set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours).
-
Causality Explanation: A prolonged equilibration period is critical to overcome kinetic barriers to dissolution, allowing the system to reach its lowest energy state, which defines thermodynamic equilibrium. Shorter times may result in an underestimation of solubility or the measurement of the solubility of a metastable form.[9]
-
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least one hour to permit the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical to avoid disturbing the sedimented solid.
-
Filtration: Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial.
-
Self-Validating System: This filtration step is non-negotiable. It removes any microscopic, undissolved particulates that would otherwise be measured, leading to a significant overestimation of solubility.
-
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the pre-established calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, as described in Section 5.
-
Solid Phase Analysis (Trustworthiness Check): After the experiment, recover the remaining solid from the vial and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This step verifies that the compound has not undergone a polymorphic transformation or formed a solvate during the experiment, as this would mean the measured solubility is not that of the original starting material.[9]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Methodology: Quantification by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard for accurately quantifying the concentration of the dissolved compound.[11][12] The thiazole ring provides a suitable chromophore for UV detection.
HPLC-UV Method Development
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm) is a robust starting point.[12]
-
Mobile Phase: An isocratic elution using a mixture of an aqueous buffer and an organic solvent is recommended. For example, Mobile Phase A could be 0.1% orthophosphoric acid in water, and Mobile Phase B could be acetonitrile.[12] A starting ratio of 55:45 A:B can be optimized. The acidic buffer ensures the protonation of the amino group, leading to better peak shape and retention time stability.
-
Detection: The UV detection wavelength should be set at the maximum absorbance (λmax) of the compound to ensure maximum sensitivity. A UV scan of a standard solution will reveal the λmax, which for similar aminothiazoles is often around 272 nm.[12]
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically used.
-
Calibration: A calibration curve must be generated by preparing at least five standard solutions of known concentrations spanning the expected concentration range of the diluted samples. The curve is constructed by plotting UV absorbance against concentration.
Analytical Method Validation
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[13] It is a mandatory step to ensure the integrity of the generated solubility data. Key parameters, based on ICH Q2(R1) guidelines, must be assessed.
-
Specificity: The method's ability to produce a clean peak for the analyte without interference from the solvent matrix.
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.
-
Accuracy: Determined by performing recovery studies on samples of known concentration. Results should be within ±2% of the true value.[13]
-
Precision: Evaluated as repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Method Validation Workflow Diagram
Caption: Key Parameters for Analytical Method Validation.
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results should be reported in standard units such as mg/mL or molarity (mol/L) at the specified temperature.
Table 1: Experimentally Determined Solubility of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Water | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Less Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| n-Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
Conclusion
Determining the solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a foundational step in its development pathway. While pre-existing data may be sparse, a systematic approach grounded in physicochemical principles and robust experimental design can yield high-quality, reliable results. By employing the isothermal shake-flask method, researchers can be confident they are measuring true thermodynamic solubility. This, coupled with a fully validated HPLC-UV analytical method, creates a self-validating system that ensures data integrity. The insights gained from such a study are invaluable, guiding formulation strategies, predicting in vivo behavior, and ultimately contributing to the successful progression of new therapeutic agents.
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The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including approved drugs.[1][2] Its versatile nature allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications. This guide provides a comprehensive overview of the 2-aminothiazole core, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its efficacy. A case study on the multi-kinase inhibitor, Dasatinib, will illustrate the successful translation of a 2-aminothiazole-based compound from a laboratory curiosity to a life-saving therapeutic.
Introduction: The Privileged 2-Aminothiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 2-aminothiazole scaffold holds a privileged status.[2] This five-membered ring containing sulfur and nitrogen atoms is a key structural feature in numerous compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The clinical success of drugs such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib underscores the therapeutic potential of this remarkable scaffold.[3] The continued interest in 2-aminothiazole derivatives stems from their synthetic accessibility and the tunable nature of their biological effects through targeted chemical modifications.
Synthetic Strategies: The Hantzsch Synthesis
The most fundamental and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[4] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[4]
Visualizing the Hantzsch Synthesis Workflow
Caption: A simplified workflow of the Hantzsch synthesis of 2-aminothiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial and place a stir bar inside.
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[4]
-
Cooling: Remove the vial from the hot plate and allow the solution to cool to room temperature.
-
Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. Swirl the beaker to ensure thorough mixing. This will neutralize the hydrobromic acid byproduct and precipitate the product.[4]
-
Isolation: Filter the resulting mixture through a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts.
-
Drying: Carefully transfer the solid product to a watch glass and allow it to air dry.
-
Characterization: The purity and identity of the synthesized 2-amino-4-phenylthiazole can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.[5]
A Spectrum of Biological Activities
The versatility of the 2-aminothiazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. This has made it a focal point for drug discovery efforts across multiple therapeutic areas.[1]
Anticancer Activity
2-Aminothiazole derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[3] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3] For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3]
Antimicrobial Activity
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[6] Molecular docking studies suggest that the antibacterial mechanism of some of these compounds may involve the inhibition of MurB, an enzyme essential for the biosynthesis of the bacterial cell wall component peptidoglycan.[7][8] Their antifungal activity, on the other hand, has been linked to the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for fungal cell membrane integrity.[7][8]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties.[9] In in vitro studies using cartilage explants treated with the pro-inflammatory cytokine interleukin-1β (IL-1β), these compounds were able to block cartilage breakdown by inhibiting the production of nitric oxide (NO) and the release of glycosaminoglycans (GAGs), both of which are key mediators of inflammatory joint diseases.[9]
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and prion diseases, represent a significant unmet medical need. Encouragingly, 2-aminothiazole derivatives have emerged as potential neuroprotective agents. They have been shown to counteract tau-induced neuronal toxicity in models of Alzheimer's disease. Furthermore, this scaffold has been instrumental in the development of compounds that inhibit the formation of the misfolded prion protein (PrPSc), the causative agent of fatal neurodegenerative prion diseases.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives can be finely tuned by modifying the substituents at various positions of the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
-
Substitution at the 2-amino group: Acylation or arylation of the 2-amino group can significantly impact activity. For instance, introducing a benzoyl group can dramatically increase antitubercular activity.
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the thiazole ring is often critical for target engagement. Aromatic or heteroaromatic groups at this position are frequently found in potent derivatives.
-
Substitution at the 5-position: Modifications at the 5-position can also influence the pharmacological profile, with both electron-donating and electron-withdrawing groups being explored to optimize activity.
A key aspect of the interaction of many 2-aminothiazole-based kinase inhibitors is the ability of the scaffold to form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding site.[10] This interaction helps to anchor the inhibitor in the active site, leading to potent inhibition.[10]
Case Study: Dasatinib - A 2-Aminothiazole Scaffold in Clinical Triumph
Dasatinib is a powerful second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[11] Its success provides a compelling example of the therapeutic potential of the 2-aminothiazole scaffold.
Mechanism of Action: Multi-Targeted Kinase Inhibition
The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[11] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and preventing the phosphorylation of downstream signaling molecules.[11] This disruption of the signaling cascade ultimately leads to the apoptosis (programmed cell death) of the malignant cells.[11]
A key feature of Dasatinib's mechanism is its ability to bind to both the active and inactive conformations of the BCR-ABL kinase, which contributes to its high potency and its effectiveness against some imatinib-resistant mutations.[11] In addition to BCR-ABL, Dasatinib also inhibits other tyrosine kinases, including the SRC family kinases, c-KIT, and PDGFRβ, which are involved in various aspects of cancer cell growth, migration, and survival.[11] This multi-targeted approach contributes to its broad therapeutic efficacy.
Visualizing Dasatinib's Mechanism of Action
Caption: Dasatinib inhibits the BCR-ABL kinase, leading to apoptosis of cancer cells.
Future Perspectives and Conclusion
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through chemical diversification make it an enduringly attractive starting point for drug discovery campaigns. Future research will likely focus on the development of more selective and potent 2-aminothiazole derivatives, as well as the exploration of novel therapeutic applications for this versatile scaffold. The rich history and continued success of 2-aminothiazole-based compounds in medicinal chemistry solidify its position as a truly privileged structure in the ongoing quest for new and improved medicines.
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Breton, B., & Chagnon, F. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 62(4), 1817-1836. [Link]
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Chen, J., Wang, Y., Li, Y., Wang, J., & Zhang, J. (2018). Effect of Substituents in Different Positions of Aminothiazole Hinge-Binding Scaffolds on Inhibitor–CDK2 Association Probed by Interaction Entropy Method. ACS Omega, 3(12), 18634-18644. [Link]
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Tokarski, J. S., Newitt, J. A., Chang, C. Y. J., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Cancer Research, 66(11), 5790-5797. [Link]
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Elsadek, M. F., Fares, M., & El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]
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Kos, J., & Gunic, E. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4983. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]
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Methodological & Application
A Detailed, Field-Proven Protocol for the Synthesis of a Key Pharmaceutical Intermediate
An Application Note for the Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a valuable building block in drug discovery and development. The synthesis is based on the robust and high-yielding Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will cover the reaction mechanism, a detailed experimental procedure, safety protocols, and data presentation, grounded in authoritative references.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions. Thiazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, bactericidal, and anti-cancer properties.[3][4][5] The title compound, (2-Amino-1,3-thiazol-4-yl)methanol, serves as a crucial intermediate, providing a reactive hydroxyl group for further synthetic elaboration, making a reliable and well-documented synthetic protocol essential for the research community.
The chosen synthetic route is the Hantzsch thiazole synthesis, which remains one of the most efficient and straightforward methods for constructing the 2-aminothiazole ring system.[6] The reaction proceeds by condensing an α-halocarbonyl compound, in this case, 1-bromo-3-hydroxy-2-propanone, with thiourea.
Reaction Scheme and Mechanism
The overall reaction is a cyclocondensation that forms the thiazole ring in a single, high-yielding step.
Overall Reaction Scheme:
The Hantzsch Reaction Mechanism
The mechanism is a well-established multi-step pathway:[1]
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon bearing the bromine atom, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.
The following diagram illustrates this mechanistic pathway.
Caption: The mechanism of the Hantzsch thiazole synthesis.
Materials and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Notes |
| 1-Bromo-3-hydroxy-2-propanone | 15539-74-9 | 152.98 | 0.10 | 1.0 | Lachrymatory, handle in fume hood. |
| Thiourea | 62-56-6 | 76.12 | 0.11 | 1.1 | Suspected carcinogen. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | - | Solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | For neutralization. |
| Isopropanol | 67-63-0 | 60.10 | - | - | Solvent for salt formation. |
| Hydrochloric Acid (in Isopropanol) | 7647-01-0 | 36.46 | - | - | 5-6 M solution for salt formation. |
| Activated Charcoal | 7440-44-0 | 12.01 | - | - | For decolorization (optional). |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
pH paper or pH meter
Detailed Experimental Protocol
Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol (Free Base)
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The entire setup should be in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add thiourea (8.37 g, 0.11 mol) and 200 mL of absolute ethanol. Stir the mixture at room temperature until the thiourea is mostly dissolved.
-
Substrate Addition: Dissolve 1-bromo-3-hydroxy-2-propanone (15.3 g, 0.10 mol) in 50 mL of absolute ethanol and charge this solution to the dropping funnel.
-
Reaction: Add the 1-bromo-3-hydroxy-2-propanone solution dropwise to the stirring thiourea suspension over 30 minutes. The reaction is exothermic, and a gentle warming of the flask may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a steady reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring until the pH of the mixture is ~8. This neutralizes the hydrobromic acid formed and precipitates the free base.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts, followed by a small amount of cold ethanol to aid in drying.
-
Purification (Optional but Recommended): The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the mixture boiled for a further 5-10 minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified white to off-white solid under vacuum at 40-50 °C to a constant weight.
Conversion to Hydrochloride Salt
-
Dissolution: Suspend the purified (2-Amino-1,3-thiazol-4-yl)methanol (assume ~12 g, ~0.08 mol based on an 80% yield) in 150 mL of isopropanol in a beaker with vigorous stirring.
-
Acidification: Slowly add a 5-6 M solution of HCl in isopropanol dropwise to the stirring suspension. The solid will dissolve and then a new, fine white precipitate of the hydrochloride salt will form. Monitor the pH with pH paper; the final pH should be strongly acidic (pH 1-2).
-
Precipitation and Isolation: Stir the mixture for an additional 30 minutes at room temperature to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) and then with diethyl ether to facilitate drying. Dry the final product, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, in a vacuum oven at 50 °C to a constant weight.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[8]
-
Reagent Hazards:
-
1-Bromo-3-hydroxy-2-propanone: Is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[9]
-
Thiourea: Is harmful if swallowed and is a suspected carcinogen. Avoid creating dust.
-
Hydrochloric Acid: Is highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. 2013, 5(2):181-184. Available from: [Link]
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Ali, M. A., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 2012, 17(11), 13543-13553. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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-
Asghari, S., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2015, 20(9), 15946-15961. Available from: [Link]
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Wang, Z., et al. A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 2012, 85(8), 1939-1948. Available from: [Link]
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ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]
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ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Available from: [Link]
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ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]
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PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]
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National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
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SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available from: [Link]
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EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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ResearchGate. Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. Available from: [Link]
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MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available from: [Link]
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NeuroQuantology. Analyzing and creating compounds of amino thiazole. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. Available from: [Link]
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Applications of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in Organic Synthesis: A Detailed Guide for Researchers
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride stands as a pivotal structural motif in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry. Its intrinsic value is derived from the 2-aminothiazole core, a privileged scaffold found in a multitude of biologically active compounds, most notably in the side chains of third and fourth-generation cephalosporin antibiotics.[1][2] This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
The presence of three distinct functional groups—a primary aromatic amine, a primary alcohol, and the thiazole ring itself—imparts a rich and tunable reactivity to the molecule. However, this multifunctionality also necessitates a strategic approach to its synthetic application, often requiring the use of protecting groups to achieve selective transformations. This document will elucidate these strategies, focusing on the protection of the amino group, subsequent acylation, and final deprotection to yield functionalized products of high value.
Part 1: The 2-Aminothiazole Core - A Foundation of Bioactivity
The 2-aminothiazole unit is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in key hydrogen bonding interactions with biological targets.[2] Its incorporation into the C-7 side chain of cephalosporins, for instance, is crucial for their broad-spectrum antibacterial activity.[3] The journey of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in a synthetic route often begins with its own creation, typically through the celebrated Hantzsch thiazole synthesis .
Contextual Synthesis: The Hantzsch Reaction
The Hantzsch synthesis is a classic and robust method for the construction of thiazole rings. In the context of our title compound, it involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4] Understanding this foundational reaction provides insight into the origin and potential impurities of the starting material.
A generalized one-pot procedure for forming a 2-aminothiazole core involves the reaction of an aromatic methyl ketone with thiourea in the presence of an α-brominating agent like copper(II) bromide.[1]
Caption: Generalized Hantzsch thiazole synthesis workflow.
Part 2: Strategic Manipulation - Protection and Acylation
The primary application of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in multi-step syntheses is as a nucleophile, specifically through its 2-amino group. To ensure selectivity and prevent unwanted side reactions, such as N,N-diacylation or reactions at the hydroxyl group, a protection-acylation-deprotection sequence is commonly employed.
Protocol 1: N-Boc Protection of (2-Amino-1,3-thiazol-4-yl)methanol
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6]
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc)₂O: This is the standard reagent for Boc protection. It is electrophilic at the carbonyl carbons and readily reacts with the nucleophilic amino group.
-
Base (e.g., Triethylamine, NaHCO₃): The starting material is a hydrochloride salt. A base is required to neutralize the HCl and liberate the free amine, which is the active nucleophile. A slight excess of base ensures the reaction goes to completion.
-
Solvent (e.g., Dichloromethane, THF): Anhydrous aprotic solvents are used to dissolve the reactants and prevent hydrolysis of the (Boc)₂O.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating which could lead to side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Basification: Cool the suspension in an ice bath (0 °C) and add triethylamine (2.2 eq) dropwise with stirring. Stir for 15-20 minutes to ensure complete neutralization and formation of the free amine.
-
Boc Anhydride Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction with the addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected product.
| Reagent/Parameter | Molar Ratio/Condition | Purpose |
| Starting Material | 1.0 eq | Substrate |
| (Boc)₂O | 1.1 eq | Boc-protecting agent |
| Triethylamine | 2.2 eq | Base to neutralize HCl and drive rxn |
| Solvent | Anhydrous DCM/THF | Reaction medium |
| Temperature | 0 °C to RT | Controlled reaction conditions |
| Time | 12-24 h | Reaction time |
Protocol 2: Acylation of N-Boc Protected (2-Amino-1,3-thiazol-4-yl)methanol
With the amino group protected, the molecule is ready for acylation. This is a key step in the synthesis of cephalosporin side chains, where an activated carboxylic acid is coupled to the cephalosporin nucleus. In this guide, we will focus on a representative acylation at the C7-amino group of a cephalosporin nucleus using a pre-formed aminothiazole side chain. The principles are directly applicable to the functionalization of other molecules. A common acylating agent in this context is an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[7]
Causality Behind Experimental Choices:
-
Activated Carboxylic Acid: The carboxylic acid is activated, often as an acid chloride or an active ester (e.g., with 2-mercaptobenzothiazole), to make it sufficiently electrophilic to react with the amino group of the cephalosporin core.[8]
-
Base (e.g., Diethylamine, Triethylamine): A base is required to neutralize the HCl generated during the acylation reaction (if starting from an acid chloride) and to facilitate the coupling.
-
Solvent (e.g., Dichloromethane, THF/Water): The choice of solvent depends on the specific reactants and is chosen to ensure solubility and compatibility. Biphasic systems are sometimes employed.
-
Low Temperature (0-10 °C): The reaction is often carried out at low temperatures to control the reaction rate and minimize side reactions and degradation of the sensitive β-lactam ring of the cephalosporin.[9]
Detailed Step-by-Step Methodology (Adapted from Cefditoren Synthesis):
-
Reaction Setup: In a reaction vessel, dissolve the cephalosporin nucleus (e.g., 7-amino-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-3-cephem-4-carboxylic acid, 7-ATCA) (1.0 eq) and the activated (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl derivative (AE-active ester) (1.1 eq) in a suitable solvent system such as dichloromethane or a THF/water mixture.[9]
-
Cooling: Cool the reaction mixture to 0-10 °C.
-
Base Addition: Add a base such as diethylamine or triethylamine (1.2 eq) dropwise while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at 0-10 °C for several hours until completion.
-
Monitoring: Monitor the reaction by HPLC or TLC.
-
Work-up:
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the layers. The product may be in either the aqueous or organic phase depending on its properties at the work-up pH.
-
Adjust the pH of the aqueous layer to precipitate the product if it is a carboxylic acid.
-
Filter the precipitated solid, wash with water and a suitable organic solvent (e.g., acetone).
-
-
Drying: Dry the product under vacuum.
Caption: Synthetic workflow for the application of (2-Amino-1,3-thiazol-4-yl)methanol.
Protocol 3: N-Boc Deprotection
The final step is the removal of the Boc group to unveil the acylated 2-aminothiazole derivative. This is typically achieved under acidic conditions.[10][11]
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group by protonating the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide. It is volatile, which simplifies its removal after the reaction.
-
Dichloromethane (DCM): DCM is a common solvent for this reaction as it is inert to the acidic conditions and effectively dissolves many organic compounds.
-
Anhydrous Conditions: Water should be avoided as it can interfere with the reaction and lead to side products.
-
Room Temperature or 0 °C: The deprotection is usually rapid at room temperature. Cooling to 0 °C can be employed for sensitive substrates to control the reaction rate.[11]
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer present.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
-
Purification: The product can be further purified by recrystallization or chromatography if necessary.
| Reagent/Parameter | Molar Ratio/Condition | Purpose |
| N-Boc Substrate | 1.0 eq | Substrate |
| TFA | 10-20 eq | Acid for Boc cleavage |
| Solvent | Anhydrous DCM | Reaction medium |
| Temperature | 0 °C to RT | Controlled reaction conditions |
| Time | 1-4 h | Reaction time |
Note on the Hydroxyl Group: In the described sequence, the primary alcohol of the (2-Amino-1,3-thiazol-4-yl)methanol moiety may also require protection depending on the specific acylating agent and reaction conditions used. If the acylating agent is highly reactive or if the reaction conditions could lead to esterification of the alcohol, protection (e.g., as a silyl ether) would be necessary prior to the acylation step, followed by an additional deprotection step.
Conclusion
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a highly valuable and versatile building block in organic synthesis. Its successful application hinges on a strategic approach that leverages the principles of functional group protection and activation. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps required to effectively utilize this important synthetic intermediate in the development of novel molecules, from complex antibiotics to other potential therapeutic agents. The robust nature of the 2-aminothiazole scaffold ensures its continued prominence in the field of medicinal chemistry.
References
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4992. Available at: [Link]
-
SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. ChemistrySelect, 3(45), 12771-12776. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2012). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
- Google Patents. (2010). Deprotection of boc-protected compounds. US20100311968A1.
-
ResearchGate. (2009). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Available at: [Link]
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-
PubMed Central. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(17), 7891–7911. Available at: [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. 85(8), 1941-1952. Available at: [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23893-23899. Available at: [Link]
- Google Patents. (2020). Preparation method of cefditoren pivoxil. CN108084212B.
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 77(1), 61–67. Available at: [Link]
- Google Patents. (2020). Synthesis method of cefditoren pivoxil. CN109180704B.
-
PubMed Central. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 103. Available at: [Link]
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Application Notes and Protocols: (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Privileged 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous approved drugs, exhibiting a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The versatility of the 2-aminothiazole core stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride offers a strategically functionalized starting material for the synthesis of diverse compound libraries, featuring three key reactive sites: the exocyclic amino group, the primary hydroxyl group, and the thiazole ring itself. This guide provides a comprehensive overview of the chemical reactivity of this building block and detailed protocols for its application in the synthesis of novel compounds.
Chemical Properties and Reactivity
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a bifunctional molecule with a nucleophilic amino group at the 2-position and a primary alcohol at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The reactivity of the two functional groups can be selectively modulated through careful choice of reaction conditions and protecting group strategies.
| Property | Value |
| Molecular Formula | C₄H₇ClN₂OS |
| Molecular Weight | 166.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, and DMSO |
The exocyclic amino group is a potent nucleophile and readily participates in acylation, alkylation, and coupling reactions. The primary alcohol can be oxidized to the corresponding aldehyde, a valuable intermediate for further diversification, or can be converted to ethers and esters. The thiazole ring itself can undergo electrophilic substitution, although this is less common compared to the reactions of the amino and hydroxyl groups.
Strategic Derivatization of (2-Amino-1,3-thiazol-4-yl)methanol
The presence of two nucleophilic groups necessitates a strategic approach to the synthesis of desired derivatives. This often involves the use of protecting groups to ensure regioselectivity.
Application Protocols
Protocol 1: Selective N-Boc Protection
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3] This protocol describes the selective protection of the amino group of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, enabling subsequent reactions at the hydroxyl group.
Materials:
-
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM or THF (10 mL/mmol).
-
Add triethylamine or DIPEA (2.2 eq) to the suspension and stir at room temperature until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in the same anhydrous solvent dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
Expected Outcome: A white to off-white solid. The yield is typically in the range of 80-95%.
Protocol 2: Oxidation of the Hydroxyl Group to an Aldehyde (Swern Oxidation)
Rationale: The conversion of the primary alcohol to an aldehyde provides a key intermediate for various C-C bond-forming reactions (e.g., Wittig, aldol) and reductive aminations. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is compatible with a wide range of functional groups.[4][5] This protocol is adapted for the N-Boc protected (2-Amino-1,3-thiazol-4-yl)methanol.
Materials:
-
N-Boc-(2-amino-1,3-thiazol-4-yl)methanol (from Protocol 1)
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol) and cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-(2-amino-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine or DIPEA (5.0 eq) dropwise, ensuring the temperature remains below -60 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The aldehyde is often used immediately in the next step without further purification.
Expected Outcome: A pale yellow oil or solid. The crude product is typically of sufficient purity for subsequent reactions.
Protocol 3: N-Acylation of the Amino Group
Rationale: Acylation of the 2-amino group is a common strategy to introduce diverse functionalities and modulate the biological activity of the resulting compounds. This protocol describes a general procedure for the amide bond formation using an acid chloride.[6]
Materials:
-
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM or THF.
-
Add anhydrous pyridine or TEA (2.5 eq) and stir until a clear solution is obtained.
-
Cool the solution to 0 °C.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Representative N-Acylated Derivatives and Their Reported Activities:
| Acyl Group | Resulting Compound Class | Reported Biological Activity | Reference |
| Substituted Benzoyl | Kinase Inhibitors | Anticancer (e.g., Dasatinib analogues) | [7] |
| Heterocyclic Carboxylic Acid | Antimicrobial Agents | Antibacterial, Antifungal | [8] |
| Amino Acid | Peptidomimetics | Diverse biological activities | [1] |
Protocol 4: O-Alkylation via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[9] This protocol outlines the O-alkylation of N-Boc protected (2-Amino-1,3-thiazol-4-yl)methanol.
Materials:
-
N-Boc-(2-amino-1,3-thiazol-4-yl)methanol (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-(2-amino-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous THF or DMF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the synthesis of a wide array of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. By employing strategic protection and functionalization, scientists can efficiently generate libraries of compounds for drug discovery programs targeting a range of diseases.
References
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Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. [Link]
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid deriv
- CN1835755A - GSK-3 inhibitors and uses thereof.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
-
Steglich Esterification - Organic Chemistry Portal. [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
-
Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]
-
Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? [Link]
-
Swern oxidation - Wikipedia. [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
- EP1566376A1 - Prepar
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and deriv
-
N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Steglich esterification - Wikipedia. [Link]
-
Swern Oxidation: Reaction Mechanism. [Link]
-
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. [Link]
-
(A) GSK-3 inhibition of 5-imino-1,2,4-thiadiazoles 1-5. (B) PDE7... [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
2104691-47-4 | (2-amino-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol | AA Blocks. [Link]
-
Swern Oxidation. [Link]
-
Discovery and design of novel small molecule gsk‐3 inhibitors targeting the substrate binding site. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy. [Link]
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Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Hantzsch Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. First reported in the late 19th century, its robustness, versatility, and the pharmacological significance of its products, particularly 2-aminothiazoles, ensure its continued prevalence in both academic research and industrial drug development.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the experimental procedures for the Hantzsch synthesis of 2-aminothiazoles, offering detailed protocols, mechanistic insights, and practical considerations for the modern chemist.
Mechanistic Underpinnings: A Step-by-Step Rationale
The classical Hantzsch synthesis of 2-aminothiazoles involves the reaction between an α-haloketone and a thiourea derivative.[4] The driving force for this reaction is the formation of a stable, aromatic thiazole ring. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This step is typically an SN2 reaction, forming an isothiouronium salt intermediate.[5]
-
Intramolecular Condensation: The intermediate then undergoes an intramolecular condensation. The nitrogen atom of the isothiouronium salt attacks the carbonyl carbon of the ketone.
-
Cyclization and Dehydration: This attack leads to the formation of a five-membered heterocyclic intermediate, which subsequently dehydrates to yield the final 2-aminothiazole product. The aromatization of the thiazole ring is a significant thermodynamic driving force for the reaction.[5]
Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocols
The Hantzsch synthesis can be performed under various conditions, from classical heating in a solvent to more modern approaches like microwave-assisted and one-pot syntheses. The choice of protocol often depends on the specific substrates, desired scale, and available equipment.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of a model 2-aminothiazole from 2-bromoacetophenone and thiourea.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Methanol | - | - | 15 mL |
| 5% Sodium Carbonate Solution | - | - | 20 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (0.995 g, 5.0 mmol) and thiourea (0.571 g, 7.5 mmol) in 15 mL of methanol. A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.
-
Reaction: Heat the reaction mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The initial product is the hydrobromide salt of the 2-aminothiazole, which is soluble in methanol. To precipitate the neutral product, slowly add the reaction mixture to a beaker containing 20 mL of a 5% aqueous sodium carbonate solution with stirring. The weak base neutralizes the salt, leading to the precipitation of the less soluble 2-amino-4-phenylthiazole.[5]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Protocol 2: One-Pot Synthesis of 2-Aminothiazole Derivatives
One-pot procedures, where the α-haloketone is generated in situ from a ketone, offer increased efficiency by avoiding the isolation of intermediates.[1][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Acetophenone | 120.15 | 1.5 | 0.180 g |
| Thiourea | 76.12 | 1.0 | 0.076 g |
| Trichloroisocyanuric Acid (TCCA) | 232.41 | 0.5 | 0.116 g |
| Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) | - | 0.01 g | 0.01 g |
| Ethanol | - | - | 3.0 mL |
| 10% Sodium Bicarbonate Solution | - | - | As needed |
Procedure:
-
In Situ Halogenation: In a reaction vessel, combine the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the catalyst (0.01 g) in ethanol (3.0 mL).[7] Stir the mixture at 80 °C for approximately 25 minutes to facilitate the formation of the α-chloroacetophenone intermediate.[7]
-
Thiazole Formation: Once the intermediate is formed (monitored by TLC), add thiourea (1.0 mmol) to the reaction mixture.[7] Continue stirring at 80 °C until the reaction is complete.
-
Work-up and Isolation: After the reaction, cool the mixture and, if using a magnetic catalyst, remove it with an external magnet.[7] Neutralize the solution with a 10% sodium bicarbonate solution to precipitate the 2-aminothiazole product.[7]
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Protocol 3: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation can significantly accelerate the Hantzsch synthesis, often leading to higher yields and shorter reaction times.[8][9][10]
Caption: A general workflow for microwave-assisted Hantzsch synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| α-Haloketone | - | 1.0 | - |
| Thiourea Derivative | - | 1.2 | - |
| Methanol or Ethanol | - | - | 5 mL |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the α-haloketone (1.0 mmol), the thiourea derivative (1.2 mmol), and the solvent (e.g., methanol or ethanol, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90 °C) for a specified time (e.g., 10-30 minutes).[8] Optimum conditions should be determined for each specific reaction.[8]
-
Work-up and Purification: After irradiation, cool the vial to room temperature. The work-up and purification steps are similar to those described in the classical synthesis protocol, typically involving precipitation, filtration, and recrystallization.[8]
Troubleshooting and Practical Considerations
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the Hantzsch synthesis. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to effectively separate the starting materials from the product.
-
Purification: While precipitation and recrystallization are common purification methods, column chromatography may be necessary for products that are difficult to crystallize or when dealing with complex mixtures.
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. Alcohols like ethanol and methanol are commonly used due to their ability to dissolve the reactants and their relatively high boiling points.
-
Safety: α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Conclusion
The Hantzsch synthesis of 2-aminothiazoles is a powerful and adaptable method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanism and having a repertoire of experimental protocols, researchers can efficiently synthesize a diverse range of 2-aminothiazole derivatives for various applications in medicinal chemistry and materials science. The continued development of more efficient and environmentally friendly variations, such as one-pot and microwave-assisted methods, ensures that the Hantzsch synthesis will remain a vital tool for chemists for the foreseeable future.
References
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. ResearchGate. [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
Lab on a Chip (RSC Publishing). (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]
-
Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. ResearchGate. [Link]
-
Hosseininezhad, S. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
SpringerLink. (2021, January 8). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Retrieved from [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2022, November). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Retrieved from [Link]
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- 9. jusst.org [jusst.org]
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Application Notes & Protocols for the Purification of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
An Application Guide by a Senior Application Scientist
Abstract
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a pivotal heterocyclic intermediate in contemporary drug discovery and development. Its purity is paramount, as even trace impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the integrity of biological data. This document provides a comprehensive guide to the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles that govern method selection and optimization. We will explore recrystallization and advanced chromatographic techniques, offering detailed, field-tested protocols and robust troubleshooting strategies designed for researchers, chemists, and drug development professionals.
Foundational Principles: Understanding the Molecule
Before selecting a purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential. (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride possesses several key structural features that dictate its behavior:
-
High Polarity: The presence of a primary amine, a hydroxyl group, and the thiazole ring nitrogen atoms makes the molecule highly polar.
-
Basicity: The free amino group (-NH2) is basic and readily protonated. The hydrochloride salt form is typically more stable and crystalline but can present its own purification challenges.
-
Solubility: As a hydrochloride salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in non-polar organic solvents.[1][2] Understanding its solubility profile across a range of temperatures is the cornerstone of developing a successful recrystallization protocol.[3]
-
Potential for Tailing: The basic amino group can interact strongly with acidic stationary phases like standard silica gel, leading to significant peak tailing or streaking during column chromatography.[4][5]
Common impurities often arise from the starting materials or side reactions during synthesis, and may include unreacted starting materials or dimers. The purification strategy must be designed to effectively separate the target compound from these structurally similar molecules.
Strategic Purification Workflow
The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The following workflow provides a logical decision-making process.
Figure 1: A decision workflow for selecting the appropriate purification strategy.
Method 1: Recrystallization - The Scalable Workhorse
Recrystallization is the preferred method for purifying crystalline solids, especially at larger scales, due to its efficiency and cost-effectiveness. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Causality of Solvent Selection
The "ideal" solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, polar protic solvents are the primary candidates.
| Solvent System | Boiling Point (°C) | Rationale & Key Considerations |
| Ethanol (EtOH) | 78 | Excellent First Choice: The hydroxyl and amine groups of the target molecule form hydrogen bonds with ethanol. Many organic impurities are also soluble, but the hydrochloride salt's solubility should drop significantly upon cooling. |
| Methanol (MeOH) | 65 | Higher Solubility: Often dissolves the compound too well, even at low temperatures, leading to poor recovery. Can be used as the "good" solvent in a co-solvent system. |
| Isopropanol (IPA) | 82 | Lower Solubility: Can be a good choice if recovery from ethanol is low. Its higher boiling point allows for a greater solubility differential. |
| Ethanol/Water | Variable | Fine-Tuning Polarity: Water increases the polarity, dissolving the highly polar salt readily when hot. Adding water to a hot ethanol solution until turbidity just begins, then clarifying with a drop of ethanol, is a powerful technique to achieve supersaturation upon cooling. |
| Methanol/Toluene | Variable | Co-solvent for Impurity Removal: Methanol acts as the good solvent, while toluene acts as the poor solvent ("anti-solvent"). This can be effective if impurities have high solubility in aromatic hydrocarbons. |
Detailed Recrystallization Protocol
This protocol is designed to be self-validating through careful observation at each step.
-
Solvent Screening (Microscale):
-
Place ~20 mg of the crude material into several small test tubes.
-
Add a few drops of each candidate solvent (or solvent mixture).
-
Heat the tubes in a sand bath or water bath to the boiling point of the solvent.
-
Observe solubility. If the compound dissolves, remove the tube and allow it to cool to room temperature, then place it in an ice bath.
-
Validation Check: A successful solvent will show complete dissolution when hot and significant crystal formation upon cooling.
-
-
Main Recrystallization Procedure:
-
Place the crude compound in an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Troubleshooting - "Oiling Out": If an oil forms instead of dissolving, this indicates the solution is too saturated or the compound's melting point is below the solvent's boiling point. Add more hot solvent until the oil dissolves completely.[6]
-
Once dissolved, remove the flask from the heat source. If the solution is colored and the pure compound is known to be white, this is the time for charcoal treatment. Add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and other insoluble impurities.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Validation Check: Induce crystallization if none occurs by scratching the inside of the flask with a glass rod or adding a seed crystal from the microscale test.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Purity Confirmation:
Method 2: Chromatographic Purification
When recrystallization fails to remove impurities of similar solubility, or for non-crystalline materials, column chromatography is the method of choice. Given the polar and basic nature of the target compound, specialized techniques are required.
The Challenge of a Basic Polar Analyte
Standard silica gel chromatography is often problematic for basic amines. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb the basic compound, leading to:
-
Poor recovery.
-
Severe peak tailing.
-
On-column degradation.[4]
To overcome this, several strategies can be employed.
Figure 2: Principles of normal vs. reversed-phase chromatography for polar analytes.
Chromatographic System Comparison
| Technique | Stationary Phase | Typical Mobile Phase | Principle & Rationale |
| Modified Normal Phase | Silica Gel | Dichloromethane/Methanol with 0.5-1% Triethylamine (TEA) or Ammonia in Methanol | The basic modifier (TEA) neutralizes the acidic silanol sites on the silica, preventing strong analyte interaction and tailing.[4] This is the most common approach for basic compounds on silica. |
| Reversed-Phase (RP) | C18-bonded Silica | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Ideal for polar compounds.[10] The acidic modifier protonates the amine, ensuring a single ionic species and improving peak shape. The compound elutes early due to its high polarity. |
| HILIC | Amine- or Diol-bonded Silica | High Acetonitrile (>80%) with aqueous buffer | Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for very polar compounds that show little to no retention on RP columns.[11][12] The analyte partitions into a water-enriched layer on the stationary phase surface. |
Detailed Column Chromatography Protocol (Modified Normal Phase)
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of crude material in methanol.
-
Spot on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 95:5, 90:10, 85:15 DCM:MeOH) with and without 1% triethylamine.
-
Validation Check: The ideal system will show the target compound with a retention factor (Rf) of ~0.3 and good separation from impurities. The spot should be symmetrical in the system containing TEA.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent component (e.g., DCM).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the mobile phase or a stronger solvent like pure methanol.
-
Recommended: Use "dry loading." Add a small amount of silica gel to the dissolved sample, then evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase (e.g., 95:5 DCM:MeOH + 1% TEA).
-
Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions on a single plate.
-
Validation Check: Combine fractions that show a single, pure spot corresponding to the Rf of the target compound.
-
-
Solvent Removal and Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove completely.
-
The final product is typically the free base. If the hydrochloride salt is desired, dissolve the residue in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl in ether or dioxane to precipitate the salt.
-
Filter and dry the final product. Confirm purity via HPLC, NMR, and MS.[13]
-
References
- Google Patents. (1996). EP0482607B1 - Process of producing 2-aminothiazole.
-
PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
ResearchGate. (2006). Synthesis of 2-aminothiazole derivatives. [Link]
-
Reddit r/Chempros. (2021). Purification of strong polar and basic compounds. [Link]
-
Biotage. (2017). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Manjula, S. N., et al. (2016). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Korean Chemical Society, 60(2), 141-150. [Link]
- Google Patents. (2014).
-
The Royal Society of Chemistry. (2022). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]
-
Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281. [Link]
-
International Journal of Chemical Studies. (2019). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]
-
National Institutes of Health. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]
- Google Patents. (2004). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
-
MDPI. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]
-
ResearchGate. (2019). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
SpringerLink. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. [Link]
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Application Notes and Protocols for the Characterization of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Foreword: The Analytical Imperative for a Key Synthetic Building Block
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications.[1][2][3] The purity and well-defined characterization of this building block are paramount to ensuring the quality, safety, and efficacy of the final drug substance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required for the full characterization of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, aligning with the principles of scientific integrity and regulatory expectations.
The protocols herein are designed to be self-validating systems, emphasizing the rationale behind each analytical choice. By understanding the "why" behind the "how," scientists can troubleshoot and adapt these methods as needed. All procedures are grounded in established principles and refer to authoritative guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Physicochemical Properties and Structural Elucidation
A foundational understanding of the molecule's intrinsic properties is the first step in its comprehensive characterization. While specific experimental data for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is not widely published, we can infer properties from closely related analogs and the parent 2-aminothiazole structure.
Table 1: Physicochemical Properties of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride and Related Analogs
| Property | (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (Predicted/Inferred) | (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride[4] | 2-amino-4-phenyl Thiazole[5] |
| Molecular Formula | C₄H₇ClN₂OS | C₅H₇ClN₂O₂S | C₉H₈N₂S |
| Molecular Weight | 166.63 g/mol | 194.63 g/mol | 176.2 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid | Crystalline solid |
| Melting Point | Not available. Expected to be a distinct melting point with potential decomposition. | ~152 °C[6] | Not specified |
| Solubility | Predicted to be soluble in water and methanol; sparingly soluble in less polar organic solvents. | Slightly soluble in methanol.[6] | Soluble in ethanol (~12 mg/mL), DMSO (~10 mg/mL), and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. |
Synthesis and Potential Impurities
The most common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][7] For (2-Amino-1,3-thiazol-4-yl)methanol, this would likely involve the reaction of an α-halocarbonyl compound with thiourea. A plausible starting material is 1,3-dichloro-2-propanol or a related protected derivative, which would cyclize with thiourea.
This synthesis pathway can lead to several potential process-related impurities:
-
Starting Materials: Unreacted 1,3-dichloro-2-propanol and thiourea.
-
By-products: Over-alkylation products, dimers, or trimers of the starting materials or intermediates. Formation of regioisomers is also a possibility depending on the precise nature of the starting materials.
-
Degradation Products: The aminothiazole ring can be susceptible to hydrolysis under certain pH and temperature conditions.
Understanding these potential impurities is critical for developing a specific and sensitive purity method, as mandated by ICH Q3A guidelines on impurities in new drug substances.[8]
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of pharmaceutical compounds. The following protocol is a robust starting point for the analysis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Rationale for Method Development
The chosen method utilizes reversed-phase chromatography, which is well-suited for separating polar to moderately non-polar compounds. The mobile phase consists of a phosphate buffer to control the pH and an organic modifier (acetonitrile) to elute the analyte. The acidic pH of the mobile phase ensures that the primary amine group of the analyte is protonated, leading to consistent retention behavior and good peak shape. UV detection is appropriate as the thiazole ring contains a chromophore.
Figure 1: General workflow for HPLC analysis.
Detailed HPLC Protocol
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
System Suitability: Before sample analysis, the system suitability must be verified according to USP <621>.[9] A solution of the reference standard should be injected five or six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
Procedure:
-
Standard Solution: Accurately weigh about 10 mg of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A to obtain a solution with a known concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare a sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation for Assay:
-
Calculation for Impurities: The percentage of each impurity is calculated based on the area of the impurity peak relative to the sum of all peak areas (area percent).
This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]
Spectroscopic Identification
Spectroscopic techniques are essential for confirming the identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize them and allows for the observation of exchangeable protons (e.g., -NH₂, -OH).[11]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C-H (H5) | ~6.8 - 7.2 (singlet) | ~110 - 115 |
| -CH₂OH | ~4.4 - 4.6 (doublet, may be a singlet if coupling to OH is not resolved) | ~55 - 60 |
| -CH₂OH | ~5.0 - 5.5 (triplet, exchangeable) | - |
| -NH₂ | ~7.0 - 7.5 (broad singlet, exchangeable) | - |
| Thiazole C-NH₂ (C2) | - | ~168 - 172 |
| Thiazole C -CH₂OH (C4) | - | ~145 - 150 |
Note: These are predicted values based on known spectral data for 2-aminothiazole derivatives. Actual chemical shifts may vary.[9][10][12][13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H and O-H stretching (amine and alcohol) |
| ~3100 | C-H stretching (aromatic/heterocyclic) |
| ~1630 | C=N stretching (thiazole ring) |
| ~1540 | N-H bending (amine) |
| ~1050 | C-O stretching (primary alcohol) |
| ~850 - 750 | C-S stretching |
Note: The presence of the hydrochloride salt may cause broadening and shifting of the amine and hydroxyl peaks.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS interface.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive mode.
-
Analysis: Acquire the full scan mass spectrum.
Expected Results: The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (C₄H₆N₂OS), which is approximately 131.03. Fragmentation may involve the loss of water (-18) from the methanol group or cleavage of the side chain.
Physicochemical Characterization
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvates.
Figure 2: Workflow for thermal analysis.
Protocol:
-
TGA: Heat a 5-10 mg sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat a 2-5 mg sample in a sealed aluminum pan under a nitrogen atmosphere at a rate of 10 °C/min.
Expected Results:
-
TGA: The thermogram will show the thermal stability of the compound. A significant weight loss would indicate decomposition. For a hydrochloride salt, decomposition may be accompanied by the loss of HCl.
-
DSC: The thermogram will show a sharp endotherm corresponding to the melting point of the compound. The presence of other thermal events could indicate phase transitions or the presence of solvates.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. Adherence to these protocols, grounded in the principles of authoritative guidelines, will ensure the generation of reliable and accurate data. This, in turn, is fundamental to the development of safe and effective pharmaceutical products that rely on this key synthetic intermediate. It is imperative that all methods are appropriately validated for their intended use, and that all data is thoroughly documented.
References
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
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Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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Kowacz, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896. Available at: [Link]
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Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. Available at: [Link]
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PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available at: [Link]
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Ozel, A., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Molecules, 19(11), 18884-18898. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9286-9297. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(11), 943-964. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]
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Application Note: Derivatization of (2-Amino-1,3-thiazol-4-yl)methanol for Biological Screening Libraries
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride serves as a versatile starting material for generating diverse chemical libraries for biological screening. This guide provides a comprehensive framework for the strategic derivatization of this compound, detailing robust protocols for modifying its primary amino and hydroxymethyl functional groups. We present validated methods for N-acylation, N-alkylation, and oxidation/esterification, explaining the chemical rationale behind each step to empower researchers in drug discovery and development.
Introduction: The Significance of the 2-Aminothiazole Core
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of therapeutic agents.[4][5] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a focal point of synthetic and medicinal chemistry.[1] The 2-aminothiazole moiety, in particular, is found in a multitude of clinically significant drugs, where it often plays a crucial role in binding to biological targets.[6]
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride offers three primary points for chemical diversification:
-
The C2-Amino Group: An excellent nucleophile for acylation, alkylation, sulfonylation, and urea/thiourea formation.
-
The C4-Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers.
-
The Thiazole Ring: While less commonly modified in library synthesis, positions on the ring can be targeted for specific applications.
This document focuses on leveraging the reactivity of the amino and hydroxymethyl groups to rapidly generate libraries of novel compounds poised for high-throughput biological screening.
Overview of Derivatization Strategy
The overall workflow involves a multi-pronged approach starting from the common precursor, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. The initial step requires the neutralization of the hydrochloride salt to liberate the free base, which is more reactive for subsequent transformations.
Caption: High-level workflow for derivatization and screening.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Acylation of the C2-Amino Group
N-acylation is a robust method for introducing diverse functionalities, creating amide derivatives that often exhibit favorable biological properties.[7] This protocol uses an acyl chloride as the acylating agent.
Rationale: Pyridine is used as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling the initial reaction mixture to 0 °C helps to control the exothermic reaction with the highly reactive acyl chloride.
Step-by-Step Protocol:
-
Free Base Preparation: Dissolve (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (1.0 eq) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.
-
Reaction Setup: Dissolve the resulting free base (1.0 eq) in dry pyridine (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
Table 1: Reagent Quantities for N-Acylation
| Reagent | Molar Eq. | Example Mass (for 1 mmol scale) | Purpose |
| (2-Amino-1,3-thiazol-4-yl)methanol (Free Base) | 1.0 | 130 mg | Starting Material |
| Benzoyl Chloride | 1.1 | 155 mg (129 µL) | Acylating Agent |
| Dry Pyridine | Solvent/Base | 10 mL | Solvent & Acid Scavenger |
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a versatile two-step, one-pot method for forming secondary amines, providing an alternative to direct alkylation which can sometimes lead to over-alkylation.[9]
Rationale: The reaction first forms an imine intermediate between the primary amine and an aldehyde. A mild reducing agent, sodium borohydride (NaBH₄), is then used to selectively reduce the imine to the secondary amine without reducing the aldehyde starting material. Methanol is an excellent solvent for both imine formation and the subsequent reduction.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the (2-Amino-1,3-thiazol-4-yl)methanol free base (1.0 eq) and the desired aldehyde (1.1 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the imine can be monitored by TLC.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3-6 hours, or until TLC indicates completion.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
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Application Notes and Protocols for the Use of 2-Aminothiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Oncology
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and selectivity against malignant cells. Within this pursuit, the 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] This heterocyclic motif is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable versatility in targeting a range of critical pathways implicated in cancer progression. The clinical success of drugs such as Dasatinib , a multi-targeted kinase inhibitor, and Alpelisib , a PI3K inhibitor, both of which feature the 2-aminothiazole core, underscores the therapeutic potential of this chemical class.[1][2]
These derivatives have demonstrated potent and selective inhibitory activity in the nanomolar range against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] Their mechanisms of action are diverse, frequently involving the inhibition of key protein kinases that drive oncogenic signaling. This guide provides a comprehensive overview of the application of 2-aminothiazole derivatives as anticancer agents, offering detailed protocols for their synthesis and evaluation, and insights into their molecular mechanisms of action.
Part 1: Synthesis of 2-Aminothiazole Derivatives
A foundational method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-haloketone with a thiourea or a related thioamide-containing compound.[3][4]
Protocol 1: General Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative, which can be adapted for various substituted analogs.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the 2-aminothiazole derivative. Collect the solid by vacuum filtration.
-
Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Thiourea in Excess: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.
-
Neutralization: The reaction can produce acidic byproducts; neutralization with sodium bicarbonate is crucial for the precipitation of the basic 2-aminothiazole product and to prevent its protonation, which would increase its solubility.
Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized 2-aminothiazole derivatives is typically performed using in vitro cell-based assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-aminothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
Positive and Negative Controls: The inclusion of untreated cells (positive control for viability) and a known cytotoxic agent (positive control for inhibition) helps validate the assay's performance.
-
Linearity of Cell Number: It is crucial to first establish a linear relationship between cell number and absorbance for the specific cell line being used to ensure the assay is quantitative within the working range.[5]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Part 3: Elucidating the Mechanism of Action
Understanding how 2-aminothiazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Many of these compounds function as kinase inhibitors. The following protocols describe methods to investigate their impact on specific signaling pathways.
Key Signaling Pathways Targeted by 2-Aminothiazole Derivatives
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9]
-
Aurora Kinase Pathway: Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[10][11][12][13][14]
-
CDK2/Cyclin E Pathway: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E, plays a critical role in the G1/S phase transition of the cell cycle.[2][15][16][17][18]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a 2-aminothiazole derivative to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3Kα, Aurora A, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the 2-aminothiazole derivative in the appropriate buffer.
-
Kinase Reaction Setup: In a well of the microplate, add the kinase and the test compound. Incubate briefly to allow for binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the reagent from the kit that stops the kinase reaction and depletes the remaining ATP.
-
Generate Luminescent Signal: Add the detection reagent that converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measure Luminescence: Read the luminescent signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC₅₀ value.
Expertise & Experience: The choice of ATP concentration is critical. It should be close to the Kₘ value of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminothiazole derivatives.
Caption: Inhibition of Aurora kinases A and B by 2-aminothiazole derivatives.
Protocol 4: Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway following treatment with a 2-aminothiazole derivative.
Materials:
-
Cancer cells treated with the 2-aminothiazole derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Trustworthiness: To ensure the validity of the results, it is essential to probe for both the phosphorylated and total protein levels. A decrease in the phosphorylated form without a change in the total protein level confirms that the compound is inhibiting the kinase activity rather than causing protein degradation.
Part 4: Data Presentation
The efficacy of different 2-aminothiazole derivatives can be compared by summarizing their IC₅₀ values against various cancer cell lines in a structured table.
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib | K562 (Leukemia) | <0.001 | [2] |
| MCF-7 (Breast) | <1 | [2] | |
| HT-29 (Colon) | <1 | [2] | |
| Alpelisib | Breast Cancer Lines | Varies | [2] |
| SNS-032 | A2780 (Ovarian) | 0.095 | [2] |
| Compound 20 | H1299 (Lung) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | |
| Compound 21 | K562 (Leukemia) | 16.3 | [2] |
| Compound 28 | A549 (Lung) | 8.64 | [2] |
| HeLa (Cervical) | 6.05 | [2] | |
| HT29 (Colon) | 0.63 | [2] | |
| Compound 14 | A2780 (Ovarian) | (Potent) | [15][18] |
| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [19] |
| TH-39 | K562 (Leukemia) | 0.78 | [19] |
References
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Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
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Misra, R. N., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(25), 5485–5495. [Link]
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Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal for ImmunoTherapy of Cancer, 6(1), 1-13. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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Yang, J., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 17(1), 1-22. [Link]
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Cicenas, J., et al. (2014). The Aurora kinase inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 140(8), 1265–1277. [Link]
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Khan, K. H. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 133(7), 1726-1735. [Link]
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Anitha, G., & Saravanan, G. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 594. [Link]
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Ghotas, I. W., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3169. [Link]
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Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. University of Pennsylvania. [Link]
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Shaw, G. L., et al. (2010). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 20(12), 3622–3626. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole Derivatives
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety represents a cornerstone in the field of medicinal chemistry and drug development. This privileged heterocyclic scaffold is a key structural component in a multitude of biologically active compounds, including a number of FDA-approved drugs.[1] Its remarkable versatility stems from its ability to engage in a wide range of biological interactions, leading to a broad spectrum of pharmacological activities. Derivatives of 2-aminothiazole have demonstrated potent efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[1] This wide-ranging bioactivity makes the 2-aminothiazole nucleus a highly attractive starting point for the design and synthesis of novel therapeutic agents. The development of efficient, robust, and scalable synthetic methodologies to access diverse libraries of 2-aminothiazole analogs is therefore a critical endeavor for researchers and scientists in the pharmaceutical industry. This guide provides an in-depth exploration of one-pot synthesis strategies for 2-aminothiazole derivatives, offering detailed protocols and expert insights to facilitate their successful application in the modern research laboratory.
Core Principles: The Hantzsch Thiazole Synthesis and its One-Pot Adaptation
The classical and most prevalent method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][3] This venerable reaction, first reported in 1887, traditionally involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[2][3] The elegance of the one-pot adaptation of the Hantzsch synthesis lies in the in situ generation of the α-halocarbonyl intermediate from a more readily available starting material, such as a ketone. This circumvents the need to handle lachrymatory and often unstable α-haloketones directly, thereby enhancing the safety and efficiency of the process.
Reaction Mechanism: A Stepwise Look at the Hantzsch Synthesis
The one-pot Hantzsch synthesis of 2-aminothiazoles from a ketone and thiourea proceeds through a well-established mechanistic pathway. The reaction is typically initiated by the α-halogenation of the ketone, followed by nucleophilic attack, cyclization, and dehydration to furnish the aromatic 2-aminothiazole ring.
Caption: Mechanistic workflow of the one-pot Hantzsch 2-aminothiazole synthesis.
The reaction commences with the enolization of the starting ketone, which then reacts with a halogenating agent (e.g., N-bromosuccinimide or iodine) to form the α-haloketone intermediate. The sulfur atom of thiourea, acting as a potent nucleophile, then attacks the α-carbon of the haloketone in an SN2 fashion.[4] This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the final, stable aromatic 2-aminothiazole product.[5][6]
Experimental Protocols: A Practical Guide to One-Pot Syntheses
The following section provides detailed, step-by-step protocols for three distinct and highly effective one-pot methods for the synthesis of 2-aminothiazole derivatives. These protocols have been selected to represent a range of common laboratory techniques, from traditional heating to modern, energy-efficient methods.
Protocol 1: Classical One-Pot Synthesis via Conventional Heating
This protocol details a robust and widely applicable one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic ketones and thiourea using iodine as the halogenating agent.
Experimental Workflow:
Caption: Workflow for the classical one-pot synthesis of 2-aminothiazoles.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).
-
Add ethanol (30 mL) to the flask and stir the mixture to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[7][8]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol leverages the efficiency of microwave irradiation to significantly reduce reaction times for the synthesis of 4-aryl-2-aminothiazoles.
Experimental Workflow:
Caption: Workflow for the microwave-assisted one-pot synthesis of 2-aminothiazoles.
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.[7]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize from ethanol to afford the pure 2-aminothiazole derivative.[7][9]
Protocol 3: Green One-Pot Synthesis in a Glycerol-Water Medium
This environmentally benign protocol utilizes a greener solvent system and avoids the use of harsh reagents, making it an attractive alternative for sustainable chemistry.
Experimental Workflow:
Caption: Workflow for the green one-pot synthesis of 2-aminothiazoles.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the acetophenone derivative (1 mmol) in a mixture of glycerol and water.
-
Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution and stir at room temperature.
-
After the formation of the α-bromoacetophenone (monitored by TLC), add thiourea (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (as indicated by TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.[10]
Comparative Analysis of One-Pot Synthesis Methods
The choice of synthetic method often depends on factors such as desired reaction time, available equipment, and green chemistry considerations. The following table provides a comparative overview of the three protocols detailed above for the synthesis of various 4-aryl-2-aminothiazole derivatives.
| Starting Ketone | Method | Reaction Time | Yield (%) | Reference |
| Acetophenone | Conventional Heating | 8-10 hours | ~75% | [7] |
| Acetophenone | Microwave-Assisted | 5-15 minutes | >90% | [7][9] |
| Substituted Acetophenones | Green (Glycerol-Water) | 1-2 hours | 87-97% | [10] |
| 4-Methoxyacetophenone | Conventional Heating | 8-10 hours | ~80% | [11] |
| 4-Methoxyacetophenone | Microwave-Assisted | 5-15 minutes | ~92% | [12] |
| 4-Chloroacetophenone | Conventional Heating | 8-10 hours | ~70% | [11] |
| 4-Chloroacetophenone | Microwave-Assisted | 5-15 minutes | ~88% | [12] |
Conclusion and Future Perspectives
The one-pot synthesis of 2-aminothiazole derivatives represents a powerful and efficient strategy for accessing this medicinally important class of compounds. The methodologies outlined in this guide, from classical thermal methods to modern microwave-assisted and green chemical approaches, provide researchers with a versatile toolkit to synthesize a wide array of derivatives for drug discovery and development. The continued evolution of one-pot synthetic protocols, with an increasing emphasis on sustainability, scalability, and catalytic efficiency, will undoubtedly further empower scientists to explore the vast chemical space of 2-aminothiazole analogs and unlock their full therapeutic potential.
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. RSC Advances, 13(14), 9208-9221. [Link]
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Gaikwad, M. S. (2021). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. ResearchGate. [Link]
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ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13734-13751. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Mali, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
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Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1950. [Link]
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Request PDF. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved from [Link]
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Haouas, B., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3043. [Link]
-
Shaikh, M. H., et al. (2017). Facile and green one-pot synthesis of 2-aminothiazoles in glycerol-water. Heterocyclic Letters, 7(4), 1061-1064. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9208-9221. [Link]
-
Ezhilarasi, M. R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [Link]9].pdf
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles. Retrieved from [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. SciSpace. [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9208-9221. [Link]
-
Request PDF. (n.d.). One-pot synthesis of 2-aminothiazoles in PEG400. Retrieved from [Link]
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Mishra, D., et al. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]
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ResearchGate. (n.d.). (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. International Journal of Organic Chemistry, 3(4), 239-244. [Link]
-
National Institutes of Health. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]
-
Gonzalez-de-Castro, A., & Roberts, J. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 949. [Link]
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Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Retrieved from [Link]
-
Request PDF. (n.d.). Ultrasound Accelerated Synthesis of 2‐Amino‐1,3‐Thiazoles via Three‐Component Reaction of Methyl Ketones, Thioureas, and N‐Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. Retrieved from [Link]
-
Rahatgaonkar, A., & Rathod, A. (2007). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 19(2), 1039-1042. [Link]
-
ResearchGate. (n.d.). (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Retrieved from [Link]
-
Li, W., et al. (2020). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 10(14), 8235-8239. [Link]
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Request PDF. (n.d.). Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles. Retrieved from [Link]
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Request PDF. (n.d.). Ultrasound-Promoted Synthesis of α-Thiocyanoketones via Enaminone C C Bond Cleavage and Tunable One-Pot Access to 4-Aryl-2-aminothiazoles. Retrieved from [Link]
-
Chemistry & Biology Interface. (2015). A convenient one-pot synthesis of 2-aminothiazoles in PEG-400 and water. 5(5), 296-300. [Link]
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Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 123-126. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Welcome to the technical support center for the synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield and purity.
The synthesis of 2-aminothiazole derivatives is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] However, the process can be fraught with challenges, including low yields, difficult purification, and the formation of unwanted side products.[2] This guide provides in-depth, field-proven insights to overcome these obstacles.
Core Synthesis Overview: The Hantzsch Reaction
The most prevalent method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6] For the specific synthesis of (2-Amino-1,3-thiazol-4-yl)methanol, the key starting materials are typically thiourea and a 3-halo-1-hydroxypropan-2-one derivative or a similar C3 building block.
The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]
Caption: General workflow for the Hantzsch synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the most common causes?
Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
A1: Potential Causes and Solutions:
-
Purity of Starting Materials: The purity of your α-haloketone and thiourea is critical. The α-haloketone can be unstable, and thiourea can have impurities.
-
Recommendation: Verify the purity of your starting materials using NMR or melting point analysis before starting the reaction.[7] Use freshly opened or purified reagents whenever possible.
-
-
Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time. Conditions that are too harsh can lead to decomposition, while conditions that are too mild may result in an incomplete reaction.
-
Recommendation: Conduct small-scale optimization experiments to find the ideal balance. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] See the data table below for typical starting points.
-
-
Improper Work-up: The work-up procedure, especially the neutralization step, is crucial for isolating the 2-aminothiazole free base.
-
Recommendation: After the reaction, the mixture is typically acidic. Carefully neutralize it with a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution to a pH of 7-8 to precipitate the free base.[7] Adding too much base can lead to side reactions, while insufficient neutralization will leave the product in its salt form, which may be soluble in the aqueous layer.
-
-
Side Reactions: The formation of byproducts is a common cause of low yield. This is addressed in detail in the next question.
Q2: My TLC shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?
The presence of multiple products points to side reactions competing with your main synthesis pathway.
A2: Common Side Products and Mitigation Strategies:
-
Isomeric Impurity: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7] This is a very common issue.
-
Mechanism: The final dehydration step can proceed in two different ways, leading to the endocyclic (desired) or exocyclic (impurity) double bond.
-
Solution: Running the reaction under neutral or slightly basic conditions can strongly favor the formation of the desired 2-aminothiazole product.[7] This suppresses the protonation that leads to the imino isomer.
-
-
Unreacted Starting Materials: If the reaction does not go to completion, you will see spots corresponding to your starting materials on the TLC plate.
-
Solution: Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reactants is correct; sometimes a slight excess (1.1-1.2 equivalents) of thiourea can help drive the reaction to completion.
-
-
Dimerization or Polymerization: At high temperatures or concentrations, complex side reactions can occur, leading to intractable tars or high molecular weight byproducts.
-
Solution: Avoid excessively high temperatures. Ensure efficient stirring to prevent localized overheating. Running the reaction at a slightly lower concentration may also be beneficial.
-
Caption: Troubleshooting flowchart for addressing low yield and impurity issues.
Q3: What are the best practices for forming the final hydrochloride salt to ensure high purity and yield?
The final salt formation is a critical purification step. Improper technique can lead to an oily product, poor yield, or contamination with excess acid.
A3: Protocol for Hydrochloride Salt Formation:
-
Dissolve the Free Base: Dissolve the purified (2-Amino-1,3-thiazol-4-yl)methanol free base in a suitable anhydrous solvent. Anhydrous isopropanol, ethanol, or methanol are excellent choices. Dichloromethane or ethyl acetate can also be used.
-
Prepare HCl Solution: Use a pre-prepared solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Alternatively, bubble dry HCl gas through the solution. Using a solution allows for more precise stoichiometric control.
-
Stoichiometric Addition: Slowly add exactly one molar equivalent of the HCl solution to the stirred solution of the free base. The 2-amino group is the most basic site and will be protonated.[8]
-
Induce Precipitation: The hydrochloride salt is typically much less soluble than the free base and should precipitate out of the solution. If it oils out, try scratching the inside of the flask or adding a seed crystal. Cooling the mixture in an ice bath will maximize precipitation.
-
Isolate and Dry: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the one used for the reaction or a less polar one like diethyl ether) to remove any surface impurities. Dry the final product thoroughly under a high vacuum to remove all residual solvent and any trace of excess HCl.
Experimental Protocols and Data
Optimized Reaction Parameters
The following table summarizes key reaction parameters that can be adjusted to optimize the synthesis. The specific values will depend on the exact substrate used.
| Parameter | Typical Range | Notes and Recommendations |
| Temperature | 25°C - 100°C (Reflux) | Start at a lower temperature (e.g., 50°C) and monitor by TLC. Higher temperatures can increase reaction rate but may also promote side reactions.[9] |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF | Ethanol is a common and effective solvent.[7] For less reactive substrates, a higher boiling point solvent like DMF might be necessary.[10] |
| Reactant Ratio | 1.0 : 1.1-1.2 | A slight excess of thiourea relative to the α-halocarbonyl can help drive the reaction to completion. |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on substrate and temperature. Monitor by TLC to avoid prolonged heating after completion, which can degrade the product.[7][9] |
| Base (for work-up) | Na₂CO₃, NaHCO₃, aq. NH₃ | Use a mild inorganic base to neutralize the reaction mixture and precipitate the free base. Organic bases like triethylamine can also be used.[7] |
Step-by-Step Synthesis Protocol
This generalized protocol provides a reliable starting point for the synthesis.
Part 1: Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-halocarbonyl starting material (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to achieve a concentration of approximately 0.5-1.0 M.
-
Heating: Heat the mixture with stirring to a temperature between 60-80°C. Monitor the reaction's progress every 30-60 minutes using TLC.
-
Cooling & Solvent Removal: Once the reaction is complete (typically 2-6 hours), remove the flask from the heat and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is ~8. A solid precipitate of the free base should form.
-
Isolation: Filter the resulting precipitate through a Büchner funnel and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the collected solid under a high vacuum to obtain the crude free base, which can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Part 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the dried free base in a minimal amount of anhydrous isopropanol.
-
Acidification: While stirring, slowly add one equivalent of a standardized solution of HCl in isopropanol or diethyl ether.
-
Precipitation and Isolation: The hydrochloride salt will precipitate. Cool the mixture to 0-5°C for 30 minutes to maximize recovery. Collect the white solid by vacuum filtration.
-
Final Wash and Drying: Wash the solid with a small amount of cold diethyl ether and dry it under a high vacuum to yield the final (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride product.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778.
- Zarnegar, Z., et al. (2023).
- ResearchGate. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions a.
- ResearchGate. (n.d.).
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2019, January 19). synthesis of thiazoles.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification of Aminothiazole Compounds
Welcome to the technical support center dedicated to overcoming the distinct challenges associated with the purification of aminothiazole compounds. As a cornerstone scaffold in medicinal chemistry, the purity of aminothiazole derivatives is paramount for obtaining reliable biological data and advancing drug development programs.[1][2][3][4] However, their unique chemical properties—including basicity, potential for metal chelation, and susceptibility to degradation—often complicate standard purification workflows.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from immediate troubleshooting for experiments gone awry to broader frequently asked questions that inform strategic purification planning.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section is designed as an emergency resource for researchers currently facing specific purification issues.
Q1: My aminothiazole compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Expert Analysis: "Oiling out" is a common phenomenon where the compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice.[5] This typically occurs for two primary reasons:
-
High Impurity Load: Impurities disrupt the crystal lattice formation, depressing the melting point of the mixture.
-
Supersaturation Point: The solution becomes supersaturated at a temperature that is above the melting point of your compound (or the eutectic mixture with its impurities).
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% increments) to decrease the solution's saturation point, then attempt to cool again, but much more slowly.[5]
-
Reduce Cooling Rate: Rapid cooling is a primary driver of oiling out. After dissolving your compound in hot solvent, allow it to cool to room temperature undisturbed over several hours before moving it to a colder environment like an ice bath or refrigerator.[6]
-
Change the Solvent System: If the issue persists, the solvent is likely inappropriate. Your compound may be too soluble. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the heated, dissolved solution until slight turbidity appears, then reheat to clarify and cool slowly.
Protocol 1: Rescuing an "Oiled Out" Recrystallization
-
Place the flask containing the oiled-out mixture back on the heat source.
-
Heat until the oil fully redissolves into the solution.
-
Add an additional 10-20% volume of the hot solvent to the flask.
-
If using a single solvent, cover the flask, insulate it (e.g., with glass wool or by placing it in a warm water bath), and allow it to cool to room temperature over 2-4 hours.
-
If using a mixed solvent system, consider adding a small amount of the "soluble" solvent to ensure the compound stays in solution longer as it cools.[6]
-
Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.
-
Only after crystal growth has been established should you move the flask to an ice bath to maximize yield.
Q2: My purified aminothiazole is still colored (yellow/brown), even after column chromatography. How can I remove these colored impurities?
Expert Analysis: Persistent color often indicates the presence of highly conjugated or oxidized impurities. The basic nitrogen of the aminothiazole ring can be susceptible to oxidation over time. These impurities may co-elute with your product during chromatography. Activated carbon (charcoal) is an excellent agent for adsorbing these types of impurities due to its high surface area and affinity for planar, aromatic molecules.
Protocol 2: Decolorization Using Activated Carbon
-
Dissolve the colored compound in a suitable solvent (one in which it is highly soluble at room temperature, such as methanol or ethyl acetate).
-
Add a small amount of activated carbon to the solution (typically 1-2% of the compound's weight). Caution: Use sparingly, as carbon can also adsorb your product, reducing yield.
-
Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency but also increases the risk of product adsorption.
-
Prepare a short plug of Celite® or a similar filter aid in a Hirsch or Büchner funnel. This is critical to remove the fine carbon particles.
-
Filter the mixture through the Celite plug, washing the plug with a small amount of fresh solvent to recover any adsorbed product.
-
Remove the solvent from the now-colorless filtrate under reduced pressure.
Q3: My aminothiazole streaks badly on a silica TLC plate and gives poor separation during column chromatography. What causes this?
Expert Analysis: This is a classic sign of strong, undesirable interactions between a basic compound and the acidic surface of silica gel. The lone pair on the amino group and the ring nitrogens can protonate on the acidic silanol (Si-OH) groups, causing the compound to bind tightly and irreversibly. This leads to tailing/streaking on TLC and low or zero recovery from a column.
Solution: The acidity of the silica gel must be neutralized. This is achieved by adding a small amount of a basic modifier to the mobile phase (eluent).
Table 1: Troubleshooting Guide for Aminothiazole Column Chromatography
| Issue | Probable Cause | Recommended Solution |
| Streaking/Tailing on TLC | Strong interaction of the basic compound with acidic silica. | Add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the eluent system. |
| Low or No Recovery from Column | Irreversible binding to the silica stationary phase. | 1. Flush the column with a more polar eluent containing a basic modifier (e.g., 5-10% MeOH in DCM with 1% Et₃N).2. In the future, pre-treat the silica by slurrying it in the eluent containing the basic modifier before packing the column. |
| Product Elutes at the Solvent Front | The chosen eluent is too polar. | Decrease the polarity of the eluent system (e.g., switch from 50% EtOAc/Hexane to 20% EtOAc/Hexane). |
| Poor Separation from Impurities | Insufficient resolution between spots on TLC. | 1. Use a less polar eluent system to increase retention and improve separation.2. Consider switching to a different stationary phase, such as neutral or basic alumina. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader strategic questions to help you design robust purification plans from the outset.
Q4: What is a reliable, general workflow for purifying a crude aminothiazole compound?
Expert Analysis: A multi-step approach is often most effective. Start with a bulk purification technique to remove major impurities, followed by a high-resolution technique for final polishing. A typical workflow involves an initial acid-base extraction, followed by either recrystallization or chromatography.
-
Acid-Base Extraction: This powerful technique separates your basic aminothiazole from any neutral or acidic byproducts. By dissolving the crude mixture in an organic solvent and washing with aqueous acid (like 1M HCl), your basic compound is protonated and moves into the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified aminothiazole.[7][8]
-
Recrystallization: If the product from the extraction is a solid and reasonably pure (>90%), recrystallization is an excellent next step for removing the remaining minor impurities.[5]
-
Column Chromatography: If the product is an oil or contains impurities with similar polarity, flash column chromatography is the method of choice for final purification.[9][10]
Caption: General purification workflow for aminothiazole compounds.
Q5: I used a palladium catalyst in my synthesis. How do I remove the residual palladium, which seems to be stuck to my aminothiazole?
Expert Analysis: This is a significant challenge. The nitrogen atoms in the aminothiazole ring act as strong ligands, chelating to the palladium catalyst and making it difficult to remove by standard filtration or chromatography.[11] Specialized palladium scavengers are often required. These are solid-supported reagents (often silica or polymer-based) functionalized with groups that have a very high affinity for palladium, such as thiols, amines, or triazines.[12]
Recommended Strategies:
-
Metal Scavengers: Stirring the crude product solution with a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) is a highly effective method.
-
Activated Carbon: While less specific, a charcoal treatment can be effective, particularly if the palladium has crashed out as Pd(0).
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent like N-acetylcysteine can sometimes partition the palladium out of the organic phase.[13]
Caption: Decision logic for selecting a palladium removal strategy.
Protocol 3: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined by monitoring with a sensitive analytical technique like ICP-MS.[12]
-
Filter the mixture through a pad of Celite® or a frit to remove the solid scavenger.
-
Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze the purified product for residual palladium content using ICP-MS to confirm removal to the desired level (often <10 ppm for pharmaceutical applications).[14]
Q6: How can I reliably assess the purity of my final aminothiazole compound?
Expert Analysis: A combination of techniques is necessary to confidently assess purity. No single method provides a complete picture.
-
Thin-Layer Chromatography (TLC): Essential for initial assessment and for monitoring reaction progress and column chromatography fractions. A single spot in multiple eluent systems is a good indicator of purity.[15]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC-UV method can determine the purity of your compound as a percentage (e.g., 98.5%) by measuring the area of the product peak relative to all other peaks.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of your main product and any impurities, helping to identify them.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.[15][18]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Primary Use Case | Limitations |
| TLC | Qualitative purity, Rf value | Reaction monitoring, quick purity check | Not quantitative, may not separate all impurities |
| HPLC-UV | Quantitative purity (%), retention time | Final purity determination for release | Requires a UV chromophore, method development needed |
| LC-MS | Molecular weight confirmation | Confirming product identity, identifying impurities | Response factors vary, not ideal for quantification without standards |
| NMR | Structural confirmation, qualitative purity | Structure elucidation, confirming absence of proton-bearing impurities | Less sensitive to minor impurities (<1%), requires soluble sample |
References
- Benchchem. Recrystallization methods for purifying aminothiazole compounds.
- Google Patents.
- NeuroQuantology.
- Benchchem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Benchchem. A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- University of California, Davis. Acid-Base Extraction.
- RSC Publishing.
- National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
- BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
- National Center for Biotechnology Information. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- StudyCorgi. Acid base extraction flow chart.
- Benchchem.
- National Center for Biotechnology Information. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Reddit. Your trick to remove residual palladium.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures.
- National Center for Biotechnology Information.
- MDPI.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- MDPI.
- PubMed. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.
Sources
- 1. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Stability and Degradation of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Welcome to the technical support center for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride?
A1: Based on the known reactivity of the 2-aminothiazole core and related structures, you should primarily be concerned with four main degradation pathways: hydrolysis, oxidation, photodegradation, and thermal degradation.[1][2] The presence of the amino group, the hydroxyl group, and the thiazole ring itself are all potential sites for chemical transformation under stress conditions.
-
Hydrolytic Degradation: The thiazole ring can be susceptible to cleavage under strong acidic or basic conditions, although it is generally considered aromatic and relatively stable. The exocyclic amino and hydroxymethyl groups can also be involved in hydrolytic reactions.
-
Oxidative Degradation: The sulfur atom in the thiazole ring is a primary target for oxidation, potentially forming sulfoxides or sulfones.[3] The amino group is also susceptible to oxidation. Advanced oxidation processes, for instance, have been shown to degrade thiazole pollutants.[4]
-
Photodegradation: Exposure to UV light can induce complex photochemical reactions. For some thiazole derivatives, this can involve ring-opening reactions or reactions with singlet oxygen, especially if aryl substituents are present.[5][6]
-
Thermal Degradation: At elevated temperatures, decarboxylation (if applicable to a related structure) and fragmentation of the thiazole ring can occur.[7]
Q2: I am observing an unexpected peak in my HPLC analysis after storing my sample in solution. What could it be?
A2: An unexpected peak often indicates degradation. The nature of the degradant depends on your storage conditions (solvent, pH, light exposure, temperature).
-
If stored in acidic or basic solution: You may be observing a product of hydrolysis. Consider potential cleavage of the thiazole ring or reactions involving the amino or hydroxymethyl groups.
-
If exposed to air/oxidizing agents: The new peak could be an N-oxide or a sulfoxide derivative.[3]
-
If exposed to light: A photolytic degradant is likely. The specific product can be complex and may result from ring rearrangement or cleavage.[5][6]
To identify the unknown peak, techniques like LC-MS/MS are invaluable for obtaining molecular weight and fragmentation data, which can help elucidate the structure of the degradant.[4][6][8]
Q3: How can I design a robust forced degradation study for this compound?
A3: A well-designed forced degradation study is crucial for understanding the stability of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride and for developing a stability-indicating analytical method.[9][10][11] The study should expose the compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the parent compound.
Here is a recommended starting point for your experimental design:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Thiazole ring hydrolysis, side-chain reactions |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Thiazole ring hydrolysis, side-chain reactions |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides, sulfoxides |
| Photodegradation | Expose solid and solution to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolytic cleavage, ring opening, rearrangements |
| Thermal Degradation | Solid state at 80 °C for 48 hours | Fragmentation, decomposition |
It is critical to run a control sample (protected from stress) in parallel for each condition.
Troubleshooting Guide
Issue: Significant degradation is observed under all forced degradation conditions, making it difficult to identify primary pathways.
-
Probable Cause: The stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor (e.g., use 0.01 M acid/base), lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation to observe the initial, primary degradation products.
Issue: No degradation is observed under any of the stress conditions.
-
Probable Cause: The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.
-
Solution: Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). Ensure your analytical method (e.g., HPLC-UV) is validated for sensitivity and can detect low levels of degradants.
Issue: Mass balance in my stability study is poor (sum of parent compound and degradants is less than 90%).
-
Probable Cause: Some degradants may not be eluting from the HPLC column, may not be UV active at the detection wavelength, or may be volatile.
-
Solution:
-
Modify your HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to ensure all components are eluted.
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
-
Consider the possibility of volatile degradants that may be lost during sample preparation or analysis.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Dilute 1 mL of stock solution with 1 mL of the initial solvent. Incubate at 60°C.
-
Thermal (Solid): Place approximately 5 mg of the solid compound in a vial and heat at 80°C.
-
Photostability: Expose the solid compound and a solution (0.5 mg/mL) to a calibrated light source.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If necessary, use LC-MS to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient that starts with a high aqueous composition and gradually increases the organic composition to ensure elution of both the polar parent compound and potentially less polar degradants.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A wavelength of around 238 nm can be a good starting point for thiazole derivatives.[2]
-
Method Validation: Validate the method for specificity by analyzing stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizing Degradation Pathways and Workflows
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Forced Degradation Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiazoles
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing substituted thiazoles. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions and achieve higher yields and purity.
I. Understanding the Fundamentals: Common Synthetic Routes
The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch and Cook-Heilbron syntheses being two of the most prominent methods.[1][2] Understanding the mechanism of your chosen reaction is the first step in effective troubleshooting.
Hantzsch Thiazole Synthesis
This classical method involves the condensation reaction between an α-haloketone and a thioamide.[2][3] The reaction proceeds through a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]
Cook-Heilbron Thiazole Synthesis
This route provides access to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[4][5] The mechanism involves a nucleophilic attack by the nitrogen of the α-aminonitrile on the carbon of carbon disulfide, followed by intramolecular cyclization and tautomerization.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields are a frequent frustration in organic synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your α-haloketone or thioamide can lead to a cascade of unwanted side reactions, consuming your reactants and complicating purification.[4]
-
Causality: For instance, 2-aminothiophenol, a precursor for benzothiazoles, is highly susceptible to oxidation, forming a disulfide dimer that is unreactive in the desired pathway.[4] The presence of water can also be detrimental in some cases, necessitating the use of anhydrous solvents.[4]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible.
-
-
Reaction Conditions (Temperature and Time): The Hantzsch synthesis often requires heating to overcome the activation energy.[6]
-
Causality: Insufficient heat can lead to an incomplete reaction, while excessive heat can promote decomposition of reactants or products, or favor the formation of side products.
-
Recommendation: If you are running the reaction at room temperature, consider gradually increasing the heat and monitoring the reaction progress by Thin Layer Chromatography (TLC). Modern approaches like microwave irradiation can significantly reduce reaction times and improve yields by providing uniform and rapid heating.[6][7]
-
-
Solvent Choice: The polarity and nature of the solvent play a pivotal role in reaction rate and yield.[4]
-
Causality: The solvent must be able to dissolve the reactants and intermediates to facilitate the reaction. The polarity can influence the reaction kinetics.[4] For some multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have proven effective.[4] In certain cases, trifluoroethanol has shown superior results due to its high polarity and slightly acidic nature, which aids in solubilizing reactants.[8]
-
Recommendation: Consult the literature for solvent systems used for similar substrates. If facing low yields, consider screening a range of solvents with varying polarities.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts alongside my desired thiazole. What are the common side reactions and how can I suppress them?
Answer: The formation of multiple products is a clear indicator of competing reaction pathways. Understanding these pathways is key to optimizing for your desired product.
-
Isomer Formation in Hantzsch Synthesis: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][9]
-
Causality: The regioselectivity of the cyclization step can be influenced by the reaction's pH.
-
Recommendation: To favor the formation of the 2-(N-substituted amino)thiazole, conduct the reaction in a neutral solvent.[9] Conversely, strongly acidic conditions (e.g., 10M-HCl-EtOH) can be used to preferentially form the 3-substituted 2-imino-2,3-dihydrothiazole.[9]
-
-
Formation of Bis-thiazoles and Other Condensation Byproducts: This is often a consequence of incorrect stoichiometry.[4]
-
Causality: If the ratio of α-haloketone to thioamide is not carefully controlled, side reactions such as the formation of bis-thiazoles can occur.
-
Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help identify the formation of multiple products early on, allowing for timely adjustments to the reaction conditions.[4]
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my final thiazole compound. What are the best practices for purification?
Answer: Effective purification is essential to obtain a high-quality product. The choice of method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Causality: The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
-
Recommendation: The key is to select an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Avoid solvents that cause the product to "oil out."
-
-
Column Chromatography: This is a versatile method for separating mixtures of compounds.[4]
-
Causality: Separation is achieved based on the differential adsorption of the components of the mixture to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
-
Recommendation: Use TLC to determine the optimal solvent system for separation before running a column.
-
-
Precipitation and Filtration: For some thiazole products that are poorly soluble in water, a simple work-up procedure can be very effective.[10]
III. Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base in thiazole synthesis?
A1: The choice of base can be very important, particularly in reactions where it acts as a catalyst or is needed to neutralize acidic byproducts. For instance, in some modified Gewald reactions for thiazole synthesis, triethylamine (NEt₃) has been used effectively.[8] The base can influence the reaction rate and selectivity. It is advisable to screen different bases if you are developing a new synthetic protocol.
Q2: Can temperature control be used to direct the outcome of the reaction?
A2: Absolutely. Temperature is a critical parameter that can influence not only the reaction rate but also the product distribution. In some cases, a temperature-controlled intermolecular annulation has been developed to selectively access different thiazole derivatives.[11] Careful optimization of the reaction temperature is therefore highly recommended.
Q3: What are the key spectroscopic features I should look for to confirm the formation of my substituted thiazole?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the protons on the thiazole ring are characteristic and typically appear in the aromatic region (around 7-9 ppm).[12] The carbon signals in the ¹³C NMR spectrum will also be indicative of the heterocyclic ring.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to the C=N and C=S bonds within the thiazole ring, as well as vibrations from the substituent groups.[13]
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming the elemental composition.
-
UV-Vis Spectroscopy: Thiazoles are π-conjugated systems and will exhibit characteristic UV-Vis absorption bands.[13]
IV. Experimental Protocols and Data
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[10]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Büchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
Data Summary: Effect of Solvent and Temperature on Reaction Yield[4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 25 |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | 30 |
| 4 | Ethanol | Reflux | 4 | 82 |
| 5 | 1-Butanol | 25 | 12 | 20 |
| 6 | 1-Butanol | Reflux | 4 | 75 |
| 7 | 2-Propanol | 25 | 12 | 20 |
| 8 | 2-Propanol | Reflux | 4 | 72 |
| 9 | Acetonitrile | Reflux | 6 | 65 |
| 10 | Ethanol/Water (1:1) | 65 | 3 | 87 |
This table illustrates the significant impact of solvent and temperature on the yield of a model thiazole synthesis.
V. Visualizing Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Hantzsch Thiazole Synthesis Workflow
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting common issues in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this foundational heterocyclic synthesis. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common culprits?
Low yields in the Hantzsch synthesis, a cornerstone reaction for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1][2] A systematic troubleshooting approach is often the most effective way to diagnose and resolve the issue. Key areas to investigate include the purity of your reactants, the reaction conditions (temperature, solvent, and reaction time), and the potential for side reactions.[1] The stability of the thioamide, for instance, can be a limiting factor, particularly under acidic conditions.[1]
Q2: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product.[1] The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1] For instance, 2-aminothiophenol, a common precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly lower yields.[1]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. The optimal choice depends on the specific substrates. Alcohols like ethanol and methanol are commonly used and often provide good results.[3] For some multi-component syntheses, solvents like 1-butanol, 2-propanol, and water have also been shown to be effective.[1] The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[3][4]
Q4: What are the common side reactions I should be aware of?
Side reactions are a frequent cause of low yields. A notable side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][2] Another potential issue is the formation of bis-thiazoles or other condensation byproducts, particularly if the stoichiometry of the reactants is not carefully controlled.[1]
Q5: How can I improve the purification of my thiazole product?
The purification strategy depends on the properties of the final thiazole compound. For many 2-aminothiazoles, precipitation is a common and effective method.[5] This is often achieved by pouring the reaction mixture into a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize any acid formed and precipitate the product.[3][5] If the product does not precipitate, it may be soluble in the work-up solution, necessitating extraction with a suitable organic solvent like ethyl acetate.[3] For challenging separations, column chromatography on silica gel is a standard technique.[6]
II. Troubleshooting Guide
This section provides a more in-depth look at specific issues and their solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, you isolate very little or no desired product.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Impure Starting Materials | Impurities can participate in side reactions, consuming reactants and producing undesired byproducts. Oxidized starting materials, such as the disulfide dimer from 2-aminothiophenol, are no longer active in the desired reaction pathway.[1] | Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. Use freshly purified starting materials.[1] |
| Suboptimal Reaction Temperature | The Hantzsch synthesis often requires an activation energy that is not met at room temperature.[2] Conversely, excessive heat can lead to the decomposition of reactants or products. | If running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary.[3] |
| Incorrect Reaction Time | The reaction may not have reached completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present after the initially planned time, extend the reaction duration. |
| Inappropriate Solvent | The solubility of reactants and the stability of intermediates are highly dependent on the solvent's properties. | Alcohols like ethanol and methanol are generally good starting points.[3] Consider a solvent screen to find the optimal medium for your specific substrates. For microwave-assisted synthesis, polar solvents are often effective.[3][7] |
| Improper Work-up Procedure | The thiazole product might be soluble in the work-up solution or may not have precipitated completely. | Ensure the pH of the aqueous solution is sufficiently basic to induce precipitation.[3] If precipitation does not occur, perform an extraction with an appropriate organic solvent. |
Issue 2: Formation of Multiple Products (Side Reactions)
Symptom: TLC or NMR analysis of the crude product shows the presence of significant impurities or isomers.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Formation of Isomeric Byproducts | Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][8] | Consider running the reaction under neutral or basic conditions to favor the formation of the desired 2-aminothiazole.[1] |
| Condensation Byproducts | Incorrect stoichiometry can lead to the formation of byproducts from the self-condensation of reactants or reactions with intermediates. | Carefully control the stoichiometry of the α-haloketone and thioamide. Monitoring the reaction by TLC can help in identifying the formation of multiple products early on.[1] |
| Decomposition | Excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. | Optimize the reaction temperature and time. Use TLC to determine the point of maximum product formation before significant decomposition occurs. |
Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch thiazole synthesis.
III. Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a stir bar.[5]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[5]
-
Filter the resulting precipitate through a Buchner funnel.[5]
-
Wash the filter cake with water.[5]
-
Allow the solid to air dry.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., 50% ethyl acetate/50% hexane)[5]
-
UV lamp
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
Also spot the starting materials (α-haloketone and thioamide) on the same plate for comparison.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Hantzsch Thiazole Synthesis Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. scribd.com [scribd.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Introduction
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, most notably in the side chains of certain cephalosporin antibiotics. The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the purification of this vital compound. Drawing upon established chemical principles and field-proven methodologies, this document offers a structured approach to identifying and removing impurities, ensuring the high quality required for pharmaceutical development.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.
Q1: My final product has a persistent yellow or brown discoloration, even after initial isolation. What is the cause and how can I remove it?
Potential Causes:
-
Residual Starting Materials or Reagents: The Hantzsch thiazole synthesis, a common route to this class of compounds, often involves reagents like α-haloketones and thiourea.[1] Incomplete reaction or inefficient removal of these reagents or their colored byproducts can lead to discoloration.
-
Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to the formation of colored oligomeric or polymeric impurities.
-
Thermal Degradation: Excessive heat during reaction work-up or solvent removal can cause decomposition, generating colored degradants.
Recommended Solutions:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities.
-
Protocol:
-
Dissolve the crude (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in a minimum amount of a suitable hot solvent, such as methanol or ethanol.
-
Add a small amount of activated carbon (typically 1-5% w/w of the solute). Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Heat the suspension at reflux for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.[2]
-
-
-
Recrystallization with an Appropriate Solvent System: A well-chosen solvent system can effectively separate the desired product from colored impurities based on solubility differences.
-
Protocol: See the detailed recrystallization protocol in the FAQs section. For color removal, a mixed solvent system like ethanol/water can be particularly effective. The product is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added dropwise until turbidity is observed, promoting crystallization upon cooling.
-
Q2: HPLC analysis of my purified product shows an unknown peak with a similar retention time to the main product. How can I improve the separation?
Potential Causes:
-
Isomeric Impurities: Depending on the synthesis starting materials, structural isomers may form that have very similar polarities to the desired product, making them difficult to separate.
-
Process-Related Impurities: A common impurity could be the unreacted starting material or an intermediate from the synthesis, such as 1,3-dichloroacetone or thiourea.
-
Degradation Products: The compound may undergo hydrolysis or other degradation if exposed to harsh pH or high temperatures for prolonged periods.[3][4]
Recommended Solutions:
-
Column Chromatography: For impurities with very similar polarity, column chromatography offers higher resolving power than recrystallization.
-
Stationary Phase: Silica gel is the standard choice. If the compound shows instability on acidic silica, neutral or basic alumina can be used as an alternative.[3]
-
Mobile Phase Optimization: Start with a moderately polar solvent system, such as dichloromethane/methanol or ethyl acetate/heptane. A typical starting gradient could be 98:2 dichloromethane/methanol, gradually increasing the methanol concentration to 95:5.[5] Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent ratio before running the column.
-
Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into a glass column to create a packed bed.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent, and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
pH Adjustment and Extraction: If the impurity has a different pKa value, its solubility in aqueous and organic layers can be manipulated by adjusting the pH.
-
Rationale: The amino group on the thiazole ring allows the compound to be protonated in acidic conditions, making it water-soluble. A neutral or basic impurity might remain in an organic solvent under these conditions.
-
Protocol:
-
Dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the free base form of the product, which can then be extracted back into an organic solvent or isolated and converted back to the hydrochloride salt.
-
-
Visualizing the Purification Workflow
The following diagram outlines a logical decision-making process for selecting a purification strategy based on the nature of the impurities observed.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, several systems are effective:
| Solvent System | Type | Rationale & Procedure |
| Methanol | Single Solvent | The compound has good solubility in hot methanol and lower solubility in cold methanol. This is a straightforward and often effective choice. Dissolve in a minimum of hot methanol, then cool slowly. |
| Ethanol | Single Solvent | Similar to methanol, ethanol is a good choice. It is slightly less polar, which can sometimes provide better selectivity against certain impurities.[1] |
| Ethanol/Water | Mixed Solvent | This is an excellent choice for removing both polar and non-polar impurities. Dissolve the compound in a minimum of hot ethanol (the "good" solvent). Add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of hot ethanol to redissolve the precipitate and allow the clear solution to cool slowly. |
| Isopropanol | Single Solvent | A good alternative to methanol or ethanol, offering a different solubility profile that may be advantageous for specific impurity profiles. |
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot indicates a high likelihood of purity. A common eluent is 7:3 Dichloromethane:Methanol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample should show a single major peak (typically >99% by area).
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra should match the expected chemical shifts and coupling constants, and be free of significant impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the pure compound?
While the exact shifts can vary slightly based on the solvent and concentration, the following are representative values for the 2-aminothiazole core structure with similar substituents, typically recorded in DMSO-d₆.[6]
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Thiazole-H | ~6.5 - 6.8 | s | H at C5 of thiazole ring |
| -NH₂ | ~7.0 - 7.5 | br s | Amino protons |
| -CH₂OH | ~4.4 - 4.6 | d | Methylene protons |
| -CH₂OH | ~5.0 - 5.5 | t | Hydroxyl proton |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C=N (Thiazole) | ~168 - 170 | C2 (carbon bearing amino group) |
| C-S (Thiazole) | ~145 - 150 | C4 (carbon with methanol group) |
| C=C (Thiazole) | ~105 - 110 | C5 (carbon with proton) |
| -CH₂OH | ~58 - 62 | Methylene carbon |
Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. The hydrochloride salt form may cause shifts in the observed values, particularly for protons near the nitrogen atoms.
Q4: My product appears to be degrading during storage. What are the likely degradation pathways and how can I improve stability?
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride can be susceptible to several degradation pathways, particularly under forced conditions as outlined in ICH guidelines.[3][4]
-
Oxidative Degradation: The electron-rich aminothiazole ring can be oxidized, leading to ring-opened products or colored polymeric material.
-
Hydrolytic Degradation: Although generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.
-
Photodegradation: Exposure to UV light can promote degradation.
Stability and Storage Recommendations:
-
Storage Conditions: Store the compound in a well-sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
-
Handling: Minimize exposure to air and light during handling. Use freshly prepared solutions for reactions whenever possible.
References
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave online. Available at: [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
- US2489038A - Purification of 2-aminothiazole - Google Patents.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). (2024). Available at: [Link]
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353.
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
- AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents.
- Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]
-
(2-Amino-1,3-thiazol-5-yl)methanol. Available at: [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]
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Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396. Available at: [Link]
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Technical Support Center: Improving Regioselectivity in Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in this critical class of heterocyclic reactions. As Senior Application Scientists, we understand the nuances and challenges you face in the laboratory. This resource is built on a foundation of established chemical principles and field-proven insights to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Question: I am performing a Hantzsch thiazole synthesis with an unsymmetrical α-haloketone and a thioamide, and I'm obtaining a mixture of 2,4- and 2,5-disubstituted thiazole regioisomers. How can I favor the formation of one over the other?
Answer:
This is a classic challenge in Hantzsch thiazole synthesis. The formation of regioisomers arises from the two possible sites of initial nucleophilic attack by the sulfur of the thioamide on the α-haloketone, followed by cyclization. Several factors can be manipulated to control this selectivity.
Underlying Principle: The regioselectivity of the Hantzsch synthesis is primarily dictated by the relative electrophilicity of the carbonyl carbon and the carbon bearing the halogen. The initial step is typically an SN2 reaction between the thioamide's sulfur and the α-halo carbon.[1][2] However, the subsequent cyclization, involving the nitrogen's attack on the carbonyl, is also a key determinant.
Troubleshooting Steps & Solutions:
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. In neutral solvents, the reaction generally proceeds via the expected pathway, leading to 2,4-disubstituted thiazoles.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures might lead to a thermodynamic mixture.
-
Catalyst: The use of certain catalysts can steer the reaction towards a specific regioisomer. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot syntheses.[4]
-
-
Substrate Modifications:
-
Steric Hindrance: Increasing the steric bulk on one of the substituents of the α-haloketone can hinder the approach of the thioamide to that side, thereby favoring the formation of the less sterically hindered regioisomer.
-
Electronic Effects: The electronic nature of the substituents on the α-haloketone plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially influencing the cyclization step.
-
-
Alternative Reagents & Methods:
-
TosMIC and α-Haloketones: Facile and efficient methods for the synthesis of 2,4- and 2,5-disubstituted-1,3-thiazoles have been reported using the cyclization of 2-oxo-2-(amino)ethanedithioates with TosMIC (tosylmethyl isocyanide) and α-haloketones.[5]
-
Base-Induced Cyclization: The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles can be achieved via the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate.[6][7]
-
Question: My attempt to synthesize a 2,5-disubstituted thiazole resulted in a low yield and a significant amount of the 2,4-isomer. Are there specific conditions that favor the 2,5-disubstituted product?
Answer:
Achieving high regioselectivity for 2,5-disubstituted thiazoles via the traditional Hantzsch synthesis can be challenging due to the inherent reactivity of the starting materials. However, several strategies can be employed to favor this outcome.
Underlying Principle: The formation of the 2,5-disubstituted isomer requires the initial nucleophilic attack to occur at the carbonyl carbon, which is less common in the classical Hantzsch mechanism. Alternative synthetic routes that proceed through different intermediates are often more effective.
Troubleshooting Steps & Solutions:
-
Acid-Catalyzed Cyclization: An acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides can provide 2,5-disubstituted-1,3,4-thiadiazoles, which are structurally related to thiazoles.[8][9] This approach offers an alternative pathway that can be adapted for thiazole synthesis.
-
Gabriel Synthesis: An alternative to the Hantzsch synthesis is the Gabriel synthesis, which involves the reaction of an acylamino-ketone with phosphorus pentasulfide to produce 2,5-disubstituted thiazoles.[10]
-
Modern Synthetic Methods:
-
Direct Arylation: The synthesis of thiazole-based regioisomeric materials using selective direct arylation has been developed to avoid protection steps and control the orientation of substituents.[11]
-
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly improve regioselectivity.[12][13][14]
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about improving regioselectivity in thiazole synthesis.
What is the fundamental mechanism of the Hantzsch thiazole synthesis and how does it relate to regioselectivity?
The Hantzsch thiazole synthesis is a classic method for preparing thiazoles by reacting an α-haloketone with a thioamide.[15] The generally accepted mechanism involves three key steps:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[1]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring.[2]
Regioselectivity becomes an issue when an unsymmetrical α-haloketone is used, as the initial S-alkylation can occur at two different positions, leading to a mixture of regioisomers.
How do acidic or basic conditions affect the regioselectivity of thiazole synthesis?
Reaction conditions, particularly pH, can significantly influence the outcome.
-
Acidic Conditions: In the presence of strong acids, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3][16] The proportion of the imino-dihydrothiazole isomer is influenced by the acid concentration, temperature, and reaction time.[16]
-
Basic Conditions: Base-induced cyclizations of specific starting materials, such as methyl-2-oxo-2-(amino)ethanedithioates with isocyanides, have been shown to be highly regioselective for the synthesis of 2,5- and 4,5-disubstituted thiazoles.[6][7]
Are there modern techniques that offer better control over regioselectivity in thiazole synthesis?
Yes, several modern synthetic methodologies provide enhanced control over regioselectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and, in some cases, improve regioselectivity in multicomponent reactions for thiazole synthesis.[17][18][19][20][21] This technique often leads to higher yields and shorter reaction times compared to conventional heating.[20]
-
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters, which can be leveraged to favor the formation of a specific regioisomer.[12][13][14] The rapid heating and cooling, efficient mixing, and precise residence time control in flow systems can minimize the formation of side products.
-
Ionic Liquids: Ionic liquids can serve as both the solvent and a base in a regioselective, one-pot synthesis of thiazol-2-imine derivatives.[22]
What role does the electronic nature of the thiazole ring play in directing further substitutions?
The thiazole ring has a distinct electronic distribution that influences its reactivity in electrophilic substitution reactions. Position C5 is generally the most electron-rich and therefore the preferred site for electrophilic attack.[23] The electron deficiency is highest at C2, while C4 is relatively neutral.[23] Understanding this inherent reactivity is crucial when planning multi-step syntheses involving a pre-formed thiazole ring.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis under Conventional Heating
This protocol outlines a standard procedure for the Hantzsch synthesis.
Materials:
-
α-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing the 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Rinse the collected solid with water and allow it to air dry.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol provides a general method for the rapid synthesis of 2-aminothiazoles using microwave irradiation.
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone, substituted thiourea, and ethanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[20]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
Data Presentation
Table 1: Effect of Acid Concentration on Regioisomer Ratio in the Reaction of Chloroacetone with N-Phenylthiourea
| 10M-HCl-EtOH Ratio | Temperature (°C) | Reaction Time | Iminodihydrothiazole (%) | Aminothiazole (%) |
| 1:5 | 20 | 1.5 h | Data not specified | Data not specified |
| 1:2 | 80 | 20 min | Favored | Decreased |
| >1:2 | 80 | 20 min | Decreased | Decreased |
Data adapted from J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.[3][16] This table illustrates how increasing the acid concentration up to a certain point favors the formation of the 2-imino-2,3-dihydrothiazole regioisomer.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: A simplified workflow of the Hantzsch thiazole synthesis mechanism.
Diagram 2: Troubleshooting Regioselectivity in Hantzsch Synthesis
Caption: A decision tree for troubleshooting poor regioselectivity.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Bouherrou, O., Chherawalla, B., & Djebbar, S. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. Available from: [Link]
-
Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(43), e202303031. Available from: [Link]
-
Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(25), 5085-5093. Available from: [Link]
-
Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Request PDF. Available from: [Link]
-
Singh, K. R., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. Available from: [Link]
-
El-Metwally, A. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(21), 5030. Available from: [Link]
-
Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
Timári, I., et al. (2021). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega, 6(50), 34653–34666. Available from: [Link]
-
ResearchGate. (n.d.). Microwave Assisted Synthesis of Thiazole via Acetophenones. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
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Al-Mulla, A. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 100-118. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. Available from: [Link]
-
Al-Hazmi, G. H., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(12), e202500393. Available from: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15, 1-20. Available from: [Link]
-
Rosli, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 231-239. Available from: [Link]
-
ResearchGate. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Available from: [Link]
-
Li, Y., et al. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 85(15), 10073–10083. Available from: [Link]
-
Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]
-
Degennaro, L., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(19), 4569. Available from: [Link]
-
Majhi, S., Mitra, P., & Mondal, P. K. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry, 11(2), 74-94. Available from: [Link]
-
D'Aléo, A., et al. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(20), 9703-9712. Available from: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
Gemo, N., et al. (2020). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 10(16), 5313-5332. Available from: [Link]
-
Gemo, N., et al. (2019). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 10(10), 1373-1386. Available from: [Link]
-
Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420. Available from: [Link]
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- 8. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
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Overcoming poor solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in assays
Technical Support Center: (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Welcome to the technical support guide for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of poor aqueous solubility associated with this compound during in vitro and in vivo experimental setups. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility limit. While (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride may be highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can drop dramatically when introduced to a predominantly aqueous environment.[1] The sudden change in solvent polarity causes the compound to "crash out" of the solution.[1] A clear DMSO stock does not guarantee solubility in the final assay medium.[1]
-
Causality: The hydrochloride salt form is intended to improve aqueous solubility by ionizing the basic 2-amino group. However, the overall molecule still possesses hydrophobic character. DMSO can solvate the entire molecule effectively. When diluted into buffer, water molecules are less effective at solvating the hydrophobic regions, leading to aggregation and precipitation once a critical concentration is surpassed.
Q2: What is the maximum concentration of DMSO I should use in my final assay volume?
A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based and enzymatic assays.[1] Exceeding this range not only increases the risk of compound precipitation but can also introduce solvent-induced artifacts, such as cytotoxicity or off-target effects, which can confound your experimental results.[1] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.[1]
Q3: Can the pH of my assay buffer affect the solubility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride?
A: Absolutely. As a hydrochloride salt of a weak base, the solubility of this compound is highly pH-dependent.[2] The 2-amino group on the thiazole ring has a specific pKa (acid dissociation constant).
-
At a pH below the pKa: The amino group will be predominantly protonated (cationic). This ionized form is more polar and, therefore, more soluble in aqueous media.[2][3]
-
At a pH above the pKa: The amino group will be predominantly in its neutral, free base form. This form is less polar and has significantly lower aqueous solubility.[4][5]
Precipitation often occurs if the pH of the final assay buffer is too high, causing the conversion of the soluble salt into the insoluble free base.[4]
Caption: pH effect on the ionization and solubility of the aminothiazole.
Troubleshooting Guides
Issue 1: Persistent Precipitation in Standard Aqueous Buffers (e.g., PBS, DMEM)
If you have confirmed your final DMSO concentration is ≤1% and still observe precipitation, your compound's concentration is likely exceeding its thermodynamic solubility limit under those specific conditions.
Systematic Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Step 1: Determine Maximum Aqueous Solubility
Before attempting complex formulation changes, you must first quantify the problem. A kinetic solubility assay using nephelometry (light scattering) is a rapid way to determine the concentration at which your compound begins to precipitate in the exact final assay buffer.[6]
Protocol: Kinetic Solubility Determination by Nephelometry
-
Prepare Stock: Create a high-concentration stock solution of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with your aqueous assay buffer (e.g., 99 µL). Mix immediately.[1]
-
Incubate: Allow the plate to incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure: Read the plate on a nephelometer, which measures light scattering from suspended particles (precipitate).[1]
-
Analyze: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU value significantly rises above the baseline is your kinetic solubility limit.
Step 2: Implement Solubilization Strategies
If your desired assay concentration is above the measured solubility limit, consider the following strategies, starting with the least disruptive.
-
Strategy A: pH Optimization:
-
Rationale: As a basic compound, lowering the pH will increase the proportion of the more soluble, protonated form.[7][8]
-
Action: Prepare your assay buffer with a slightly lower pH, if tolerated by your biological system (e.g., pH 6.5 instead of 7.4). Buffers like MES can be used for lower pH ranges. Re-measure solubility to see if the desired concentration is now achievable.
-
-
Strategy B: Use of Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][10]
-
Action: Introduce a small percentage of a biocompatible co-solvent into your final assay buffer. Common choices include polyethylene glycol 400 (PEG-400), ethanol, or propylene glycol.[9][11] It is crucial to test the tolerance of your cells or enzyme to the chosen co-solvent at the final concentration.
-
| Co-Solvent | Typical Final Conc. Range | Considerations |
| PEG-400 | 1% - 5% (v/v) | Generally well-tolerated; can be viscous.[11] |
| Ethanol | 0.5% - 2% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol | 1% - 5% (v/v) | Good solubilizing power; check for cell line sensitivity. |
-
Strategy C: Employing Excipients (Advanced)
-
Rationale: Excipients like cyclodextrins can encapsulate the poorly soluble drug, presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility.[12]
-
Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[13] Prepare a stock solution of the compound pre-complexed with HP-β-CD in water or buffer before the final dilution into the assay medium. This is an advanced technique that requires careful validation to ensure the excipient does not interfere with the assay.
-
Issue 2: Compound Stability in Solution
Some 2-aminothiazole derivatives have been reported to be unstable in DMSO stock solutions, undergoing degradation over time, especially with repeated freeze-thaw cycles or storage at room temperature.[14]
Recommendations:
-
Fresh is Best: Whenever possible, prepare fresh DMSO stock solutions prior to conducting biological assays.[14]
-
Storage Conditions: If stock solutions must be stored, aliquot them into single-use volumes to avoid freeze-thaw cycles and store them at -20°C or, preferably, -80°C.[14]
-
Visual Inspection: Before use, visually inspect stock solutions. A change in color (e.g., from clear to yellow or brown) can be an indicator of decomposition.[14]
References
-
Jadhav, M., et al. (2020). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Strickley, R. G. (2004). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
Vishakha, et al. (2020). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Procell (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Vishakha, et al. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE. World Journal of Pharmaceutical Research. Available at: [Link]
-
Gupta, S. L., & Garg, R. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Shapiro, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
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Krátký, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
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S.L, G., & R, G. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
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Mohammed, A. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
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Serajuddin, A. T. M. (2018). Salt Formation to Improve Drug Solubility. ResearchGate. Available at: [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
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Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry. Available at: [Link]
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Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI. Available at: [Link]
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Avdeef, A. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
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Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Available at: [Link]
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O'Mahony, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
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Preventing the formation of byproducts in aminothiazole reactions
Technical Support Center: Aminothiazole Synthesis
A-TS-TSC-2026
Welcome to the Technical Support Center for aminothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of aminothiazole reactions and minimize the formation of unwanted byproducts. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I've isolated a major byproduct that I suspect is an isomer of my target 2-amino-5-substituted-thiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I avoid its formation?
A1: Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch thiazole synthesis, especially when employing N-monosubstituted thioureas.[1][2] The regioselectivity of the cyclization step is highly dependent on the reaction conditions, particularly the pH.[1]
-
Mechanistic Insight: The reaction between an α-haloketone and a substituted thiourea can proceed via two distinct pathways. The desired pathway involves the initial S-alkylation of the thiourea followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration to yield the aromatic 2-aminothiazole.[3][4] However, under acidic conditions, protonation of the thiourea nitrogens can alter the nucleophilicity, leading to an alternative cyclization pathway that results in the formation of the thermodynamically less stable 2-imino-2,3-dihydrothiazole isomer.[2]
-
Prevention Strategy: To favor the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.[1] This can be achieved by:
Q2: My reaction is sluggish, and upon heating, I observe significant decomposition and the formation of multiple byproducts. What are the key parameters to optimize?
A2: The Hantzsch synthesis is sensitive to several factors.[1] Incomplete conversion or degradation can often be traced back to suboptimal reaction conditions.
-
Temperature: While some reactions proceed efficiently at room temperature, others may require heating. However, excessive heat can promote side reactions and decomposition of both starting materials and products.[1] A modest increase in temperature should be the first step if you are not observing product formation. It is advisable to perform small-scale optimization experiments to determine the ideal temperature for your specific substrates.
-
Solvent: The choice of solvent is critical. Alcohols like ethanol are commonly used, but for certain substrates, aprotic solvents such as DMF may lead to cleaner reactions and better yields.[1] In recent years, solvent-free conditions and microwave irradiation have also been employed to improve efficiency and reduce reaction times.[6]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in the formation of degradation products.[1]
-
Purity of Reagents: The purity of your starting materials, particularly the thioamide and the α-haloketone, is crucial. Impurities can lead to a variety of side reactions and should be minimized by using high-purity reagents or purifying them before use.[1]
Q3: I am using carbon disulfide (CS₂) in a Cook-Heilbron synthesis and have isolated a 5-amino-2-mercaptothiazole. Is this an expected byproduct, and can I obtain a different 2-substituted aminothiazole?
A3: The formation of a 5-amino-2-mercaptothiazole is the expected outcome when using carbon disulfide in the Cook-Heilbron synthesis.[1][4] The CS₂ molecule provides both the carbon atom for the C2 position and one of the sulfur atoms for the thiazole ring, with the second sulfur atom forming the mercapto group.[7]
To synthesize other 2-substituted-5-aminothiazoles using this methodology, you can replace carbon disulfide with other reagents:
-
Isothiocyanates: Using an isothiocyanate (R-N=C=S) will result in the formation of a 2-substituted-amino-5-aminothiazole.[7]
-
Carbon Oxysulfide (COS): This reagent can be used to prepare 2-hydroxy-5-aminothiazoles.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of byproducts (e.g., isomers, dimers). 3. Suboptimal reaction conditions (temperature, solvent, pH). 4. Impure starting materials. | 1. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time. 2. Control pH: For Hantzsch synthesis, maintain neutral or slightly basic conditions to avoid isomer formation. 3. Optimize Temperature and Solvent: Conduct small-scale experiments to find the ideal combination for your substrates. Consider microwave-assisted synthesis for faster reaction times.[6][8] 4. Purify Reagents: Ensure the purity of your α-haloketone and thiourea. |
| Formation of a Regioisomeric Impurity (2-imino-2,3-dihydrothiazole) | Acidic reaction conditions. | 1. Add a Base: Incorporate a mild, non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃) into your reaction mixture. 2. Use a Non-Acidic Solvent: Avoid acidic solvents that can promote the formation of the imino isomer. |
| Product Degradation or Tar Formation | 1. Excessive heat. 2. Prolonged reaction time. 3. Instability of the product under reaction conditions. | 1. Lower Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS). 3. Consider a Milder Protocol: Explore alternative synthetic routes that employ milder conditions, such as visible-light-induced reactions.[6] |
| Difficulty in Product Purification | 1. Presence of closely related byproducts. 2. Poor solubility of the product. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. 3. Chemical Purification: For 2-aminothiazole, precipitation as a bisulfite adduct by reacting with sulfur dioxide is a known purification method.[9] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Aminothiazoles under Neutral Conditions
This protocol is designed to minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Base Addition: Add anhydrous sodium carbonate (1.5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (30 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Purification: Wash the filter cake with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][10]
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazoles
This method can significantly reduce reaction times and improve yields.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol), the alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol).[5]
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL).[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.[5] Monitor the reaction progress by TLC.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).[5]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[5]
Visualizing Reaction Pathways
Hantzsch Thiazole Synthesis: Controlling Regioselectivity
The following diagram illustrates the two competing cyclization pathways in the Hantzsch synthesis with an N-monosubstituted thiourea.
Caption: Competing pathways in Hantzsch synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: Systematic approach to troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Kuh, E., & N eier, W. B. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 2-iminothiazolines. Retrieved from [Link]
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Minickaitė, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4498. Retrieved from [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9357-9369. Retrieved from [Link]
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Bitan, G., et al. (2001). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of Organic Chemistry, 66(25), 8535-8541. Retrieved from [Link]
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Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
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Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1075-1078. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]
-
Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
ScienceDirect. (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Thiazole Derivatives: A Guide for Researchers
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and diverse pharmacological activities have led to the development of numerous clinically significant drugs. This guide provides a comparative analysis of the biological activities of prominent thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals.
The Enduring Significance of the Thiazole Scaffold
The thiazole nucleus is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets. The presence of nitrogen and sulfur atoms allows for hydrogen bonding, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility has been exploited to design molecules with a wide spectrum of biological activities, from targeting specific enzymes to modulating complex signaling pathways.[1][2] This guide will focus on three key areas where thiazole derivatives have made a substantial impact: oncology, infectious diseases, and inflammation.
Part 1: Anticancer Activity of Thiazole Derivatives
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives approved for clinical use.[3] Their mechanisms of action are diverse, often involving the inhibition of key kinases that drive tumor growth and proliferation.
Featured Compound: Dasatinib
Dasatinib is a potent, multi-targeted tyrosine kinase inhibitor that contains a central thiazole ring. It is a prime example of a successful thiazole-based anticancer drug, primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]
Mechanism of Action: Dasatinib's primary mechanism involves the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias.[4] It binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive cancer cell growth.[4] Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SFKs), which are often overexpressed in solid tumors and play crucial roles in cell adhesion, migration, and invasion.[5][6] The inhibition of SFKs contributes to its broader anticancer activity.
Signaling Pathway:
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling pathways.
Comparative Performance Data
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dasatinib | MCF-7 | Breast Cancer (ER+) | 2.1 | [7] |
| Dasatinib | MCF-7/Adr (Doxorubicin-resistant) | Breast Cancer | 40.10 ± 2.07 | [8] |
| Dasatinib | SK-BR-3 | Breast Cancer (HER2+) | 4.0 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow:
Caption: Workflow for determining the IC50 of thiazole derivatives using the MTT assay.
Part 2: Antimicrobial Activity of Thiazole Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have a long history in this field, with some of the earliest synthetic antimicrobials belonging to this class.[9]
Featured Compound: Sulfathiazole
Sulfathiazole is a sulfonamide antibiotic that was widely used to treat bacterial infections. Although its systemic use has declined due to the development of more effective and less toxic antibiotics, it remains an important compound for understanding antimicrobial mechanisms and for certain topical applications.[3]
Mechanism of Action: Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[10][11] It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA to dihydropteroic acid. By blocking this step, sulfathiazole prevents the synthesis of folic acid, which is crucial for the production of nucleotides and amino acids necessary for bacterial growth and replication.[1][10] This leads to a bacteriostatic effect, inhibiting bacterial proliferation.
Folic Acid Synthesis Pathway:
Caption: Sulfathiazole competitively inhibits dihydropteroate synthase, blocking bacterial folic acid synthesis.
Comparative Performance Data
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulfathiazole | Staphylococcus aureus (clinical isolates) | 32 - 512 | [12][13] |
| Sulfathiazole derivative | Staphylococcus aureus | 4.10 x 10⁻³ mmol | [14] |
| Sulfathiazole derivative | Vibrio cholerae | 4.10 x 10⁻³ mmol | [14] |
Note: MIC values are highly dependent on the specific bacterial strain and the testing methodology used. Widespread resistance to sulfathiazole has been reported.[3]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then punched into the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.
-
Compound Application: Add a known concentration of the thiazole derivative solution into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Experimental Workflow:
Caption: Workflow for the agar well diffusion assay to assess antimicrobial activity.
Part 3: Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have been developed as potent anti-inflammatory agents, primarily by targeting the enzymes involved in the inflammatory cascade.[15]
Featured Compound: Meloxicam
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole ring. It is widely used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[16]
Mechanism of Action: Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric mucosal protection, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[17] Meloxicam exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[18][19]
Arachidonic Acid Cascade:
Caption: Meloxicam preferentially inhibits COX-2, reducing the production of pro-inflammatory prostaglandins.
Comparative Performance Data
The selectivity of NSAIDs for COX-2 over COX-1 is a key determinant of their therapeutic index. This is often expressed as the ratio of the IC50 values for COX-1 to COX-2.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio | Reference |
| Meloxicam | 36.6 | 4.7 | 7.8 | [20] |
| Piroxicam | 4.4 | 4.4 | 1 | [20] |
| Diclofenac | 0.611 | 0.63 | 0.97 | [20] |
| Indomethacin | 0.063 | 0.48 | 0.13 | [20] |
Note: A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of a suitable substrate (e.g., arachidonic acid), COX catalyzes the formation of prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of COX then reduces PGH2 to PGF2α. The amount of prostaglandin produced can be quantified using methods such as ELISA or mass spectrometry.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction buffer containing a heme cofactor.
-
Compound Incubation: Add the thiazole derivative at various concentrations to the wells containing the enzyme and incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
Quantification of Prostaglandins: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity ratio.
Experimental Workflow:
Caption: Workflow for determining the COX-1/COX-2 inhibitory activity of thiazole derivatives.
Part 4: Synthesis of a Thiazole Precursor
The synthesis of diverse thiazole derivatives often starts from a common precursor. A widely used method is the Hantzsch thiazole synthesis. Below is a protocol for the synthesis of 4-(4-bromophenyl)-1,3-thiazol-2-amine, a versatile intermediate for further derivatization.[21]
Protocol: Synthesis of 4-(4-bromophenyl)-1,3-thiazol-2-amine
Reaction:
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve p-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
To this solution, add iodine (1 equivalent) portion-wise with stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium thiosulfate to remove excess iodine, followed by neutralization with a sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-bromophenyl)-1,3-thiazol-2-amine.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This guide has provided a comparative overview of the biological activities of thiazole derivatives in the key therapeutic areas of cancer, infectious diseases, and inflammation. By examining the mechanisms of action of representative compounds like Dasatinib, Sulfathiazole, and Meloxicam, and by presenting their comparative performance data, we aim to offer valuable insights for researchers in the field. The detailed experimental protocols and workflows serve as a practical resource for the in-house evaluation of novel thiazole-based compounds. The remarkable versatility of the thiazole scaffold ensures its continued prominence in the ongoing quest for new and improved therapeutic agents.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Introduction: The Imperative of Structural Integrity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the chemical identity and purity of every component are non-negotiable. Pharmaceutical intermediates, the building blocks of Active Pharmaceutical Ingredients (APIs), are subject to rigorous scrutiny to ensure the safety, efficacy, and consistency of the final drug product.[1][] The validation of these intermediates is a cornerstone of Good Manufacturing Practices (GMP) and a critical step in the overall process validation lifecycle.[3][4][5]
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a key intermediate, valued for its 2-aminothiazole scaffold—a privileged structure in medicinal chemistry known to impart a wide range of biological activities.[6][7] Its synthesis, however, can yield impurities or structural isomers that may compromise the quality of the API. Therefore, unambiguous structural confirmation is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and patient safety.
This guide provides an in-depth, multi-faceted approach to validating the structure of synthesized (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. We will move beyond simple data reporting to explain the causality behind the spectroscopic signals, creating a self-validating system of analysis. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, we will build an unassailable case for the compound's structural identity.
The Analytical Workflow: A Systematic Approach to Validation
A robust validation process follows a logical progression from synthesis and purification to comprehensive analysis. Each step is designed to isolate the target compound and then systematically probe its chemical structure using complementary spectroscopic techniques. This ensures that every aspect of the molecule is accounted for.
Figure 1: High-level workflow for the synthesis and structural validation of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is our first checkpoint. Its primary role here is to confirm the molecular weight of the synthesized compound.[8][9] For a hydrochloride salt analyzed via electrospray ionization (ESI), we expect to see the protonated molecule of the free base, [M+H]⁺. This technique is exceptionally sensitive and provides the initial, crucial confirmation that a compound of the correct mass has been synthesized.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized hydrochloride salt in 1 mL of a suitable solvent, typically methanol or a water/acetonitrile mixture.
-
Instrument Setup: Use an ESI source in positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 Da.
Data Interpretation and Comparison
The molecular formula of the free base, (2-Amino-1,3-thiazol-4-yl)methanol, is C₄H₆N₂OS. Its monoisotopic mass is 130.02 Da.
| Parameter | Expected Value (Free Base) | Observed Experimental Value | Interpretation |
| Molecular Formula | C₄H₆N₂OS | - | - |
| Monoisotopic Mass | 130.02 Da | - | - |
| [M+H]⁺ Ion (m/z) | 131.03 | 131.03 | Confirms the molecular weight of the protonated free base. |
| [M+Na]⁺ Ion (m/z) | 153.01 | 153.01 | Common sodium adduct, further corroborating the mass. |
Trustworthiness: The observation of the [M+H]⁺ peak at m/z 131.03 is the primary evidence. The presence of an odd molecular ion peak is also consistent with the "Nitrogen Rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular mass.[9] Fragmentation patterns can further support the structure; for thiazoles, common fragmentation involves cleavage of the ring.[10][11][12] A characteristic fragment would be the loss of the CH₂OH group (31 Da), resulting in a peak at m/z 100.02.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[8][13] It is an exceptionally powerful and rapid technique for identifying the presence of key functional groups. For our target compound, we are looking for definitive evidence of the amine (N-H), hydroxyl (O-H), and thiazole ring (C=N, C=C) functionalities. The hydrochloride salt form will have a distinct impact on the N-H stretching region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, powdered hydrochloride salt directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR press and apply firm, even pressure to the sample.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Data Interpretation and Comparison
| Wavenumber (cm⁻¹) | Expected Vibration | Observed Experimental Value | Causality & Interpretation |
| 3400-3100 (Broad) | O-H stretch (alcohol), N-H stretch (amine) | Very broad, strong absorption centered around 3200 cm⁻¹ | The hydroxyl group's O-H stretch and the primary amine's N-H stretches overlap. Hydrogen bonding and the presence of the hydrochloride (forming -NH₃⁺) cause significant broadening.[14][15] This is a hallmark of the structure. |
| 3000-2850 | C-H stretch (aliphatic -CH₂-) | 2950 cm⁻¹ | Corresponds to the stretching of the C-H bonds in the methylene group of the methanol substituent. |
| ~1620 | C=N stretch (thiazole ring) | 1625 cm⁻¹ | Characteristic stretching vibration of the endocyclic carbon-nitrogen double bond within the thiazole ring.[14][16] |
| ~1510 | C=C stretch (thiazole ring) | 1515 cm⁻¹ | Aromatic-like C=C stretching from the thiazole ring, confirming the heterocyclic core.[15][17] |
| ~1050 | C-O stretch (primary alcohol) | 1048 cm⁻¹ | A strong band indicative of the carbon-oxygen single bond stretch in the primary alcohol (-CH₂OH) group. |
Trustworthiness: The combination of the very broad O-H/N-H band, the distinct C=N and C=C ring stretches, and the strong C-O stretch provides a unique "fingerprint" for the molecule. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is equally important, as it rules out potential ketone or aldehyde impurities from the synthesis.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[8][19] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the different carbon environments. For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, NMR will definitively place the methanol group at the C4 position and confirm the overall substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is ideal for polar compounds and allows for the observation of exchangeable protons (O-H and N-H).
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum, which may require a longer acquisition time due to the low natural abundance of ¹³C.
-
¹H NMR Data Interpretation
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Interpretation |
| ~9.20 | Broad singlet | 3H | -NH₃⁺ | The amine protons are acidic due to the hydrochloride salt. They are deshielded and appear as a broad signal due to exchange with trace water and quadrupolar broadening from the nitrogen. |
| ~6.85 | Singlet | 1H | Thiazole C5-H | This is the sole proton directly attached to the thiazole ring. Its chemical shift is in the expected aromatic/heteroaromatic region. |
| ~5.40 | Triplet | 1H | -CH₂OH | The hydroxyl proton signal. It appears as a triplet due to coupling with the adjacent CH₂ protons (n+1 rule). This signal will disappear upon D₂O exchange. |
| ~4.50 | Doublet | 2H | -CH₂ OH | These methylene protons are adjacent to the hydroxyl group. They are split into a doublet by the single OH proton. |
¹³C NMR Data Interpretation
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Causality & Interpretation |
| ~170.5 | Thiazole C2 (-NH₂) | This carbon is significantly deshielded due to its attachment to two electronegative atoms (S and N). This is characteristic of the C2 carbon in 2-aminothiazoles.[20][21] |
| ~148.0 | Thiazole C4 (-CH₂OH) | The carbon bearing the methanol substituent. Its chemical shift is influenced by the ring heteroatoms and the attached substituent. |
| ~108.0 | Thiazole C5 | The sole carbon in the ring bonded to a hydrogen. It is the most shielded of the ring carbons.[21] |
| ~58.0 | -C H₂OH | The aliphatic carbon of the methanol group. Its chemical shift is typical for a carbon attached to an oxygen atom. |
Trustworthiness: The NMR data provides an unambiguous map of the molecule. The ¹H NMR shows four distinct types of protons with the correct integration and splitting patterns, confirming the -CH₂OH group and its connectivity. The ¹³C NMR shows the four expected carbon signals, with chemical shifts that align perfectly with literature values for 2-aminothiazole derivatives.[21]
Synthesizing the Evidence: A Unified Structural Confirmation
No single technique provides the complete picture. True validation comes from the convergence of all spectroscopic data, where each result corroborates the others to build an irrefutable structural assignment.
Figure 2: A logic diagram illustrating how data from four distinct spectroscopic methods converge to confirm the structure.
Conclusion
The structural validation of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is achieved through a systematic and synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the correct molecular weight. FT-IR spectroscopy provides an unmistakable fingerprint of the required functional groups (amine, alcohol, thiazole ring). Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous, high-resolution map of the atomic connectivity, confirming the precise substitution pattern.
When combined, these methods form a self-validating system that leaves no room for ambiguity. The experimental data presented in this guide, when compared against established principles and reference data, provides authoritative confirmation of the synthesized product's identity. This rigorous approach is essential for ensuring the quality and integrity of pharmaceutical intermediates, ultimately safeguarding the efficacy and safety of the medicines they are used to create.
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The 2-Aminothiazole Scaffold: A Comparative Efficacy Analysis of (2-Amino-1,3-thiazol-4-yl)methanol as a Foundational Moiety Against Established Kinase Inhibitors
Introduction: The Privileged 2-Aminothiazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and target-rich environment. Within this competitive arena, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interaction with the ATP-binding site of various kinases. The 2-aminothiazole core is a prominent member of this class, serving as the foundational framework for numerous clinically successful inhibitors.[1] This guide provides a comparative analysis of a simple, unadorned member of this family, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride , against two highly optimized and potent kinase inhibitors that share this core scaffold: the multi-kinase inhibitor Dasatinib and the selective CHK1 inhibitor GDC-0575 .
The rationale for this comparison is twofold. Firstly, it serves to illustrate the latent potential within a foundational chemical fragment. By understanding the structural and functional evolution from a simple methanol-substituted aminothiazole to complex, clinically relevant drugs, we can appreciate the principles of structure-activity relationship (SAR) that guide modern medicinal chemistry. Secondly, it provides a practical framework for researchers aiming to embark on their own kinase inhibitor discovery programs, using the 2-aminothiazole scaffold as a potential starting point. While (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is not itself a known potent kinase inhibitor, its structural simplicity makes it an ideal conceptual baseline for evaluating the impact of targeted chemical modifications.
Compound Profiles: From Simple Scaffold to Potent Inhibitors
A comparative overview of the three molecules underscores the journey from a basic chemical entity to highly engineered therapeutic agents.
| Feature | (2-Amino-1,3-thiazol-4-yl)methanol HCl | Dasatinib (BMS-354825) | GDC-0575 (ARRY-575) |
| Structure | ![]() | ||
| Primary Kinase Target(s) | Not established | Multi-kinase inhibitor (BCR-ABL, SRC family, c-KIT, PDGFR)[1][2] | Checkpoint Kinase 1 (CHK1)[3] |
| Potency (IC50) | Not established | <1 nM - 3 nM for BCR-ABL; 0.5 nM for SRC[2][4] | 1.2 nM for CHK1[3] |
| Therapeutic Application | None | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[5] | Investigational (solid tumors)[6] |
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride represents the nascent potential of the 2-aminothiazole scaffold. Its simple structure, featuring a primary amine and a hydroxymethyl group, provides key hydrogen bond donors and acceptors that could facilitate initial, albeit weak, interactions within a kinase ATP-binding site.
Dasatinib is a testament to the power of scaffold optimization. The core 2-aminothiazole is intricately decorated to achieve potent, multi-targeted inhibition. The N-(2-chloro-6-methylphenyl)carboxamide moiety and the hydroxyethyl-piperazine-substituted pyrimidine ring system extend into specific pockets of the target kinases, dramatically enhancing binding affinity and influencing its broad selectivity profile.[7] Dasatinib is a potent inhibitor of both the active and inactive conformations of the ABL kinase, a feature that contributes to its efficacy in cases of imatinib resistance.[1]
GDC-0575 exemplifies the development of highly selective inhibitors from the same privileged scaffold. The appended cyclopropanecarboxamide and the complex heterocyclic system are designed to exploit unique features of the CHK1 ATP-binding site, thereby achieving remarkable selectivity over other kinases.[3][8] This precision targeting is crucial for minimizing off-target effects and maximizing therapeutic efficacy in specific cancer contexts.
Relevant Signaling Pathways and Mechanisms of Action
The therapeutic impact of Dasatinib and GDC-0575 stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.
The BCR-ABL/SRC Axis: A Target for Dasatinib
In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation and survival.[1] Dasatinib potently inhibits BCR-ABL, blocking downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[9] Concurrently, its inhibition of SRC family kinases (SFKs) disrupts pathways involved in cell adhesion, migration, and invasion.[10][11]
The ATR-CHK1 Pathway: A Target for GDC-0575
The ATR-CHK1 pathway is a critical component of the DNA damage response (DDR).[12] In response to DNA damage or replication stress, ATR activates CHK1, which in turn phosphorylates downstream targets like CDC25 phosphatases.[13] This leads to cell cycle arrest, providing time for DNA repair.[14] Many cancer cells have defects in other checkpoint pathways (e.g., p53), making them highly reliant on the ATR-CHK1 pathway for survival.[15] GDC-0575 inhibits CHK1, abrogating this checkpoint and forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[16] This mechanism also sensitizes cancer cells to DNA-damaging chemotherapies.
Experimental Protocols for Comparative Efficacy Assessment
To empirically compare the efficacy of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride with established inhibitors like Dasatinib and GDC-0575, a tiered experimental approach is necessary. This involves an initial in vitro biochemical assay to determine direct kinase inhibition, followed by a cell-based assay to assess cellular potency and cytotoxicity.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site, providing a direct measure of binding affinity (IC50).[17]
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site.[18] Inhibition is measured as a decrease in the FRET signal.
Materials:
-
Kinase: Recombinant SRC or CHK1 kinase (e.g., from Thermo Fisher Scientific).
-
Tracer: Appropriate Alexa Fluor® 647-labeled tracer (e.g., Kinase Tracer 236 for SRC).[19]
-
Antibody: Eu-labeled anti-tag antibody (e.g., anti-His).[19]
-
Assay Buffer: LanthaScreen® Kinase Buffer A.[17]
-
Test Compounds: (2-Amino-1,3-thiazol-4-yl)methanol HCl, Dasatinib, GDC-0575 (dissolved in 100% DMSO).
-
384-well, low-volume, non-binding plates.
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Subsequently, create a 4X intermediate dilution in Kinase Buffer A.
-
Reagent Preparation (2X concentrations):
-
Kinase/Antibody Mix: Prepare a solution containing the kinase and Eu-labeled antibody at 2X the final desired concentration in Kinase Buffer A.
-
Tracer Solution: Prepare the fluorescent tracer at 2X the final desired concentration in Kinase Buffer A.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the 3X compound intermediate dilution to the assay plate wells.
-
Add 5 µL of the 2X Kinase/Antibody mix to each well.
-
Add 5 µL of the 2X Tracer solution to each well to initiate the reaction.
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active, viable cells.[20] It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses cells, releasing ATP, which drives the conversion of luciferin to oxyluciferin, generating a luminescent signal.[21]
Materials:
-
Cell Line: K562 (CML cell line, sensitive to Dasatinib) or a cancer cell line with high replication stress (e.g., HT-29, sensitive to CHK1 inhibitors).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Test Compounds: (2-Amino-1,3-thiazol-4-yl)methanol HCl, Dasatinib, GDC-0575.
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into the wells of an opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium for a 96-well plate) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and no-cell (background) wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[22]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[23]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all measurements. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the GI50 value.
Conclusion and Future Outlook
This comparative guide highlights the journey of a chemical scaffold from a simple, inactive starting point to highly potent and selective clinical candidates. While (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is unlikely to show significant efficacy in the described assays, it serves as a crucial benchmark. The stark contrast in potency between this foundational molecule and optimized drugs like Dasatinib and GDC-0575 powerfully illustrates the principles of rational drug design.
For researchers, this analysis provides a clear experimental path to evaluate novel compounds based on the 2-aminothiazole or other privileged scaffolds. The evolution from a simple core to Dasatinib and GDC-0575 demonstrates that strategic modifications targeting specific sub-pockets within the kinase ATP-binding site are key to achieving high affinity and desired selectivity. Future drug discovery efforts will continue to leverage such privileged scaffolds, employing structure-based design and sophisticated screening assays to develop the next generation of targeted kinase inhibitors.
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Wikipedia. (2024). Dasatinib. Retrieved from [Link]
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RCSB Protein Data Bank. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and Midostaurin/Gilteritinib, etc.. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of dasatinib. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of dasatinib. Retrieved from [Link]
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Patsnap Synapse. (n.d.). RG-7741 - Drug Targets, Indications, Patents. Retrieved from [Link]
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- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
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National Cancer Institute. (n.d.). Definition of Chk1 inhibitor GDC-0575 - NCI Drug Dictionary. Retrieved from [Link]
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AA Blocks. (n.d.). 2104691-47-4 | (2-amino-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol. Retrieved from [Link]
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- Lainchbury, M., Matthews, I., McHardy, T., & Pollard, J. R. (2012). Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. Expert opinion on drug discovery, 7(12), 1129-1147.
- Infante, J. R., Cohen, R. B., Iannotti, N., Loechner, S., Rhee, J., Suttle, A. B., ... & Burris, H. A. (2018). Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors. Annals of Oncology, 29(5), 1304-1311.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs
Authored by a Senior Application Scientist
The 2-aminothiazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure, rich in hydrogen bonding donors and acceptors, allows it to serve as a versatile template for interacting with a multitude of biological targets. This has led to its incorporation into numerous clinically successful drugs, including the anti-leukemia agent Dasatinib and the H2-receptor antagonist Famotidine.[2][3][4] The scaffold is associated with an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][5][6][7]
However, the journey of a 2-aminothiazole analog from a screening hit to a clinical candidate is nuanced. The same chemical features that grant it privileged status can also raise flags. The scaffold has been identified as a potential toxicophore, susceptible to metabolic activation, and is sometimes classified as a Pan-Assay Interference Compound (PAINS), known for generating false positives in high-throughput screens.[1][2][8]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of 2-aminothiazole analogs. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by experimental data, to provide researchers and drug development professionals with a robust framework for designing next-generation therapeutics based on this remarkable scaffold.
Core Synthesis: The Hantzsch Reaction
The primary route to the 2-aminothiazole core is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thiourea. Its reliability and tolerance for a wide variety of functional groups make it a cornerstone of synthetic strategies targeting this scaffold.[3][4]
Experimental Protocol: General Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the starting α-bromoketone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent, such as ethanol or isopropanol, in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms (the hydrobromide salt of the product), collect it by filtration.
-
Neutralization & Extraction: Neutralize the reaction mixture or the re-dissolved salt with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~8-9. Extract the free amine product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Comparative SAR Analysis: 2-Aminothiazoles as Kinase Inhibitors
The 2-aminothiazole scaffold is a prolific kinase inhibitor template, largely due to its ability to form critical hydrogen bonds within the ATP-binding hinge region of many kinases.[9]
Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell division, making them attractive targets for anticancer therapies. Several potent 2-aminothiazole-based inhibitors have been developed. The SAR for this class reveals distinct requirements for activity.
A key series of 2-aminophenyl-5-halothiazoles demonstrated that substitutions at multiple positions are critical for potent inhibition.[5][6][7] The general SAR can be summarized as follows:
-
N2-Position (Amino Group): An unsubstituted amino group is often preferred for forming a crucial hydrogen bond with the kinase hinge region. Acylation or substitution can be tolerated but often requires careful optimization.
-
C4-Position: Bulky aromatic groups, such as a phenyl or pyridyl ring, are highly favorable. These groups often occupy a hydrophobic pocket, and their substitution pattern can fine-tune potency and selectivity.
-
C5-Position: Small halogen atoms (e.g., -Cl, -Br) are generally well-tolerated and can enhance potency, likely through favorable interactions in a nearby pocket.
Table 1: Comparative Activity of 2-Aminothiazole Analogs Against Aurora A Kinase
| Compound ID | R (C4-Position) | X (C5-Position) | R' (N2-Position) | Aurora A IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| A1 | Phenyl | H | H | 250 | [10] in[5] |
| A2 | Phenyl | Br | H | 45 | [10] in[5] |
| A3 | 4-Fluorophenyl | Br | H | 20 | [10] in[6] |
| A4 | Phenyl | Br | Acetyl | >10,000 |[10] in[6] |
Data synthesized from cited literature. Actual values may vary based on specific assay conditions.
Src Family Kinase Inhibitors: The Dasatinib Archetype
Dasatinib is a potent, orally available inhibitor of multiple kinases, including the Src family and Bcr-Abl.[9] Its discovery provides a masterclass in SAR optimization. The initial hit, a simple 2-aminothiazole, had weak activity, but systematic modifications led to a sub-nanomolar clinical candidate.[9]
-
Core Interaction: The 2-aminothiazole core and the adjacent pyrimidine ring form three hydrogen bonds with the hinge region of the kinase, anchoring the molecule.
-
N2-Aryl Group: A 2-chloro-6-methylphenyl group at the N2-position was found to be optimal. This specific substitution pattern forces a non-planar conformation that enhances binding by positioning the aryl group in a hydrophobic pocket.
-
C5-Amide Linker: The carboxamide linker at the C5-position is crucial. The terminal hydroxyethyl piperazine moiety extends into the solvent-exposed region, significantly improving solubility and pharmacokinetic properties without compromising potency.[5][6]
Table 2: Comparative Activity of Dasatinib and Key Analogs
| Compound | N2-Aryl Moiety | C5-Side Chain | Lck IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Initial Hit | Phenyl | H | >10,000 | >10,000 | [9] |
| Analog 12m | 2-Chloro-6-methylphenyl | Piperazine | <1 | 9 | [9] |
| Dasatinib (2) | 2-Chloro-6-methylphenyl | N-(2-hydroxyethyl)piperazine | <1 | 3 |[9] |
Comparative SAR Analysis: 2-Aminothiazoles as Antimicrobial Agents
Antitubercular (Anti-Mtb) Agents
Following a high-throughput screen against Mycobacterium tuberculosis (Mtb), a series of 2-aminothiazoles emerged as a highly promising scaffold. The subsequent SAR exploration was systematic and yielded compounds with exceptional potency.
-
C4-Position: The presence of a 2-pyridyl ring at the C4-position was found to be critical for potent activity. Replacing it with other aromatic rings like phenyl or pyrazine led to a significant loss of potency. This suggests a specific, required interaction, possibly involving the pyridine nitrogen.
-
N2-Position: While the C4-pyridyl group was invariant, the N2-amino position proved highly amenable to modification. Introducing an amide linker followed by various substituted aryl rings led to a dramatic improvement in activity.
-
N2-Benzoyl Substitutions: A 3-chlorobenzoyl group at the N2-position produced one of the most potent analogs, with a MIC of 0.024 µM. This highlights the importance of exploring electronic and steric factors on the appended aryl ring.
Table 3: Comparative Activity of 2-Aminothiazole Analogs Against M. tuberculosis H37Rv
| Compound ID | R (C4-Position) | R' (N2-Acyl Group) | MIC (µM) | Reference |
|---|---|---|---|---|
| Initial Hit | 2-Pyridyl | Phenyl | 3.1 | |
| 55 | 2-Pyridyl | 3-Chlorobenzoyl | 0.024 | |
| 91 | Phenyl | Benzoyl | >50 |
| 18 | 2-Pyridyl | 2-Pyridyl | 0.35 | |
Experimental Protocol: Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay)
This assay is a standard colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
-
Compound Preparation: Serially dilute test compounds in a 96-well microplate using appropriate growth media (e.g., 7H9 broth).
-
Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include a "no drug" positive control and a "no bacteria" negative control.
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Re-incubate for 24 hours.
-
Data Reading: Read the fluorescence or absorbance of the wells. Viable, respiring bacteria will reduce the blue resazurin (Alamar Blue) to the pink, fluorescent resorufin.
-
MIC Determination: The MIC is defined as the lowest compound concentration that prevents this color change.
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A Senior Application Scientist's Guide to Purity Assessment: Comparing Elemental Analysis with Orthogonal Methods for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Role of Purity in Pharmaceutical Science
In the landscape of drug discovery and development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a key heterocyclic building block, is integral to the synthesis of numerous therapeutic agents, particularly cephalosporin antibiotics.[1] Its structural integrity and purity directly influence the yield, impurity profile, and ultimate viability of the final drug product.
This guide provides an in-depth, objective comparison of elemental analysis as a primary method for purity assessment against complementary, or orthogonal, analytical techniques. As a senior application scientist, my aim is not to present a rigid protocol but to elucidate the scientific rationale behind a multi-faceted purity assessment strategy. We will explore the strengths and limitations of each method, supported by experimental workflows and data, to build a self-validating system that ensures the highest degree of confidence in your material's quality.
The Principle of Elemental Analysis: A Fundamental Truth
Elemental analysis (EA) remains a cornerstone of chemical characterization for a simple, powerful reason: it verifies a compound's empirical formula by directly measuring the mass percentage of its constituent elements.[2] Unlike techniques that infer purity from chromatographic or spectroscopic signals, EA provides a fundamental measure of the bulk sample's composition. For a given batch of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (C₄H₇ClN₂OS), the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) must align with the theoretical values calculated from its molecular formula. Any significant deviation signals the presence of impurities, such as residual solvents, starting materials, or inorganic salts that might be invisible to other methods.[3]
Theoretical Elemental Composition
The first step in any EA-based purity assessment is calculating the theoretical elemental percentages for the pure compound.
-
Molecular Formula: C₄H₆N₂OS · HCl → C₄H₇ClN₂OS
-
Molecular Weight: 166.63 g/mol
-
Theoretical Values:
-
% Carbon (C): 28.83%
-
% Hydrogen (H): 4.23%
-
% Nitrogen (N): 16.81%
-
% Sulfur (S): 19.24%
-
% Chlorine (Cl): 21.28%
-
% Oxygen (O): 9.60% (Often determined by difference)
-
A measured value within ±0.4% of the theoretical value is generally considered acceptable, though this can vary by institutional or regulatory standards.
Experimental Protocol: High-Precision CHNS Elemental Analysis
The following protocol details the workflow for determining the C, H, N, and S content using a modern elemental analyzer based on the dynamic flash combustion (Pregl-Dumas) method.[4] The causality behind each step is critical for ensuring accuracy and precision.
Step-by-Step Methodology
-
Sample Preparation (The Source of Truth):
-
Homogenization: The sample must be a homogenous, fine powder to ensure the small amount analyzed is representative of the entire batch. This is achieved by grinding the sample in an agate mortar and pestle.
-
Drying: The compound must be thoroughly dried (e.g., in a vacuum oven at a controlled temperature) to remove residual moisture, a common impurity that inflates hydrogen and oxygen content.[5]
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the prepared sample into a clean tin capsule. The precision of this measurement is paramount as all subsequent calculations depend on it.
-
Encapsulation: Securely fold the tin capsule to enclose the sample, preventing atmospheric contamination.
-
-
Instrument Calibration (Establishing the Baseline):
-
Calibrate the instrument using a certified, high-purity standard (e.g., acetanilide, sulfanilamide). This corrects for instrumental drift and ensures the detector's response is accurately correlated to known elemental concentrations. Run the standard until consecutive readings are stable and within the required specification.
-
-
Sample Analysis (The Conversion Process):
-
The encapsulated sample is dropped from an autosampler into a high-temperature combustion furnace (≈1000°C).[4]
-
In the presence of a pulse of pure oxygen, the sample undergoes rapid and complete combustion (flash combustion). This quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
The resulting gas mixture is swept by a helium carrier gas through a reduction tube containing high-purity copper, which reduces any nitrogen oxides (NOx) back to N₂ and removes excess oxygen.[4]
-
The purified gas mixture (He, CO₂, H₂O, N₂, SO₂) then passes through a chromatographic column, which separates the individual gases.
-
-
Detection and Data Analysis:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
The instrument's software integrates the detector signal for each gas, subtracts the baseline value from a blank run, and calculates the percentage of each element based on the initial sample weight and the calibration factor.
-
Visualizing the Workflow
Caption: Workflow for CHNS Purity Analysis.
Data Interpretation: A Comparative Analysis with Potential Impurities
The true diagnostic power of elemental analysis is revealed when experimental results are compared not only to the theoretical values of the pure compound but also to those of potential impurities. Deviations in the elemental percentages can often point directly to the nature of the contaminant. The most common impurities are residual starting materials—such as thiourea from a Hantzsch-type synthesis—and solvents like water.[1]
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Sulfur |
| (2-Amino-1,3-thiazol-4-yl)methanol HCl (Target) | C₄H₇ClN₂OS | 28.83 | 4.23 | 16.81 | 19.24 |
| Thiourea (Impurity) | CH₄N₂S | 15.78 | 5.30 | 36.80 | 42.12 |
| Water (Impurity) | H₂O | 0.00 | 11.19 | 0.00 | 0.00 |
Analysis of Deviations:
-
High N and S, Low C: If the experimental %N and %S are significantly higher than 16.81% and 19.24% respectively, while %C is lower than 28.83%, it strongly suggests the presence of residual thiourea .
-
High H, Low C/N/S: An elevated %H with correspondingly lower percentages for all other elements is a classic indicator of excess moisture (water) in the sample.
-
Consistently Low Values: If all elemental percentages are proportionally lower than the theoretical values, this may indicate the presence of an inorganic impurity (e.g., salts from workup) that contains none of the analyzed elements.
Orthogonal Methods: Building a Comprehensive Purity Profile
While elemental analysis is excellent for confirming the empirical formula and detecting bulk impurities, it does not provide information about the nature of isomeric or structurally similar organic impurities.[3] For a complete and trustworthy purity assessment, orthogonal methods that measure different chemical properties are required.[6]
| Analytical Method | Parameter Measured | Key Advantages | Limitations |
| Elemental Analysis (EA) | Elemental Composition (%C, H, N, S) | Fundamental measure of bulk purity; detects inorganic impurities and solvents often missed by other methods.[3] | Does not identify or quantify structurally similar impurities; requires a relatively pure sample for meaningful results. |
| Reversed-Phase HPLC | Chemical Purity (Area %) | High sensitivity and resolution for separating and quantifying organic impurities.[6] | May not detect non-UV active compounds or inorganic salts; relative peak area is dependent on chromophore. |
| ¹H NMR Spectroscopy | Structural Integrity & Organic Impurities | Confirms the molecular structure; can identify and quantify specific organic impurities if their signals are resolved.[6] | Lower sensitivity for trace impurities compared to HPLC; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular Weight | Provides high-accuracy mass confirmation of the target compound and can help identify unknown impurities. | Not inherently quantitative without specific standards and calibration; ionization efficiency can vary significantly. |
A Synergistic and Self-Validating Purity Strategy
The highest level of confidence in a compound's purity is achieved not by relying on a single "best" method, but by integrating the results from several orthogonal techniques into a cohesive, self-validating system. The data from each method should logically support the others.
An Idealized Workflow:
-
Identity Confirmation: Use ¹H NMR and Mass Spectrometry to confirm that the primary component of the sample is indeed (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
-
Organic Purity Quantification: Employ HPLC to quantify the purity relative to other organic, UV-active compounds, providing a percentage purity value (e.g., 99.5% area).
-
Bulk Composition Verification: Perform Elemental Analysis . The results should align with the theoretical values, corroborating the high purity indicated by HPLC and confirming the absence of significant non-chromatographic impurities (like water or salts).
If the HPLC analysis shows 99.8% purity, but the elemental analysis is off by 2%, this discrepancy immediately flags a problem. The elemental data suggests the presence of a non-HPLC-detectable impurity (e.g., water), prompting further investigation (e.g., Karl Fischer titration) and preventing the release of a potentially compromised batch.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Investigating the Cross-Reactivity of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. As this appears to be a less-characterized molecule, we will establish a hypothetical, yet scientifically rigorous, workflow for assessing its cross-reactivity against related biological targets. Our approach is grounded in established principles of drug discovery and will serve as a practical blueprint for researchers.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, most notably protein kinases. For the purpose of this guide, we will hypothesize that (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is an inhibitor of Aurora Kinase A , a key regulator of mitosis, and proceed to outline a strategy to determine its selectivity.
Proposed Primary Target and Rationale
Primary Target: Aurora Kinase A (AURKA)
Rationale: The 2-aminothiazole core is present in several known Aurora kinase inhibitors. These compounds typically bind to the ATP-binding pocket of the kinase. Given the structural similarity, it is a plausible starting point to investigate (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride as a potential AURKA inhibitor.
Selection of a Cross-Reactivity Panel
To assess the selectivity of our compound, a panel of related kinases is essential. This panel should include kinases with high sequence homology in the ATP-binding site and those that are functionally related.
Table 1: Proposed Kinase Panel for Cross-Reactivity Screening
| Kinase Target | Family | Rationale for Inclusion |
| Aurora Kinase A (AURKA) | Aurora Kinase | Primary Target |
| Aurora Kinase B (AURKB) | Aurora Kinase | High sequence homology; key mitotic regulator |
| Aurora Kinase C (AURKC) | Aurora Kinase | High sequence homology; role in meiosis |
| Polo-like Kinase 1 (PLK1) | Polo-like Kinase | Key mitotic kinase with a distinct structure |
| Cyclin-dependent Kinase 1 (CDK1) | CDK | Master regulator of the cell cycle |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Receptor Tyrosine Kinase | Common off-target for kinase inhibitors |
Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach, starting with broad screening and progressing to more detailed cellular assays, is recommended.
Figure 1: A tiered approach to cross-reactivity screening.
Tier 1: Initial Biochemical Screening
The initial screen should be performed at a single high concentration of the test compound (e.g., 10 µM) against the entire kinase panel. The goal is to identify any significant interactions.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute kinases, substrates, and ATP according to the supplier's instructions. Prepare a 10 µM solution of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control.
Tier 2: IC50 Potency Determination
For any kinase where inhibition is greater than 50% in the initial screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, typically from 100 µM down to 1 nM.
-
Perform Kinase Assay: Run the ADP-Glo™ assay as described above with each concentration of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Hypothetical Data: IC50 Values
Table 2: Hypothetical IC50 values for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride against the kinase panel.
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 AURKA) |
| AURKA | 50 | 1 |
| AURKB | 250 | 5 |
| AURKC | 800 | 16 |
| PLK1 | >10,000 | >200 |
| CDK1 | 5,000 | 100 |
| VEGFR2 | >10,000 | >200 |
This hypothetical data suggests that the compound is most potent against AURKA and exhibits good selectivity against other kinases in the panel.
Tier 3: Cellular Target Engagement
To confirm that the compound inhibits the intended target in a cellular context, assays that measure the phosphorylation of a known substrate of the kinase are employed. For AURKA, the phosphorylation of histone H3 at Serine 10 is a well-established biomarker.
Figure 2: Workflow for assessing cellular target engagement.
Protocol: Western Blot for Phospho-Histone H3
-
Cell Culture: Plate a suitable cell line (e.g., HeLa) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride for 2-4 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phospho-histone H3 (Ser10) and total histone H3 (as a loading control).
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the reduction in histone H3 phosphorylation.
Interpreting the Results and Future Directions
The collective data from these assays will provide a comprehensive profile of the selectivity of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. A compound with a high selectivity ratio (as shown in the hypothetical data) is a promising candidate for further development.
Future studies could involve broader kinase screening against a panel of several hundred kinases to identify any unexpected off-target effects. Additionally, cell-based assays measuring downstream effects of inhibiting the primary target, such as cell cycle arrest or apoptosis, would further validate the compound's mechanism of action.
References
-
Bavetsias, V. & Linardopoulos, S. Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology11 , 678814 (2021). [Link]
-
Dar, A. A. et al. 2-Aminothiazole as a Potential Scaffold for the Development of Anticancer Agents. Future Medicinal Chemistry11 , 1793–1814 (2019). [Link]
-
Crosio, C. et al. Mitotic Phosphorylation of Histone H3: Spatio-temporal Regulation by Aurora Kinases. Molecular and Cellular Biology22 , 874–885 (2002). [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for H2 receptor antagonists like Famotidine. The efficiency of its synthesis directly impacts the overall cost-effectiveness and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this crucial intermediate, offering experimental data and field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to the Synthetic Challenge
The synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride presents a classic challenge in medicinal chemistry: the construction of a substituted heterocyclic core with a reactive functional group. An ideal synthetic route should be high-yielding, scalable, cost-effective, and utilize readily available and safe reagents. This guide will focus on two primary strategies: a sequential two-step approach commencing with the Hantzsch thiazole synthesis, and a more direct, one-pot methodology.
Route 1: The Two-Step Hantzsch Synthesis and Subsequent Reduction
This is the most widely documented and arguably the most reliable laboratory-scale synthesis. It is a sequential process involving the initial formation of an ester precursor, followed by its reduction to the desired alcohol.
Step 1: Hantzsch Thawing the Way: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The cornerstone of this route is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide. In this case, ethyl bromopyruvate reacts with thiourea to form the stable intermediate, ethyl 2-aminothiazole-4-carboxylate.
The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This method is known for its high efficiency and reliability.
Step 2: The Reduction Game: From Ester to Alcohol
The second step involves the reduction of the carboxylate group of ethyl 2-aminothiazole-4-carboxylate to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[1] The reaction is typically carried out in a protic solvent such as methanol or ethanol.
Following the reduction, the resulting (2-Amino-1,3-thiazol-4-yl)methanol is converted to its hydrochloride salt to improve its stability and handling characteristics. This is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent.
Route 2: The Direct Approach - A One-Pot Condensation
An alternative strategy aims to construct the thiazole ring with the hydroxymethyl group or a precursor already in place, potentially reducing the number of synthetic steps. One such approach involves the reaction of 1,3-dichloroacetone with two equivalents of thiourea. This reaction initially forms S-(2-aminothiazol-4-ylmethyl)isothiourea, which can then be further manipulated to yield the target alcohol. While this route appears more direct, it can be prone to the formation of byproducts and may require more stringent control of reaction conditions.
Comparative Analysis
| Metric | Route 1: Hantzsch Synthesis & Reduction | Route 2: Direct Condensation |
| Overall Yield | High (typically >80% over two steps) | Moderate to High (can be variable) |
| Number of Steps | Two distinct steps | One-pot, but may require subsequent workup |
| Purity of Final Product | Generally high, with well-defined intermediates | Can be challenging to purify from byproducts |
| Scalability | Well-established and scalable | May present challenges on a larger scale |
| Cost of Starting Materials | Ethyl bromopyruvate can be costly | 1,3-dichloroacetone is a readily available reagent |
| Safety Considerations | Ethyl bromopyruvate is a lachrymator | 1,3-dichloroacetone is a skin and eye irritant |
| Process Control | Straightforward with clear reaction monitoring | Requires careful control of stoichiometry and temperature |
Experimental Protocols
Route 1: Hantzsch Synthesis and Reduction
Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).
-
Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1 mmol).
-
Reaction: Heat the mixture at 70°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry to yield ethyl 2-aminothiazole-4-carboxylate as a white to pale yellow solid. A yield of up to 99% can be expected.[2]
Part B: Reduction and Salt Formation
-
Dissolution: Suspend ethyl 2-aminothiazole-4-carboxylate (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (2.5 mmol) portion-wise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain crude (2-Amino-1,3-thiazol-4-yl)methanol.
-
Salt Formation: Dissolve the crude alcohol in a minimal amount of isopropanol and add a stoichiometric amount of concentrated hydrochloric acid.
-
Isolation: Cool the solution to induce crystallization. Collect the white precipitate of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride by filtration, wash with cold isopropanol, and dry under vacuum.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for Route 1.
Caption: Conceptual workflow for Route 2.
Conclusion and Recommendations
For laboratory-scale synthesis and process development, Route 1 , the two-step Hantzsch synthesis followed by reduction, offers a highly efficient, reliable, and reproducible method for obtaining high-purity (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. The individual steps are well-understood, and the intermediates are stable and easily characterized. While Route 2 presents an attractive, more direct alternative, it may require significant optimization to control byproduct formation and achieve consistent high yields, particularly during scale-up.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost constraints, and available equipment. However, for initial studies and reliable production of this key intermediate, the Hantzsch-based approach remains the gold standard.
References
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
PrepChem. Synthesis of famotidine. [Link]
- Google Patents. Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
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A Comparative Guide to the Confirmation of Absolute Stereochemistry in (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride Derivatives
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For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional arrangement, or absolute stereochemistry, is a critical step in the development of safe and effective pharmaceuticals. This is particularly true for chiral molecules like (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride derivatives, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the absolute stereochemistry of these important pharmaceutical building blocks. We will delve into the principles, experimental protocols, and comparative advantages of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the "gold standard," single-crystal X-ray crystallography (XRD).
The Imperative of Stereochemical Purity in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular recognition in biological systems.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological targets such as enzymes and receptors.[1] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).[2] Therefore, regulatory agencies worldwide mandate the characterization and control of stereoisomers in drug substances.
The thiazole ring system is a prominent structural motif in a wide array of biologically active compounds, including drugs for treating allergies, inflammation, and bacterial infections.[3][4][5] The (2-Amino-1,3-thiazol-4-yl)methanol core, in particular, presents a chiral center that necessitates rigorous stereochemical assignment.
A Comparative Overview of Analytical Techniques
The determination of absolute stereochemistry relies on techniques that can probe the chiral nature of a molecule. This guide will focus on three powerful methods: VCD, ECD, and X-ray crystallography. Each technique offers unique advantages and is suited to different stages of the drug development pipeline.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by vibrating chiral molecules.[6][7][8] | Solution or solid state; 5-10 mg dissolved in a suitable deuterated solvent.[9] | Applicable to a wide range of molecules, including those without a UV chromophore; provides rich structural information; non-destructive.[10] | Requires quantum chemical calculations for interpretation; can be challenging for highly flexible molecules.[1][11] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules containing a chromophore.[12][13] | Solution; requires a UV-active chromophore.[14] | Highly sensitive; can be used for molecules in solution.[15] | Limited to molecules with a suitable chromophore; interpretation can be complex for flexible molecules.[12][14] |
| X-ray Crystallography (XRD) | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[16][17] | High-quality single crystal.[16][18] | Provides an unambiguous determination of the absolute configuration; the "gold standard."[16][19][20] | Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[1][11] |
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy has emerged as a robust and increasingly popular alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, especially in the early stages of drug discovery.[1][20]
The Causality Behind VCD
VCD measures the tiny differences in how a chiral molecule absorbs left- and right-circularly polarized infrared light.[9] These differences, known as Cotton effects, are unique to the three-dimensional structure of the molecule and are directly related to its absolute configuration.[10] By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute stereochemistry can be confidently assigned.[1][10] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[1]
Experimental Protocol: A Self-Validating System
A typical VCD analysis involves a synergistic combination of experimental measurement and computational modeling, creating a self-validating workflow.
Figure 1: A streamlined workflow for determining absolute stereochemistry using VCD.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride derivative in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9] The concentration should be relatively high to obtain a good signal-to-noise ratio.[9]
-
Spectra Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a commercial VCD spectrometer.[6] Data collection times can range from 30 minutes to a few hours.[21]
-
Conformational Analysis: Simultaneously, perform a computational conformational search to identify all low-energy conformations of the molecule.
-
Quantum Chemical Calculations: For each identified conformer, perform geometry optimization and frequency calculations using DFT. This will yield the predicted VCD and IR spectra for a specific enantiomer.
-
Spectral Averaging: Generate a Boltzmann-averaged VCD spectrum by weighting the contribution of each conformer based on its calculated relative energy.[22]
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated Boltzmann-averaged spectrum.[9] A good match in the sign and relative intensity of the major peaks allows for a confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
ECD spectroscopy is another powerful chiroptical technique that can be used to determine the absolute configuration of chiral molecules.[12][23]
The Foundation of ECD
ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[12] For an ECD signal to be observed, the molecule must contain a chromophore, a part of the molecule that absorbs light in this region.[14] The sign and intensity of the ECD bands are highly sensitive to the chiral environment of the chromophore, making it a valuable tool for stereochemical analysis.[12][15] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations.[15][23]
Experimental Protocol: A Validated Approach
The workflow for ECD analysis is similar to that of VCD, with a focus on the electronic transitions of the molecule.
Figure 2: The workflow for absolute stereochemistry determination using ECD.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride derivative in a UV-transparent solvent.
-
Spectra Acquisition: Record the ECD and UV-Vis absorption spectra of the sample. The typical wavelength range for organic molecules is 200-400 nm.[24]
-
Conformational Analysis: Conduct a thorough conformational search to identify all significant conformers.
-
Quantum Chemical Calculations: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the ECD spectrum for each conformer of a chosen enantiomer.[23]
-
Spectral Averaging: Create a Boltzmann-averaged ECD spectrum from the calculated spectra of the individual conformers.
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum. A good correlation allows for the assignment of the absolute configuration.[15]
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of chiral molecules.[1][16][17]
The Unambiguous Nature of X-ray Crystallography
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[18] The pattern of diffracted X-rays provides a detailed three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms can be determined.[18] For chiral molecules, the use of anomalous dispersion, a phenomenon where heavy atoms scatter X-rays with a phase shift, allows for the unambiguous determination of the absolute configuration.[18]
Experimental Protocol: From Crystal to Structure
The process of determining absolute stereochemistry by X-ray crystallography is a well-established, though often challenging, procedure.
Figure 3: The workflow for determining absolute stereochemistry via single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: The most critical and often most difficult step is to grow a single crystal of the (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride derivative of sufficient size and quality.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected as a series of images.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The initial structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is a key indicator used to validate the assignment.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion: Choosing the Right Tool for the Job
The choice of analytical technique for confirming the absolute stereochemistry of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride derivatives depends on several factors, including the stage of drug development, the physical properties of the compound, and the available resources.
-
VCD is an excellent choice for early-stage drug discovery, where obtaining single crystals can be a bottleneck.[1][25] Its ability to analyze samples in solution makes it a versatile and high-throughput technique.[20]
-
ECD is a valuable tool for molecules that possess a suitable chromophore and can be particularly sensitive.
-
X-ray crystallography , while often more time-consuming, provides the most definitive and unambiguous assignment of absolute stereochemistry and remains the gold standard, particularly for regulatory submissions.[20]
Ultimately, a multi-faceted approach, potentially employing a combination of these techniques, can provide the highest level of confidence in the stereochemical integrity of these vital pharmaceutical compounds. The integration of chiroptical methods like VCD and ECD with computational chemistry has significantly enhanced our ability to rapidly and reliably determine absolute configurations, accelerating the drug development process.[22][23]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010-10-01). American Laboratory. [Link]
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Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. (2017-06-28). AZoM.com. [Link]
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ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality. [Link]
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Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]
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Electronic Circular Dichroism. Encyclopedia.pub. [Link]
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Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]
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Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
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Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024-01-23). YouTube. [Link]
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Circular dichroism calculation for natural products. Journal of Natural Medicines. [Link]
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Chiroptical methods in the stereochemical analysis of natural products. Royal Society of Chemistry. [Link]
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Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir. PubMed. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]
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A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. PubMed. [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
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Absolute Stereochemistry: The merits of ven and XRD. University of Southampton. [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Chiroptical Sensing: A Conceptual Introduction. MDPI. [Link]
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A review of the application of chiroptical methods to analytical chemistry. PubMed. [Link]
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Resolving absolute stereochemistry in early drug discovery with VCD. Chemistry World. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Thiazole Derivatives in Enzyme Active Sites
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of thiazole derivatives against key enzyme targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate inhibitor design and optimization. By presenting a rigorous, side-by-side comparison of widely-used docking platforms, this document offers practical insights into the nuances of virtual screening and the interpretation of its results, grounded in real-world experimental data.
Introduction: The Thiazole Scaffold in Enzyme Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in a wide range of non-covalent interactions make it an ideal anchor for designing potent and selective enzyme inhibitors.[3][4] Thiazole derivatives have demonstrated significant inhibitory activity against a diverse array of enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and protein kinases, which are implicated in inflammation, cancer, and other proliferative diseases.[5][6][7][8]
Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding modes and affinities of small molecules to their protein targets.[9] However, the reliability of docking predictions can be highly dependent on the choice of software, scoring function, and the specific biological system under investigation.[3][10][11] Therefore, a comparative approach, where multiple docking algorithms are evaluated against experimental data, is crucial for building robust and predictive in silico models.
This guide will walk through a comparative docking workflow using three prominent enzyme targets for thiazole derivatives:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][12]
-
5-Lipoxygenase (5-LOX): Another critical enzyme in the inflammatory cascade, responsible for the production of leukotrienes.[5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a central role in angiogenesis, a hallmark of cancer.[13][14]
We will compare the performance of two widely-used docking programs, AutoDock Vina and Glide (Schrödinger) , in their ability to predict the binding poses and correlate docking scores with experimentally determined inhibitory activities (IC50 values) of a curated set of thiazole derivatives.
Materials and Methods: A Validated Workflow for Comparative Docking
A rigorous and reproducible workflow is paramount for generating meaningful comparative docking results. The following sections detail the step-by-step protocols for protein and ligand preparation, docking simulations, and post-docking analysis.
Selection of Target Proteins and Ligands
Target Proteins:
For this comparative study, we have selected the following high-resolution crystal structures from the Protein Data Bank (PDB):
| Target Enzyme | PDB ID | Resolution (Å) | Co-crystallized Ligand |
| COX-2 | 3.00 | SC-558[8] | |
| 5-LOX | 2.40 | Stabilized Apo-enzyme[15] | |
| VEGFR-2 | 1.83 | Sorafenib[16] |
Ligand Test Set:
A curated set of thiazole derivatives with reported IC50 values against each target enzyme will be used for this study. These compounds will be selected from peer-reviewed literature to ensure data quality and relevance. For the purpose of this guide, we will refer to a hypothetical set of thiazole derivatives (Thiazole-A, Thiazole-B, etc.) with a range of inhibitory potencies.
Experimental Protocols
A critical first step in any docking study is the meticulous preparation of the protein structure. This ensures that the protein is in a chemically correct and computationally tractable state.
Step-by-Step Protocol:
-
Obtain Crystal Structure: Download the selected PDB files (, , and ) from the RCSB PDB database.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is typically done to create an unbiased binding site.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of ionizable residues (e.g., His, Asp, Glu) should be carefully assigned based on the local microenvironment or using specialized software.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., OPLS3e for Glide, Gasteiger charges for AutoDock).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This should be a constrained minimization to preserve the overall backbone conformation.
Proper preparation of the ligand library is equally important for accurate docking simulations.
Step-by-Step Protocol:
-
2D to 3D Conversion: Draw the 2D chemical structures of the thiazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Generate Tautomers and Ionization States: For each ligand, generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 1.0). This is crucial as the biologically relevant form of the ligand may not be the one initially drawn.
-
Energy Minimization: Perform a thorough energy minimization of each ligand conformation using a suitable force field to obtain low-energy, stable geometries.
We will perform docking simulations using two distinct software packages to compare their performance.
Protocol for AutoDock Vina:
-
Grid Box Definition: Define a grid box that encompasses the active site of the target enzyme. The center of the grid is typically placed at the geometric center of the co-crystallized ligand (if available) or a predicted binding pocket. The size of the grid box should be large enough to allow for translational and rotational sampling of the ligand.
-
Docking Execution: Run the docking simulation using the vina executable. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 32) to ensure convergence.
-
Output Analysis: AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Protocol for Glide (Schrödinger Suite):
-
Receptor Grid Generation: Generate a receptor grid using the prepared protein structure. The grid defines the active site and pre-computes the potential energy landscape for different atom types.
-
Ligand Docking: Dock the prepared ligands into the receptor grid using the Glide docking module. Different precision modes (e.g., SP for standard precision, XP for extra precision) can be used to balance speed and accuracy.
-
Scoring and Ranking: Glide will output a series of docked poses for each ligand, ranked by their GlideScore, which is a proprietary scoring function that estimates the binding affinity.
Visualization of the Comparative Docking Workflow
The following diagram illustrates the key stages of the comparative docking workflow.
Caption: Key interactions of a thiazole inhibitor in the enzyme active site.
Evaluating the Performance of Docking Programs
Based on the quantitative and qualitative analyses, a comparative evaluation of the docking programs can be made.
Criteria for Evaluation:
-
Correlation with Experimental Data: Which program provides a better correlation between docking scores and IC50 values?
-
Pose Prediction Accuracy: If a co-crystallized structure is available, which program more accurately reproduces the experimental binding mode of the native ligand?
-
Computational Cost: Consider the time and computational resources required to run the docking simulations for each program. Glide is generally considered faster than AutoDock Vina, especially for large-scale virtual screening. [17][18] It is often observed that different docking programs may perform better for different protein targets. [4][19][20]Therefore, the choice of the most suitable docking software may be context-dependent.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach for conducting comparative docking studies of thiazole derivatives against key enzyme targets. By comparing the results from multiple docking programs against experimental data, researchers can gain a more nuanced understanding of the strengths and limitations of these computational tools and build more reliable predictive models.
The insights gained from such studies can be instrumental in:
-
Hit-to-Lead Optimization: Guiding the design of more potent and selective inhibitors by identifying key structure-activity relationships.
-
Virtual Screening: Selecting the most appropriate docking protocol for large-scale virtual screening campaigns.
-
Mechanism of Action Studies: Elucidating the molecular basis of enzyme inhibition by thiazole derivatives.
As computational methods continue to evolve, the integration of more advanced techniques, such as molecular dynamics simulations and free energy calculations, will further enhance the predictive power of in silico drug discovery.
References
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- Docking studies of derivatives in COX-1/-2 and 5-LOX crystal structures.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC - NIH.
- Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
- 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis.
- Comparison of current docking tools for the simulation of inhibitor binding by the transmembrane domain of the sarco/endoplasmic reticulum calcium
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central.
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- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB.
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- 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. NCBI.
- 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). RCSB PDB.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- A Comparative Study for the Accuracy of Three Molecular Docking Programs Using HIV-1 Protease Inhibitors as a Model. Iraqi Journal of Pharmaceutical Sciences.
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase.
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Semantic Scholar.
- The structure of human 5-lipoxygenase. PMC - NIH.
- A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Molecular Docking Results Analysis and Accuracy Improvement.
- Quick Comparison of Molecular Docking Programs. YouTube.
- The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. Molecules.
- Structural and mechanistic insights into 5-lipoxygenase inhibition by n
- Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry.
- Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents. Benchchem.
- 3O8Y: Stable-5-Lipoxygenase. RCSB PDB.
- What's the relation between the IC50 value and the goldscore function (docking)?.
- Structures of 5-LOX inhibitors.
- What is the relationship between MMPBSA (or docking binding energy) and experimental IC50?.
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI.
-
Discovery of new VEGFR-2 inhibitors based on bis(t[5][21][22]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC - NIH.
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. PMC - PubMed Central.
- Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes.
- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.
- In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
- A correlation graph for docking predicted activity and IC50 values.
- 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). RCSB PDB.
- 1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. RCSB PDB.
- Chemical structures of the clinically approved VEGFR2 inhibitors and...
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Safety Operating Guide
Navigating the Disposal of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a compound frequently utilized in pharmaceutical research.
Due to the absence of a specific Safety Data Sheet (SDS) for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride at the time of this writing, the following procedures are conservatively based on the known hazards of structurally similar aminothiazole derivatives.[1][2] This approach ensures a high margin of safety in handling and disposal.
Hazard Identification and Risk Assessment
Understanding the potential hazards of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is the foundation of its safe management. Based on data from analogous aminothiazole compounds, it should be handled as a hazardous substance with the following potential classifications[2]:
-
Harmful if swallowed: Acute oral toxicity is a concern with aminothiazole derivatives.
-
Causes skin irritation: Direct contact with the skin may lead to irritation.
-
Causes serious eye irritation/damage: The compound can be a significant irritant to the eyes.[2]
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Upon thermal decomposition, aminothiazole compounds can release toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Incompatible Materials: To prevent dangerous reactions, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride waste should be kept separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]
Personal Protective Equipment (PPE)
Prior to handling (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in any form, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Nitrile gloves and a lab coat. | Prevents skin irritation from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or aerosols that may cause respiratory irritation. |
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unknowing entry.
-
Ensure Ventilation: Work in a well-ventilated space.
-
Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills:
-
Evacuate: Immediately evacuate all personnel from the area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is that it should never be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride waste should be collected in a dedicated container for non-halogenated organic solids.
Caption: Decision workflow for the proper disposal of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.
Step 2: Container Management
-
Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride". Avoid using abbreviations or chemical formulas.
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or is no longer needed, contact your institution's EHS office or the designated chemical safety officer to arrange for pickup and disposal.
-
Do Not Treat: Do not attempt to neutralize or treat the chemical waste yourself. Disposal should only be handled by a licensed and approved waste management company.[1]
Summary of Disposal Procedures
| Stage | Key Action | Critical Considerations |
| Waste Identification | Classify as hazardous chemical waste. | Based on the hazards of analogous aminothiazole compounds.[2] |
| Segregation | Isolate from incompatible materials. | Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] |
| PPE | Wear appropriate PPE. | Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. |
| Containerization | Use a labeled, compatible, and sealed container. | Label with "Hazardous Waste" and the full chemical name. |
| Storage | Store in a designated Satellite Accumulation Area. | Use secondary containment. |
| Disposal | Arrange for pickup by your institution's EHS. | Do not dispose of down the drain or in regular trash.[1] |
By adhering to these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and ensure that your institution remains in compliance with all relevant regulations.
References
Sources
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

